(-)-Tetrabenazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16+/m1/s1 |
InChI Key |
MKJIEFSOBYUXJB-ZBFHGGJFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-Tetrabenazine as a VMAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Tetrabenazine (TBZ) is a potent and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles. By disrupting this process, tetrabenazine (B1681281) leads to the depletion of monoamines such as dopamine, serotonin, and norepinephrine (B1679862) at the synapse, forming the basis of its therapeutic effects in hyperkinetic movement disorders. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's interaction with VMAT2, supported by quantitative binding data, detailed experimental methodologies, and visual representations of the key pathways and processes. Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented insight into the structural basis of this inhibition, revealing that tetrabenazine locks VMAT2 in a fully occluded conformation, thereby acting as a non-competitive inhibitor.[1][2][3][4][5] This guide is intended to serve as a detailed resource for researchers and professionals involved in neuroscience and drug development.
Core Mechanism of Action
This compound exerts its pharmacological effects primarily through the high-affinity, reversible, and selective inhibition of VMAT2. VMAT2 is a proton-dependent antiporter that loads monoamine neurotransmitters from the cytoplasm into synaptic vesicles, a crucial step for their subsequent release into the synaptic cleft.
The inhibition of VMAT2 by tetrabenazine disrupts this vesicular storage, leaving monoamines in the cytoplasm where they are susceptible to degradation by enzymes such as monoamine oxidase (MAO). This leads to a depletion of monoamine stores within the neuron, reducing the amount of neurotransmitter available for release. The primary therapeutic benefits in conditions like the chorea associated with Huntington's disease are attributed to the depletion of dopamine.
Tetrabenazine is rapidly metabolized in the liver to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These metabolites, particularly the (+)-α-dihydrotetrabenazine enantiomer, are potent VMAT2 inhibitors and are largely responsible for the pharmacological activity of the drug. The binding of these metabolites to VMAT2 is highly stereospecific.
Recent structural biology studies using cryo-EM have elucidated the precise mechanism of inhibition. Tetrabenazine binds to a central pocket within VMAT2, accessible from the vesicle lumen. This binding event stabilizes a "fully occluded" conformation of the transporter, where both the cytosolic and luminal gates are closed. This locked state prevents the conformational changes necessary for the transport cycle, thus acting as a non-competitive inhibitor of monoamine transport.
Quantitative Data: Binding Affinities
The interaction of tetrabenazine and its metabolites with VMAT2 has been quantified in numerous studies. The following tables summarize the key binding affinity data.
Table 1: Binding Affinity of Tetrabenazine and its Metabolites for VMAT2
| Compound | Parameter | Value (nM) | Species/Tissue | Reference |
| (±)-Tetrabenazine | Ki | 7.62 ± 0.20 | Rat | |
| (+)-Tetrabenazine | Ki | 4.47 ± 0.21 | Rat | |
| This compound | Ki | 36,400 ± 4560 | Rat | |
| Tetrabenazine | Ki | 100 | Human | |
| Tetrabenazine | IC50 | 3.2 | - | |
| (+)-α-Dihydrotetrabenazine | Ki | 0.97 ± 0.48 | Rat Brain Striatum | |
| (-)-α-Dihydrotetrabenazine | Ki | 2200 ± 300 | Rat Brain Striatum | |
| (2R,3R,11bR)-Dihydrotetrabenazine ((+)-2) | Ki | 3.96 ± 0.40 | Rat | |
| (2S,3S,11bS)-Dihydrotetrabenazine ((-)-2) | Ki | 23,700 ± 2350 | Rat | |
| Wild-type VMAT2 Chimera | Kd for [3H]DTBZ | 26 ± 9 | - | |
| Wild-type VMAT2 | Kd for [3H]DTBZ | 18 ± 4 | - |
Table 2: Inhibitory Concentrations of Tetrabenazine and Related Compounds on VMAT2 Function
| Compound | Parameter | Value | Assay | Reference |
| Tetrabenazine | IC50 | 28.8 nM | [3H]Dopamine uptake in HEK-293-VMAT2:eGFP cells | |
| Tetrabenazine | IC50 | 73.09 nM | FFN206 uptake in HEK+VMAT2 cells | |
| Compound 13e (DTBZ analog) | IC50 | 5.13 ± 0.16 nM | [3H]Dihydrotetrabenazine binding | |
| Compound 13e (DTBZ analog) | IC50 | 6.04 ± 0.03 nM | [3H]Dopamine uptake in striatal synaptosomes | |
| Tetrabenazine | IC50 for VMAT1 | 300 nM | - | |
| Tetrabenazine | IC50 for VMAT2 | 300 nM (serotonin transport) | - | |
| Tetrabenazine | IC50 for VMAT1 | 3.4 µM | - | |
| Tetrabenazine | IC50 for VMAT2 | 0.3 µM | - |
Detailed Experimental Protocols
Radioligand Binding Assay for VMAT2
This assay is used to determine the binding affinity of tetrabenazine and its analogs to VMAT2, typically using [3H]dihydrotetrabenazine ([3H]DTBZ) as the radioligand.
-
Preparation of Membranes:
-
Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing VMAT2.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]DTBZ (e.g., 1-2 nM) and varying concentrations of the unlabeled competitor drug (e.g., tetrabenazine).
-
The incubation is carried out in a suitable buffer (e.g., 25 mM sodium phosphate, pH 7.4) at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled VMAT2 ligand (e.g., 10 µM tetrabenazine).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Vesicular Monoamine Uptake Assay
This functional assay measures the ability of tetrabenazine to inhibit the transport of monoamines into synaptic vesicles.
-
Preparation of Synaptic Vesicles:
-
Synaptic vesicles are prepared from rat brain tissue (e.g., striatum) by homogenization and differential centrifugation.
-
The final vesicle preparation is resuspended in a suitable buffer.
-
-
Uptake Assay:
-
Vesicles are incubated with a radiolabeled monoamine substrate (e.g., [3H]dopamine or [3H]serotonin) in the presence of ATP and Mg2+ to energize the V-type H+-ATPase, which generates the proton gradient necessary for VMAT2 function.
-
The assay is performed with and without various concentrations of tetrabenazine.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Uptake is terminated by rapid filtration or by the addition of a stop solution followed by centrifugation.
-
The amount of radioactivity accumulated inside the vesicles is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The inhibition of monoamine uptake by tetrabenazine is calculated relative to the control (no inhibitor).
-
The IC50 value is determined from the dose-response curve.
-
Cryo-Electron Microscopy (Cryo-EM) of VMAT2-Tetrabenazine Complex
Cryo-EM has been instrumental in revealing the structural basis of VMAT2 inhibition by tetrabenazine.
-
Protein Expression and Purification:
-
Human VMAT2 is expressed in a suitable cell line (e.g., HEK293 cells).
-
To overcome the small size and instability of VMAT2, a fiducial marker (e.g., a monoclonal antibody Fab fragment or fusion to a larger protein) is often used.
-
The VMAT2-fiducial complex is solubilized from the cell membranes using detergents (e.g., DDM/CHS) and purified using affinity and size-exclusion chromatography.
-
-
Cryo-EM Grid Preparation and Data Collection:
-
The purified VMAT2-tetrabenazine complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane (B1197151) to create a vitrified ice layer.
-
The grids are imaged in a transmission electron microscope equipped with a direct electron detector.
-
A large dataset of movies of the particles is collected.
-
-
Image Processing and 3D Reconstruction:
-
The movie frames are corrected for beam-induced motion.
-
Individual particle images are picked from the micrographs.
-
The particles are subjected to 2D and 3D classification to select for high-quality, homogeneous particles.
-
A high-resolution 3D map of the VMAT2-tetrabenazine complex is reconstructed from the final set of particles.
-
-
Model Building and Refinement:
-
An atomic model of the VMAT2-tetrabenazine complex is built into the cryo-EM density map.
-
The model is refined using computational methods to optimize its fit to the experimental data.
-
Visualizations
Signaling Pathway of VMAT2 Inhibition by this compound
Caption: VMAT2 inhibition pathway by this compound.
Experimental Workflow for VMAT2 Radioligand Binding Assay
References
- 1. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (-)-Tetrabenazine to α-HTBZ and β-HTBZ
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of (-)-tetrabenazine (TBZ), with a specific focus on its conversion to the active metabolites α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Tetrabenazine (B1681281) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) used in the treatment of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2] The pharmacological activity of tetrabenazine is primarily attributed to its active metabolites rather than the parent drug itself. Following oral administration, TBZ undergoes rapid and extensive first-pass metabolism to various stereoisomers of dihydrotetrabenazine (B1670615) (HTBZ).[2][3] Understanding the intricate metabolic pathways and pharmacokinetic profiles of these metabolites is crucial for optimizing therapeutic strategies and drug development.
Marketed tetrabenazine is a racemic mixture of two enantiomers: (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ.[3] The metabolic reduction of this racemic mixture results in the formation of four primary HTBZ stereoisomers, which are considered the major pharmacologically active substances in vivo.[3][4]
Metabolic Pathway of this compound
The metabolism of tetrabenazine is a multi-step process initiated in the liver.
Step 1: Carbonyl Reduction The primary metabolic pathway begins with the reduction of the ketone moiety in tetrabenazine. This reaction is catalyzed by hepatic carbonyl reductase enzymes.[1][2][5] This initial step is rapid and extensive, leading to the formation of two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1] Because the parent drug is a racemic mixture and the reduction introduces a new chiral center, four stereoisomers of HTBZ are produced:
-
(+)-α-HTBZ ((2R,3R,11bR)-HTBZ)
-
(-)-α-HTBZ ((2S,3S,11bS)-HTBZ)
-
(+)-β-HTBZ ((2S,3R,11bR)-HTBZ)
-
(-)-β-HTBZ ((2R,3S,11bS)-HTBZ)[4]
Step 2: O-Demethylation The α-HTBZ and β-HTBZ metabolites are further metabolized, primarily through O-demethylation. This process is mediated mainly by the cytochrome P450 isoenzyme CYP2D6, with minor contributions from CYP1A2.[5][6] The affinity of these metabolites for VMAT2 varies significantly, with (+)-α-HTBZ demonstrating the highest potency.[3][7]
Pharmacokinetics
Due to its extensive first-pass metabolism, plasma concentrations of the parent tetrabenazine are often below the limit of detection.[5] Consequently, the pharmacokinetic profile is largely defined by its HTBZ metabolites.
3.1. Absorption and Bioavailability Tetrabenazine is well-absorbed from the gastrointestinal tract, with over 75% of an oral dose being absorbed.[1] However, it undergoes significant first-pass metabolism, resulting in a very low systemic bioavailability for the parent drug, reported to be approximately 5% (mean 0.049 ± 0.032).[1][8][9] In contrast, the systemic availability of its hydroxylated metabolites is high.[8] Food does not significantly affect the absorption of tetrabenazine.[1][6]
3.2. Distribution Tetrabenazine is rapidly distributed to the brain.[6] The parent drug is highly protein-bound (82-88%), whereas its α-HTBZ and β-HTBZ metabolites exhibit lower protein binding (44-59% and 59-63%, respectively).[1][6][9]
3.3. Elimination The elimination of tetrabenazine and its metabolites occurs primarily through the renal route, with approximately 75% of the dose excreted in the urine.[5] Fecal elimination accounts for a smaller portion (7% to 16%).[5] Unchanged tetrabenazine is not detected in human urine.[5][10] The half-life of tetrabenazine is approximately 10 hours, while the half-lives of its active metabolites, α-HTBZ and β-HTBZ, are shorter.[1]
3.4. Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for tetrabenazine and its primary metabolites.
Table 1: Pharmacokinetic Parameters of Tetrabenazine and its Metabolites
| Parameter | Tetrabenazine (TBZ) | α-HTBZ | β-HTBZ | Reference(s) |
|---|---|---|---|---|
| Tmax (Time to Peak Concentration) | ~1 hour | 1-1.5 hours | 1-1.5 hours | [1][5] |
| Half-life (t½) | ~10 hours | 2-8 hours | 2-5 hours | [1] |
| Oral Bioavailability (F) | ~5% (0.049 ± 0.032) | High (mean 0.81 ± 0.30 for total HTBZ) | High | [1][8] |
| Protein Binding | 82-88% | 44-59% | 44-59% |[1][9] |
Note: Data for α-HTBZ and β-HTBZ often represent the combined total of their respective stereoisomers unless otherwise specified.
Table 2: VMAT2 Binding Affinity of Tetrabenazine and HTBZ Stereoisomers
| Compound | VMAT2 Binding Affinity (Ki, nM) | Reference(s) |
|---|---|---|
| (+)-Tetrabenazine ((+)-1) | 4.47 | [3] |
| This compound ((-)-1) | 36,400 | [3] |
| (+)-α-HTBZ ((+)-2) | 1.5 - 3.96 | [3][7] |
| (-)-α-HTBZ | >200 | [3][4] |
| (+)-β-HTBZ | 12.4 | [7] |
| (-)-β-HTBZ | >700 |[3] |
As shown, the (+)-α-HTBZ isomer exhibits the highest affinity for VMAT2, making it a key contributor to the drug's therapeutic effect.
Experimental Protocols
The characterization of tetrabenazine's pharmacokinetics and metabolism relies on robust experimental designs and sensitive bioanalytical techniques.
4.1. Human Pharmacokinetic Study Protocol A common study design to assess the pharmacokinetics of tetrabenazine involves an open-label, single-dose, crossover study in healthy volunteers.
-
Subjects: Healthy adult volunteers.
-
Dosing: Administration of a single oral dose of tetrabenazine (e.g., 25 mg).
-
Sample Collection: Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours). Plasma is separated by centrifugation and stored at -20°C or below until analysis.
-
Data Analysis: Plasma concentration-time data for tetrabenazine and its metabolites (α-HTBZ and β-HTBZ) are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using non-compartmental analysis.
4.2. Bioanalytical Method: LC-MS/MS A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying the individual HTBZ isomers in biological matrices.[4][11]
-
Sample Preparation: Plasma or serum samples are subjected to protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes from matrix components.
-
Chromatographic Separation:
-
Column: A chiral column (e.g., Phenomenex Chirex (S)-Val and (R)-NEA) or a suitable reversed-phase column (e.g., Acquity BEH C18, 50 × 2.1 mm, 1.7 µm) is used to separate the different stereoisomers.[12][13]
-
Mobile Phase: A gradient elution is typically employed, consisting of solvents like 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[12]
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of each isomer and an internal standard.[12]
-
Conclusion
The therapeutic action of this compound is a direct result of its complex metabolism. The parent drug acts as a prodrug, being rapidly converted by carbonyl reductase into four primary dihydrotetrabenazine stereoisomers. These metabolites, particularly (+)-α-HTBZ, are potent VMAT2 inhibitors and are responsible for the drug's clinical efficacy.[3] Subsequent metabolism is primarily handled by the CYP2D6 enzyme. The low bioavailability of the parent compound and the central role of its metabolites underscore the importance of understanding this metabolic pathway for predicting drug efficacy, managing drug-drug interactions, and guiding the development of new VMAT2 inhibitors.
References
- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabenazine for the treatment of chorea and other hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The VMAT2 Inhibitor Tetrabenazine: A Comprehensive Technical Review of its History, Discovery, and Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabenazine (B1681281) (TBZ), a synthetic benzoquinolizine derivative, has emerged as a cornerstone in the management of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. This technical guide provides an in-depth exploration of the history and discovery of tetrabenazine's therapeutic effects, from its initial synthesis to the elucidation of its molecular mechanism of action and its clinical validation. We delve into the key experiments that defined its role as a selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of presynaptic monoamines. This document details the experimental protocols employed in foundational preclinical and clinical studies, presents quantitative data from pivotal trials in a structured format, and visualizes the core signaling pathways and experimental workflows. This comprehensive overview is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of monoaminergic neurotransmission and the development of novel therapeutics for neurological disorders.
A Historical Perspective: From Antipsychotic to Antichoreic Agent
Tetrabenazine was first synthesized in the 1950s during a period of active research into compounds with reserpine-like activity for the treatment of psychosis.[1] Initially investigated as an antipsychotic agent for schizophrenia, its efficacy was found to be equivocal, and it was largely superseded by the more effective phenothiazine (B1677639) class of drugs.[1]
However, the observation of its monoamine-depleting properties, similar to reserpine, prompted clinical investigations into its potential for treating various hyperkinetic movement disorders.[2] Early clinical reports in the 1960s and 1970s highlighted its beneficial effects in reducing involuntary movements in conditions such as Huntington's disease, tardive dyskinesia, and Tourette's syndrome.[1] This shift in focus from a psychiatric to a neurological application marked a pivotal point in the therapeutic journey of tetrabenazine. In 2008, the U.S. Food and Drug Administration (FDA) granted its first approval for the treatment of chorea associated with Huntington's disease, solidifying its place in the neurological pharmacopeia.[3]
Elucidating the Mechanism of Action: VMAT2 Inhibition
The therapeutic effects of tetrabenazine are primarily attributed to its action as a selective and reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a crucial protein located on the membrane of presynaptic vesicles within monoaminergic neurons, responsible for packaging neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine (B1679862) from the cytoplasm into these vesicles for subsequent release into the synaptic cleft.
By inhibiting VMAT2, tetrabenazine disrupts this loading process, leading to the depletion of monoamines from their presynaptic storage sites. The unbound monoamines in the cytoplasm are then metabolized by monoamine oxidase (MAO), further reducing their availability for neurotransmission. The reduction in dopamine, in particular, is thought to be the key mechanism underlying the amelioration of hyperkinetic movements.
Key Experiments Establishing VMAT2 Inhibition
The characterization of tetrabenazine's interaction with VMAT2 was established through a series of key in vitro experiments.
Radioligand binding assays were instrumental in quantifying the affinity of tetrabenazine and its metabolites for VMAT2. These experiments typically utilize radiolabeled ligands that bind specifically to VMAT2, and the ability of tetrabenazine to displace these ligands is measured.
Experimental Protocol: [3H]dihydrotetrabenazine (DHTBZ) Binding Assay
-
Preparation of Synaptic Vesicles:
-
Rat striatal tissue is homogenized in an ice-cold sucrose (B13894) solution (e.g., 0.32 M sucrose).
-
The homogenate is subjected to centrifugation to isolate synaptic vesicles. The resulting pellet is resuspended in an appropriate assay buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO₄, 0.1 mM EDTA, 0.05 mM EGTA, pH 7.5).
-
-
Binding Reaction:
-
Aliquots of the vesicle suspension are incubated with a fixed concentration of [³H]dihydrotetrabenazine.
-
Increasing concentrations of unlabeled tetrabenazine are added to compete for binding sites.
-
Non-specific binding is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM Ro4-1284).
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of tetrabenazine, which reflects its binding affinity for VMAT2.
-
These assays directly measure the functional consequence of VMAT2 inhibition by tetrabenazine – the reduction of monoamine uptake into synaptic vesicles.
Experimental Protocol: [3H]Dopamine Uptake Assay
-
Vesicle Preparation: Synaptic vesicles are prepared as described in the VMAT2 binding assay protocol.
-
Uptake Reaction:
-
Vesicle aliquots are incubated in an assay buffer containing ATP (to energize the proton pump that drives VMAT2 activity) and a fixed concentration of [³H]dopamine.
-
Various concentrations of tetrabenazine are included to assess its inhibitory effect on dopamine uptake.
-
Control reactions are performed in the absence of tetrabenazine.
-
-
Termination and Measurement:
-
The uptake is stopped by the addition of ice-cold buffer and rapid filtration.
-
The amount of [³H]dopamine accumulated inside the vesicles is measured by liquid scintillation counting.
-
-
Analysis: The concentration of tetrabenazine that inhibits 50% of the dopamine uptake (IC50) is calculated.
Dopamine Receptor Antagonism
In addition to its primary action on VMAT2, in vitro studies have demonstrated that tetrabenazine also possesses weak dopamine D2 receptor antagonist properties. This was elucidated through radioligand binding assays and functional assays measuring prolactin secretion.
Experimental Protocol: [3H]Spiperone Displacement Assay
-
Membrane Preparation: Membranes are prepared from dopamine receptor-rich tissues, such as the rat corpus striatum or anterior pituitary gland.
-
Binding Reaction:
-
Membrane preparations are incubated with the D2 receptor antagonist radioligand [³H]spiperone in the presence of varying concentrations of tetrabenazine.
-
-
Separation and Quantification: Bound and free radioligand are separated by filtration, and the radioactivity is counted.
-
Analysis: The ability of tetrabenazine to displace [³H]spiperone binding is used to determine its affinity for the D2 receptor.
Experimental Protocol: In Vitro Prolactin Secretion Assay
-
Pituitary Gland Culture: Rat anterior pituitary glands are dissected and cultured in vitro.
-
Treatment: The cultured glands are exposed to dopamine, which normally inhibits prolactin secretion. The ability of tetrabenazine to block this dopamine-induced inhibition is then assessed.
-
Prolactin Measurement: The concentration of prolactin in the culture medium is measured using a radioimmunoassay (RIA). An increase in prolactin secretion in the presence of dopamine and tetrabenazine indicates a dopamine antagonist effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by tetrabenazine and the workflows of the pivotal experiments.
Figure 1: Dopaminergic synapse signaling and TBZ action.
Figure 2: VMAT2 binding assay workflow.
Clinical Efficacy in Hyperkinetic Movement Disorders
The clinical utility of tetrabenazine has been most extensively studied and established in the treatment of chorea associated with Huntington's disease. Numerous clinical trials have demonstrated its efficacy in reducing the severity of involuntary movements.
Pivotal Clinical Trials
A landmark randomized, double-blind, placebo-controlled trial by the Huntington Study Group in 2006 provided robust evidence for the efficacy of tetrabenazine. This study, along with subsequent open-label and long-term extension studies, has defined the clinical profile of the drug.
Methodology of a Pivotal Randomized Controlled Trial
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Patient Population: Ambulatory patients with a diagnosis of Huntington's disease confirmed by genetic testing and a baseline total maximal chorea score of ≥ 8 on the Unified Huntington's Disease Rating Scale (UHDRS).
-
Intervention: Patients were randomized to receive either tetrabenazine or a placebo. The dose of tetrabenazine was titrated upwards over several weeks to a maximum dose (e.g., 100 mg/day) or until a satisfactory antichoreic effect was achieved or intolerable side effects occurred.
-
Primary Outcome Measure: The change from baseline in the chorea score of the UHDRS. The UHDRS motor assessment is a standardized scale used to evaluate the severity of motor symptoms in Huntington's disease, including chorea, dystonia, and parkinsonism.
-
Secondary Outcome Measures: Included assessments of global clinical improvement, functional capacity, and safety.
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy and safety data from pivotal clinical trials of tetrabenazine for chorea in Huntington's disease.
Table 1: Efficacy of Tetrabenazine in Reducing Chorea in Huntington's Disease
| Study (Year) | N (Tetrabenazine/Placebo) | Duration | Primary Endpoint | Mean Change from Baseline (Tetrabenazine) | Mean Change from Baseline (Placebo) | Treatment Difference (p-value) |
| Huntington Study Group (2006) | 54 / 30 | 12 weeks | UHDRS Chorea Score | -5.0 units | -1.5 units | -3.5 units (p < 0.0001) |
| Long-term Extension Study | 75 | 80 weeks | UHDRS Chorea Score | -4.6 units | N/A | N/A (p < 0.001 vs baseline) |
| Deutetrabenazine Study (2016) | 45 / 45 | 12 weeks | UHDRS Chorea Score | -4.4 units | -1.9 units | -2.5 units (p < 0.001) |
Table 2: Common Adverse Events Associated with Tetrabenazine Treatment
| Adverse Event | Frequency in Tetrabenazine Group (%) | Reference(s) |
| Drowsiness/Sedation | 25.0 - 39.0 | |
| Parkinsonism | 15.4 - 28.5 | |
| Depression | 7.6 - 31.0 | |
| Akathisia | 7.6 - 9.5 | |
| Insomnia | 11.0 - 33.0 | |
| Anxiety | 10.3 |
Conclusion
The journey of tetrabenazine from a potential antipsychotic to a first-line treatment for chorea in Huntington's disease is a testament to the importance of careful clinical observation and rigorous scientific investigation. Its well-defined mechanism of action as a VMAT2 inhibitor provides a clear rationale for its therapeutic effects. The extensive body of clinical trial data has firmly established its efficacy and safety profile. This technical guide has provided a detailed overview of the historical context, the experimental basis for its mechanism of action, and the clinical evidence supporting its use. For researchers and drug development professionals, the story of tetrabenazine serves as a compelling case study in translational neuroscience and highlights the potential for repurposing existing molecules for new therapeutic indications. Future research may focus on developing VMAT2 inhibitors with improved side-effect profiles and exploring their utility in a wider range of neurological and psychiatric disorders.
References
The VMAT2 Inhibitor (-)-Tetrabenazine: A Technical Guide to its Differential Effects on Monoamine Depletion
Audience: Researchers, scientists, and drug development professionals.
Abstract
(-)-Tetrabenazine (TBZ) is a reversible and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical component in the presynaptic storage and release of key neurotransmitters.[1][2][3][4][5] By impeding the transport of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) from the cytoplasm into synaptic vesicles, tetrabenazine (B1681281) leads to their depletion, a mechanism central to its therapeutic efficacy in managing hyperkinetic movement disorders such as the chorea associated with Huntington's disease. This technical guide provides an in-depth analysis of the quantitative effects of this compound and its primary, more potent, metabolites—α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ)—on the depletion of dopamine, serotonin, and norepinephrine. It includes detailed experimental protocols for key assays used to characterize these effects and visual diagrams of the underlying molecular and experimental pathways.
Core Mechanism of Action: VMAT2 Inhibition
Tetrabenazine exerts its pharmacological effects by binding to VMAT2, a transport protein located on the membrane of synaptic vesicles within presynaptic neurons. VMAT2 is responsible for sequestering cytoplasmic monoamines into these vesicles, a process driven by a proton gradient. This vesicular packaging serves two primary purposes: it protects neurotransmitters from enzymatic degradation by monoamine oxidase (MAO) in the cytoplasm and concentrates them for subsequent exocytotic release into the synaptic cleft.
This compound and its active metabolites reversibly inhibit VMAT2, preventing the uptake of DA, 5-HT, and NE into vesicles. The unprotected cytoplasmic monoamines are then metabolized by MAO, leading to a reduction in their overall neuronal stores and subsequent release. Evidence suggests that tetrabenazine's therapeutic action, particularly in hyperkinetic disorders, is primarily due to the depletion of dopamine in the basal ganglia. Furthermore, studies indicate a preferential depletion of dopamine over other monoamines at therapeutic doses.
Pharmacokinetics and Active Metabolites
Following oral administration, tetrabenazine undergoes extensive first-pass metabolism, primarily by hepatic carbonyl reductase, into two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These metabolites, particularly the (+)-isomers, are more potent VMAT2 inhibitors than the parent compound and are considered the primary therapeutic moieties. The subsequent metabolism of these dihydro-metabolites is mediated mainly by the cytochrome P450 enzyme CYP2D6.
Quantitative Data on VMAT2 Inhibition and Monoamine Depletion
The affinity of tetrabenazine and its metabolites for VMAT2 is typically quantified by the inhibition constant (Ki), determined through radioligand binding assays. The functional potency in preventing monoamine uptake is measured by the half-maximal inhibitory concentration (IC50). The data consistently show that the dihydrotetrabenazine (B1670615) metabolites, particularly the (+)-α-HTBZ isomer, are highly potent inhibitors of VMAT2.
Table 1: VMAT2 Binding Affinity (Ki) of Tetrabenazine Metabolites
| Compound | VMAT2 Binding Affinity (Ki) [nM] | Species | Source |
| (+)-α-Dihydrotetrabenazine | 0.97 ± 0.48 | Rat | |
| (-)-α-Dihydrotetrabenazine | 2200 ± 300 | Rat | |
| (-)-β-Dihydrotetrabenazine | 13.4 | Not Specified | |
| (+)-α-deu-HTBZ | 1.5 | Not Specified | |
| (+)-β-deu-HTBZ | 12.4 | Not Specified | |
| (-)-α-deu-HTBZ | ~2700 | Not Specified | |
| (-)-β-deu-HTBZ | ~1100 | Not Specified | |
| Tetrabenazine (Parent) | 100 | Human |
deu-HTBZ refers to the deuterated metabolites of deutetrabenazine, which are pharmacologically analogous to the metabolites of tetrabenazine.
Table 2: Functional Inhibition of Monoamine Uptake & Depletion
| Compound/Parameter | Effect | Value | Model System | Source |
| Tetrabenazine | IC50 for [³H]Dopamine Uptake | 28.8 nM | HEK-293 cells expressing hVMAT2 | |
| Tetrabenazine | IC50 for FFN206 Uptake | 73.09 nM | HEK-293 cells expressing hVMAT2 | |
| Tetrabenazine | Dopamine Depletion | Reduced to 6.3% of baseline | Rat Nucleus Accumbens (in vivo) | |
| Tetrabenazine | Serotonin Depletion | Reduced to 71.6% of baseline | Rat Substantia Nigra (in vivo) | |
| Tetrabenazine | IC50 for Striatal DA Depletion | ~1.2 mg/kg | Rat (in vivo) |
FFN206 is a fluorescent false neurotransmitter used to assay VMAT2 function.
The data highlight a significantly greater potency of tetrabenazine in depleting dopamine compared to serotonin in vivo. Studies in rats show that striatal dopamine is the most sensitive to the effects of tetrabenazine, while hypothalamic norepinephrine is the least affected.
Experimental Protocols
The characterization of this compound's effects relies on a suite of specialized in vitro and in vivo assays.
VMAT2 Radioligand Binding Assay
This assay measures the affinity of a test compound (e.g., tetrabenazine metabolites) for VMAT2 by assessing its ability to compete with a radiolabeled ligand that binds specifically to the transporter.
-
Objective: To determine the inhibition constant (Ki) of a compound for VMAT2.
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ) is commonly used due to its high affinity and specificity for VMAT2.
-
Protocol Outline:
-
Tissue Preparation: Isolate synaptic vesicles from brain regions rich in VMAT2, such as the striatum of rats or mice.
-
Incubation: Incubate the prepared vesicle membranes with a fixed concentration of [³H]DTBZ (e.g., 2.5 - 20 nM) and varying concentrations of the unlabeled test compound.
-
Buffer System: A typical binding buffer is 25-50 mM Tris-HCl or sodium phosphate (B84403) at pH 7.4.
-
Incubation Conditions: Incubate for 60-90 minutes at 25-30°C to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled VMAT2 inhibitor (e.g., 10 µM tetrabenazine). Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific [³H]DTBZ binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
-
Vesicular Monoamine Uptake Assay
This functional assay measures a compound's ability to inhibit the transport of a monoamine substrate into vesicles.
-
Objective: To determine the IC50 of a compound for inhibiting VMAT2-mediated monoamine transport.
-
Substrate: Radiotracers such as [³H]dopamine or [³H]serotonin are used. Alternatively, fluorescent false neurotransmitters (e.g., FFN206) can be employed for high-throughput screening.
-
Protocol Outline:
-
System Preparation: Use either isolated synaptic vesicles or a cell line stably expressing VMAT2 (e.g., HEK-293 cells). If using cells, the plasma membrane must be permeabilized (e.g., with digitonin) to allow substrates access to intracellular vesicles.
-
Incubation: Pre-incubate the prepared system with varying concentrations of the test compound (e.g., tetrabenazine).
-
Initiate Uptake: Add the radiolabeled or fluorescent substrate to initiate the transport reaction. The uptake is ATP-dependent, requiring a proton gradient across the vesicle membrane.
-
Termination: After a set time (e.g., 1-5 minutes), terminate the reaction. For radiolabeled assays, this is typically done by rapid filtration on ice-cold buffer. For fluorescent assays, readings are taken with a plate reader.
-
Quantification: Measure the amount of substrate taken up into the vesicles via scintillation counting or fluorescence intensity.
-
Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of substrate uptake (IC50) by fitting the data to a dose-response curve.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of monoamine depletion.
-
Objective: To quantify the in vivo depletion of dopamine, serotonin, and norepinephrine in response to tetrabenazine administration.
-
Protocol Outline:
-
Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into a target brain region (e.g., striatum for dopamine, prefrontal cortex for norepinephrine, substantia nigra for serotonin).
-
Perfusion: Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the animal to recover and the probe to equilibrate with the surrounding brain tissue to establish a stable baseline of neurotransmitter levels.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) before and after systemic administration of tetrabenazine.
-
Analysis: Quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites in the dialysate samples using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the stable baseline levels to determine the magnitude and time course of depletion.
-
Conclusion
This compound and its active dihydro-metabolites are potent, reversible inhibitors of VMAT2. Quantitative data from binding and functional assays confirm the high affinity of its metabolites for the transporter, with the (+)-α-HTBZ isomer demonstrating nanomolar potency. In vivo studies corroborate these findings, revealing a pronounced and preferential depletion of dopamine compared to serotonin and norepinephrine. The experimental protocols detailed herein—radioligand binding, vesicular uptake assays, and in vivo microdialysis—represent the foundational methodologies for the preclinical characterization of VMAT2 inhibitors and are essential for the development of novel therapeutics targeting monoaminergic systems.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
In Vivo Distribution and Brain Uptake of (-)-Tetrabenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein in the central nervous system responsible for packaging monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine (B1679862) into synaptic vesicles.[1][2] By inhibiting VMAT2, tetrabenazine (B1681281) leads to the depletion of these neurotransmitters at the synapse, a mechanism that is therapeutically beneficial in hyperkinetic movement disorders like the chorea associated with Huntington's disease.[1][3] Understanding the in vivo distribution and brain uptake of this compound is critical for optimizing its therapeutic efficacy and minimizing potential side effects. This technical guide provides a comprehensive overview of the pharmacokinetics, tissue distribution, and brain penetration of this compound, along with detailed experimental protocols and visualizations of its mechanism of action.
Pharmacokinetics and In Vivo Distribution
This compound undergoes rapid and extensive first-pass metabolism in the liver, primarily by carbonyl reductase, into its two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[4] These metabolites are further metabolized by the cytochrome P450 enzyme CYP2D6. Due to this rapid metabolism, plasma concentrations of the parent drug are often low or undetectable. The metabolites, particularly α-HTBZ, are considered to contribute significantly to the therapeutic effects.
Quantitative Tissue Distribution
Studies involving radiolabeled tetrabenazine, such as [¹⁴C]-tetrabenazine, have been conducted to determine its distribution throughout the body. These studies, often employing quantitative whole-body autoradiography, provide a detailed picture of where the drug and its metabolites accumulate.
| Pharmacokinetic Parameter | Value | Species | Notes |
| Oral Bioavailability | ~5% | Human | Low and variable due to extensive first-pass metabolism. |
| Protein Binding (Tetrabenazine) | 82-88% | Human | High degree of binding to plasma proteins. |
| Protein Binding (α-HTBZ & β-HTBZ) | 59-68% | Human | Metabolites have lower protein binding than the parent drug. |
| Elimination Half-Life (Tetrabenazine) | ~5-7 hours | Human | |
| Elimination Half-Life (α-HTBZ) | ~4-8 hours | Human | |
| Elimination Half-Life (β-HTBZ) | ~2-4 hours | Human | |
| Primary Route of Elimination | Renal | Human | Primarily excreted as metabolites in the urine. |
| Tissue | Relative Concentration | Time Point | Method |
| Brain (Striatum) | High | - | PET with [¹¹C]-(+)-dihydrotetrabenazine |
| Brain (Cortex) | Low | - | PET with [¹¹C]-(+)-dihydrotetrabenazine |
| Liver | High | Early | Autoradiography with [¹⁴C]-tetrabenazine |
| Kidneys | High | Early | Autoradiography with [¹⁴C]-tetrabenazine |
| Gastrointestinal Tract | High | Early | Autoradiography with [¹⁴C]-tetrabenazine |
Brain Uptake of this compound
The primary therapeutic target of tetrabenazine, VMAT2, is highly expressed in the central nervous system, particularly in the striatum. Positron Emission Tomography (PET) imaging studies using radiolabeled analogs of dihydrotetrabenazine (B1670615), such as [¹¹C]-(+)-dihydrotetrabenazine ([¹¹C]DTBZ), have been instrumental in visualizing and quantifying the brain uptake and VMAT2 binding of tetrabenazine in vivo. These studies consistently show high accumulation of the tracer in the striatum (caudate and putamen), which is rich in dopaminergic nerve terminals and, consequently, VMAT2. In contrast, regions with lower VMAT2 density, such as the cortex, exhibit significantly less tracer uptake.
Experimental Protocols
In Vivo Biodistribution Study using Radiolabeled Tetrabenazine
This protocol outlines a general procedure for a quantitative whole-body autoradiography study in rodents to determine the tissue distribution of tetrabenazine.
Objective: To quantify the distribution of [¹⁴C]-tetrabenazine and its metabolites in various tissues over time.
Materials:
-
[¹⁴C]-Tetrabenazine with a known specific activity.
-
Male Sprague-Dawley rats (or other appropriate rodent model).
-
Oral gavage needles.
-
Apparatus for collection of urine and feces.
-
Cryostat and film cassettes for autoradiography.
-
Scintillation counter.
Procedure:
-
Dosing: A single oral dose of [¹⁴C]-tetrabenazine is administered to the rats via gavage.
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours post-dose), animals are euthanized. Blood is collected via cardiac puncture. Various tissues, including the brain, liver, kidneys, spleen, heart, lungs, and gastrointestinal tract, are dissected, weighed, and prepared for analysis. Urine and feces are collected throughout the study period.
-
Quantitative Whole-Body Autoradiography: For a subset of animals at each time point, whole-body cryo-sections are prepared and exposed to radiographic film to visualize the distribution of radioactivity.
-
Radioactivity Measurement: The concentration of radioactivity in tissue homogenates, plasma, urine, and feces is determined using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity in each tissue is expressed as a percentage of the administered dose per gram of tissue.
Brain Uptake and VMAT2 Occupancy using PET Imaging
This protocol describes a typical PET imaging study to assess brain uptake and VMAT2 binding of tetrabenazine.
Objective: To visualize and quantify the binding of a tetrabenazine analog to VMAT2 in the brain.
Materials:
-
Radiotracer, e.g., [¹¹C]-(+)-dihydrotetrabenazine ([¹¹C]DTBZ).
-
PET scanner.
-
Anesthesia for the subject (human or animal).
-
Arterial line for blood sampling (for full kinetic modeling).
Procedure:
-
Subject Preparation: The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction.
-
Radiotracer Injection: A bolus of [¹¹C]DTBZ is injected intravenously.
-
Dynamic PET Scan: A dynamic emission scan is acquired over 60-90 minutes to capture the uptake and washout of the radiotracer in the brain.
-
Arterial Blood Sampling: (Optional but recommended for quantitative analysis) Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
Image Reconstruction and Analysis: The PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen) and a reference region with low VMAT2 density like the cerebellum.
-
Kinetic Modeling: The time-activity curves from the ROIs and the arterial input function are used to estimate kinetic parameters, such as the total distribution volume (VT), which is proportional to the density of VMAT2.
Quantification of Tetrabenazine and Metabolites in Plasma and Brain Tissue
This protocol details a common bioanalytical method for measuring the concentrations of tetrabenazine and its primary metabolites.
Objective: To accurately quantify tetrabenazine, α-HTBZ, and β-HTBZ in biological matrices.
Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem Mass Spectrometer (MS/MS).
-
Solid-phase extraction (SPE) cartridges.
-
Analytical standards for tetrabenazine, α-HTBZ, and β-HTBZ.
-
Internal standard (e.g., a deuterated analog of tetrabenazine).
Procedure:
-
Sample Preparation: Plasma or brain homogenate samples are thawed. An internal standard is added to each sample.
-
Extraction: The analytes are extracted from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances.
-
Chromatographic Separation: The extracted sample is injected into the LC system. The analytes and the internal standard are separated on a C18 analytical column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The separated compounds are introduced into the mass spectrometer. The concentrations of tetrabenazine and its metabolites are determined by multiple reaction monitoring (MRM) in positive ion mode.
-
Quantification: A calibration curve is generated using known concentrations of the analytical standards, and the concentrations in the unknown samples are calculated based on the peak area ratios of the analytes to the internal standard.
Visualizations
VMAT2 Inhibition by this compound
Caption: Mechanism of VMAT2 inhibition by this compound in a presynaptic neuron.
Experimental Workflow for In Vivo Biodistribution
Caption: Workflow for a typical in vivo biodistribution study of tetrabenazine.
PET Imaging Experimental Workflow
Caption: Workflow for a PET imaging study to assess brain uptake of tetrabenazine.
References
- 1. Reproducibility studies with 11C-DTBZ, a monoamine vesicular transporter inhibitor in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoroalkyl derivatives of dihydrotetrabenazine as positron emission tomography imaging agents targeting vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Selectivity of (-)-Tetrabenazine for VMAT2 over VMAT1
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tetrabenazine is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles. Its selectivity for VMAT2 over its isoform, VMAT1, is a key determinant of its therapeutic efficacy in treating hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound and its metabolites for VMAT2, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and experimental workflows.
Introduction to VMAT1 and VMAT2
Vesicular monoamine transporters (VMATs) are integral membrane proteins that play a crucial role in monoaminergic neurotransmission by sequestering cytoplasmic monoamines into synaptic vesicles for subsequent exocytotic release. There are two main isoforms of VMAT:
-
VMAT1: Primarily located in peripheral neuroendocrine cells, such as the adrenal medulla[1][2][3].
-
VMAT2: Predominantly found in the neurons of the central nervous system (CNS)[1][2][3].
This differential distribution is fundamental to the pharmacological profile of VMAT-targeting drugs. While both isoforms transport monoamines like dopamine, norepinephrine, and serotonin, their distinct locations mean that selective inhibition of VMAT2 can achieve therapeutic effects in the CNS with minimized peripheral side effects.
Binding Affinity and Selectivity of this compound
This compound exhibits a significantly higher binding affinity for VMAT2 compared to VMAT1, a property that underpins its clinical utility. This selectivity is crucial for minimizing off-target effects that could arise from the inhibition of VMAT1 in the periphery.
Quantitative Binding Data
The binding affinity of tetrabenazine (B1681281) and its primary, more potent metabolites, (+)-α-dihydrotetrabenazine and (-)-β-dihydrotetrabenazine, has been quantified in numerous studies. The following tables summarize the key binding affinity data.
| Compound | Transporter | Parameter | Value | Reference |
| Tetrabenazine | VMAT2 | IC50 | 0.3 µM | [4] |
| Tetrabenazine | VMAT1 | IC50 | 3.4 µM | [4] |
Table 1: Comparative IC50 Values for Tetrabenazine at VMAT1 and VMAT2. This table illustrates the approximately 10-fold selectivity of tetrabenazine for VMAT2 over VMAT1[4].
| Metabolite | Transporter | Parameter | Value | Reference |
| (+)-α-Dihydrotetrabenazine | VMAT2 | Ki | 0.97 ± 0.48 nM | [5] |
| (-)-α-Dihydrotetrabenazine | VMAT2 | Ki | 2.2 ± 0.3 µM | [5] |
Table 2: Stereospecific Binding of Dihydrotetrabenazine Metabolites to VMAT2. This data highlights the high affinity and stereospecificity of the (+)-α-dihydrotetrabenazine metabolite for VMAT2[5].
Mechanism of VMAT2 Inhibition by this compound
This compound acts as a reversible, non-competitive inhibitor of VMAT2. Its mechanism of action involves binding to a site on the transporter that is distinct from the monoamine substrate binding site. This binding event locks VMAT2 in a conformational state that prevents the translocation of monoamines from the cytoplasm into synaptic vesicles. The subsequent depletion of vesicular monoamines leads to a reduction in their release into the synaptic cleft, thereby dampening excessive dopaminergic signaling implicated in hyperkinetic movement disorders.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of tetrabenazine for VMAT.
Radioligand Binding Assay using Rat Brain Membranes
This protocol describes a classic method for determining the binding affinity of a compound for VMAT2 using synaptic vesicles isolated from rat brain tissue.
4.1.1. Preparation of Synaptic Vesicles from Rat Brain
-
Homogenization: Euthanize adult rats and rapidly dissect the striata. Homogenize the tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in homogenization buffer.
-
-
Hypo-osmotic Lysis: Lyse the synaptosomes by resuspending the pellet in a hypo-osmotic buffer (e.g., 10 mM HEPES, pH 7.4) to release synaptic vesicles.
-
Isolation of Vesicular Membranes:
-
Centrifuge the lysate at high speed (e.g., 200,000 x g for 30 minutes) to pellet the synaptic vesicles.
-
Resuspend the vesicle pellet in an appropriate assay buffer.
-
-
Protein Quantification: Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford or BCA assay).
4.1.2. [3H]Dihydrotetrabenazine Binding Assay
-
Assay Buffer: Prepare an assay buffer (e.g., 100 mM potassium tartrate, 25 mM HEPES, 5 mM MgCl2, 1.7 mM ascorbic acid, pH 7.4).
-
Incubation:
-
In a series of tubes, add a constant amount of the prepared rat brain vesicle membranes (e.g., 50-100 µg of protein).
-
Add increasing concentrations of unlabeled this compound (for competition assays) or a single concentration for saturation assays.
-
Add a constant concentration of [3H]dihydrotetrabenazine (e.g., 2-5 nM).
-
For non-specific binding determination, add a high concentration of unlabeled tetrabenazine (e.g., 10 µM) to a separate set of tubes.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data.
-
For competition binding experiments, determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The high binding affinity and selectivity of this compound for VMAT2 over VMAT1 are central to its therapeutic success. The quantitative data clearly demonstrates a preferential interaction with the CNS-specific transporter, thereby minimizing peripheral side effects. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the pharmacology of VMAT2 inhibitors. The visual diagrams serve to elucidate the complex mechanism of action and streamline the experimental workflow for future studies in this critical area of neuropharmacology.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular and Molecular Pathways Modulated by (-)-Tetrabenazine Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Tetrabenazine (TBZ) is a pivotal therapeutic agent for hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. Its primary mechanism of action is the reversible, high-affinity inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of presynaptic monoamine stores, particularly dopamine (B1211576). This guide provides a comprehensive technical overview of the cellular and molecular pathways modulated by TBZ treatment. It delves into its pharmacodynamics, presenting quantitative data on binding affinities and monoamine depletion. Furthermore, it details the experimental protocols utilized to elucidate these mechanisms and visualizes the key signaling pathways and experimental workflows through diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Primary Mechanism of Action: VMAT2 Inhibition and Monoamine Depletion
The principal therapeutic effect of this compound stems from its function as a selective, reversible inhibitor of VMAT2.[1][2] VMAT2 is a transport protein located on the membrane of synaptic vesicles in the central nervous system, responsible for the uptake of monoamines—dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into the vesicles for storage and subsequent release.[3][4] By inhibiting VMAT2, tetrabenazine (B1681281) prevents the packaging of these neurotransmitters, leaving them susceptible to metabolic degradation by monoamine oxidase (MAO) in the cytoplasm.[1] This ultimately leads to the depletion of monoamine levels in the presynaptic terminal, reducing their availability for release into the synaptic cleft.
The therapeutic efficacy of tetrabenazine in hyperkinetic disorders is primarily attributed to the depletion of dopamine in the striatum. However, it also affects other monoamines, which can contribute to its side-effect profile.
Binding Affinity and Potency
Tetrabenazine and its primary active metabolites, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ) and (+)-β-dihydrotetrabenazine ((+)-β-HTBZ), exhibit high affinity for VMAT2. The parent compound, TBZ, also shows a much weaker affinity for the dopamine D2 receptor.
| Compound | Target | Parameter | Value | Reference |
| This compound | VMAT2 | Ki | 100 nM | |
| This compound | Dopamine D2 Receptor | Ki | 2100 nM | |
| (+)-α-Dihydrotetrabenazine | VMAT2 | Ki | 3.96 nM | |
| (-)-α-Dihydrotetrabenazine | VMAT2 | Ki | 23.7 µM | |
| This compound | VMAT2 (Dopamine Uptake) | IC50 | 30.41 nM |
Table 1: Binding Affinities (Ki) and Potency (IC50) of this compound and its Metabolites.
Dose-Dependent Monoamine Depletion
The administration of tetrabenazine leads to a dose-dependent reduction in the levels of monoamines in various brain regions, with the striatum showing high sensitivity, particularly for dopamine.
| Monoamine | Brain Region | Dose (mg/kg, i.p. in rats) | Depletion (%) | Reference |
| Dopamine | Striatum | 1.0 | ~75% | |
| Serotonin | Striatum | 1.0 | ~15-30% | |
| Norepinephrine | Hypothalamus | 1.0 | ~15-30% | |
| Dopamine | Striatum | 5.0 | ~90% (at 1 hr) |
Table 2: Dose-Dependent Depletion of Monoamines by this compound in Rats.
Downstream Signaling Pathways
The depletion of dopamine by tetrabenazine initiates a cascade of downstream signaling events. While research in this area is ongoing, evidence suggests modulation of key signaling proteins and immediate early genes.
Modulation of DARPP-32 Phosphorylation
Dopamine and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32), is a crucial integrator of dopamine and glutamate (B1630785) signaling in the striatum. Its phosphorylation state dictates its activity and downstream effects. Studies have shown that tetrabenazine treatment can alter the phosphorylation of DARPP-32, indicating a direct impact on dopamine receptor-mediated signaling cascades.
Immediate Early Gene Expression
Immediate early genes (IEGs), such as c-fos, are rapidly and transiently induced in response to neuronal stimulation. Their expression is often used as a marker for neuronal activity. The alteration of dopaminergic signaling by tetrabenazine is expected to modulate the expression of IEGs in brain regions rich in dopamine receptors, such as the striatum. While the direct effects of tetrabenazine on a wide range of IEGs require further investigation, its impact on dopamine levels strongly suggests a modulatory role in the expression of these genes.
Experimental Protocols
VMAT2 Radioligand Binding Assay
This protocol is used to determine the binding affinity of tetrabenazine and its metabolites for the VMAT2 transporter.
Materials:
-
Rat striatal tissue
-
Lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)
-
[³H]Dihydrotetrabenazine ([³H]DTBZ) as the radioligand
-
Unlabeled tetrabenazine or its metabolites for competition assays
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes containing VMAT2. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [³H]DTBZ, and varying concentrations of the unlabeled competitor (tetrabenazine or its metabolites). For saturation binding, use varying concentrations of [³H]DTBZ.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Ki (for competition assays) or Kd and Bmax (for saturation assays).
In Vivo Microdialysis for Monoamine Quantification
This technique allows for the measurement of extracellular levels of monoamines and their metabolites in specific brain regions of awake, freely moving animals following tetrabenazine administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
Tetrabenazine solution for administration
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Probe Insertion and Equilibration: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) for a stabilization period to achieve a stable baseline of neurotransmitter levels.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
Drug Administration: Administer tetrabenazine (e.g., intraperitoneally) and continue collecting dialysate samples to monitor the drug-induced changes in monoamine levels.
-
HPLC-ECD Analysis: Inject the collected dialysate samples into an HPLC-ECD system to separate and quantify the concentrations of dopamine, serotonin, norepinephrine, and their metabolites (e.g., DOPAC, HVA).
-
Data Analysis: Express the results as a percentage of the baseline concentrations to visualize the time course of monoamine depletion.
Visualizations of Pathways and Workflows
Conclusion
This compound modulates cellular and molecular pathways primarily through the potent and reversible inhibition of VMAT2, leading to the depletion of presynaptic monoamines, with a pronounced effect on dopamine. This action underlies its therapeutic efficacy in managing hyperkinetic movement disorders. The quantitative data on binding affinities and monoamine depletion, along with the detailed experimental protocols provided in this guide, offer a solid foundation for further research into the nuanced effects of tetrabenazine and the development of novel therapeutics targeting monoaminergic systems. Future investigations into the downstream signaling consequences, including the modulation of second messenger systems and gene expression, will undoubtedly provide a more complete understanding of the multifaceted molecular impact of this important drug.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Dopaminergic regulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (+)-Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabenazine (B1681281) (TBZ) is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is clinically approved for the treatment of hyperkinetic movement disorders such as chorea associated with Huntington's disease.[1][2][3] The therapeutic efficacy of tetrabenazine resides primarily in its (+)-enantiomer, which exhibits significantly higher binding affinity for VMAT2 compared to the (-)-enantiomer.[4][5] Consequently, the development of stereoselective synthetic routes to access enantiomerically pure (+)-tetrabenazine is of paramount importance for both clinical applications and further drug development. This document provides detailed protocols for two primary methodologies for obtaining (+)-tetrabenazine: asymmetric synthesis via a palladium-catalyzed reaction and chiral resolution of racemic tetrabenazine.
Introduction
Tetrabenazine possesses two chiral centers, leading to four possible stereoisomers. However, due to thermodynamic instability, the marketed drug is a racemic mixture of the (+)-(3R,11bR) and (-)-(3S,11bS) enantiomers. Research has demonstrated that the (+)-enantiomer is the more pharmacologically active isomer, with an approximately 8000-fold higher potency for VMAT2 inhibition than the (-)-enantiomer. Therefore, the enantioselective synthesis of (+)-tetrabenazine is a critical objective for improving its therapeutic index and reducing potential side effects associated with the less active enantiomer.
This application note details two effective strategies for obtaining enantiopure (+)-tetrabenazine:
-
Asymmetric Synthesis: A multi-step synthesis that establishes the key stereocenter early on using a chiral catalyst.
-
Chiral Resolution: A method to separate the desired (+)-enantiomer from a racemic mixture of tetrabenazine.
Asymmetric Synthesis of (+)-Tetrabenazine via Palladium-Catalyzed Malonate Addition
This approach utilizes a palladium-catalyzed asymmetric addition of a malonate to a dihydroisoquinoline derivative to introduce the initial stereocenter with high enantioselectivity. Subsequent diastereoselective transformations complete the synthesis of the tetrabenazine core.
Quantitative Data Summary
| Step | Product | Overall Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Synthesis | (+)-Tetrabenazine | 21% | >97% | |
| Asymmetric Synthesis | (+)-Dihydrotetrabenazine | 16% | >97% |
Experimental Protocol
Step 1: Palladium-Catalyzed Asymmetric Malonate Addition
-
To a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) in a suitable aprotic solvent (e.g., THF), add a palladium catalyst derived from a chiral ligand such as (S)-DM-BINAP.
-
Add the desired malonate derivative.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting chiral intermediate by column chromatography.
Step 2: Subsequent Diastereoselective Transformations (General Outline)
-
The chiral malonate adduct from Step 1 is then subjected to a series of reactions to construct the remaining rings of the tetrabenazine scaffold. These steps may include hydrolysis, decarboxylation, reduction, and cyclization reactions.
-
Each step must be performed under conditions that preserve the stereochemical integrity of the initially formed chiral center and induce the desired diastereoselectivity in the newly formed stereocenters.
-
Purification after each step is crucial to ensure the purity of the final product.
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of (+)-tetrabenazine.
Chiral Resolution of Racemic Tetrabenazine
This method involves the separation of enantiomers from a racemic mixture of tetrabenazine using a chiral resolving agent. (1S)-(+)-10-camphorsulfonic acid is a commonly used and effective resolving agent for this purpose.
Quantitative Data Summary
| Resolving Agent | Product | Enantiomeric Excess (ee) | Reference |
| (1S)-(+)-10-Camphorsulfonic acid | (+)-Tetrabenazine | 98.9% (after recrystallization) | |
| (1R)-(-)-10-Camphorsulfonic acid | (-)-Tetrabenazine | 99.0% |
Experimental Protocol
Step 1: Formation of Diastereomeric Salts
-
Dissolve racemic tetrabenazine in a warm suitable solvent, such as acetone.
-
Add a solution of (1S)-(+)-10-camphorsulfonic acid (approximately 0.5 equivalents) to the tetrabenazine solution.
-
Allow the mixture to cool to room temperature with stirring and then let it stand for an extended period (e.g., 48 hours) to allow for crystallization of the diastereomeric salt.
-
Collect the resulting crystals by filtration.
Step 2: Recrystallization for Enantiomeric Enrichment
-
The collected crystals can be recrystallized from a suitable solvent (e.g., acetone) to improve the enantiomeric excess of the desired diastereomeric salt.
Step 3: Liberation of the Free Base
-
Dissolve the recrystallized diastereomeric salt in a solvent like methanol.
-
Neutralize the solution with a base, such as ammonium (B1175870) hydroxide, to a pH of approximately 8.
-
Add water to precipitate the free base of (+)-tetrabenazine.
-
Collect the solid (+)-tetrabenazine by filtration, wash with water, and dry.
Logical Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of racemic tetrabenazine.
Mechanism of Action: VMAT2 Inhibition
Tetrabenazine exerts its therapeutic effect by inhibiting VMAT2, a transporter protein responsible for packaging monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) from the cytoplasm into synaptic vesicles. This inhibition leads to the depletion of monoamine stores, thereby reducing their release into the synaptic cleft and mitigating the symptoms of hyperkinetic disorders.
Signaling Pathway Diagram
Caption: Mechanism of VMAT2 inhibition by (+)-tetrabenazine.
Conclusion
The asymmetric synthesis and chiral resolution methods described provide robust and efficient pathways to obtain enantiomerically pure (+)-tetrabenazine. The choice of method may depend on factors such as the scale of the synthesis, cost of reagents and catalysts, and available equipment. For industrial-scale production, chiral resolution can be a more practical approach, while asymmetric synthesis is often favored in research and development for its elegance and control over stereochemistry. The availability of these detailed protocols should facilitate further research into the therapeutic applications of (+)-tetrabenazine and the development of novel VMAT2 inhibitors.
References
- 1. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for Quantification of (-)-Tetrabenazine in Pharmaceutical Dosage Forms
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of (-)-tetrabenazine in pharmaceutical dosage forms. The described method is simple, precise, and stability-indicating, making it suitable for routine quality control and analysis. The protocol outlines chromatographic conditions, sample and standard preparation, and comprehensive validation parameters as per ICH guidelines.
Introduction
This compound is a vesicular monoamine transporter 2 (VMAT2) inhibitor used for the symptomatic treatment of hyperkinetic movement disorders, such as chorea associated with Huntington's disease.[1] Accurate quantification of tetrabenazine (B1681281) in pharmaceutical formulations is crucial to ensure product quality, safety, and efficacy. This document provides a detailed protocol for an HPLC-UV method that effectively separates and quantifies tetrabenazine from its potential degradation products and formulation excipients.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions based on several validated methods.[1][2][3][4]
| Parameter | Condition |
| HPLC System | Alliance e2695 separation module (Waters) or equivalent |
| Detector | Photodiode Array (PDA) or UV-Vis Detector |
| Column | Xterra RP18 (150 x 4.6 mm, 3.5 µm) or Kromasil C18 (250 x 4.6 mm, 5.0 µm) |
| Mobile Phase | Varies; common compositions include: - Acetonitrile : 0.01M K₂HPO₄ buffer (50:50 v/v)[1] - Acetonitrile : Potassium phosphate (B84403) buffer (60:40 v/v)[2][4] - Methanol : Potassium dihydrogen orthophosphate buffer (pH 6.8) (40:60 v/v)[3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Detection Wavelength | 210 nm, 284 nm, or 215 nm[1][2][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C)[1] |
| Run Time | ~10-15 minutes[1][2] |
Preparation of Solutions
a. Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the organic and aqueous phases in the specified ratio. For buffered mobile phases, dissolve the appropriate salt in HPLC-grade water and adjust the pH as required using an acid like orthophosphoric acid.[3][6] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication prior to use.[2]
b. Standard Stock Solution Preparation (e.g., 250 µg/mL): Accurately weigh approximately 25 mg of tetrabenazine reference standard and transfer it to a 100 mL volumetric flask.[2][3] Add about 50 mL of the diluent (often the mobile phase itself) and sonicate for 10-30 minutes to dissolve the standard completely.[2][3] Make up the volume to the mark with the diluent and mix well.
c. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 6.25 - 150 µg/mL).[1][2][3] These solutions are used to construct the calibration curve.
d. Sample Preparation (from 25 mg Tablets):
-
Weigh and finely powder 20 tetrabenazine tablets to determine the average tablet weight.[2][3]
-
Accurately weigh a quantity of the powder equivalent to 25 mg of tetrabenazine and transfer it to a 100 mL volumetric flask.[2][3]
-
Add approximately 50 mL of diluent and sonicate for 10-30 minutes to ensure complete dissolution of the active ingredient.[2][3]
-
Dilute the solution to the 100 mL mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[2][3]
-
Further dilutions may be necessary to bring the concentration within the calibration range. For instance, diluting 10 mL of the filtrate to 100 mL with the diluent.[3]
Experimental Workflow Diagrams
Caption: Workflow for preparing standard and sample solutions.
Caption: Protocol for the HPLC-UV analysis of tetrabenazine.
Method Validation Summary
The HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The following tables summarize the performance characteristics from various studies.
Table 1: System Suitability and Linearity
| Parameter | Method 1[2] | Method 2[3] | Method 3[1] |
| Retention Time (min) | ~5.05 | ~5.075 | ~6.4 |
| Linearity Range (µg/mL) | 6.25 - 37.5 | 6.25 - 37.5 | 20 - 150 |
| Correlation Coefficient (r²) | 0.999 | 0.9999 | 0.9999 |
| Tailing Factor | < 2.0 | Not Reported | < 2.0 |
| Theoretical Plates | > 2000 | Not Reported | Not Reported |
Table 2: Accuracy and Precision
| Parameter | Method 1[2] | Method 2[3] | Method 3[1] |
| Accuracy (% Recovery) | 98.64 - 98.88 | 99.96 - 100.79 | 99.58 - 99.99 |
| Precision (%RSD) | < 2.0 | < 2.0 | < 2.0 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Method 1[2] | Method 2[3] | Method 4[5] |
| LOD (µg/mL) | 0.562 | 0.634 | 0.04 |
| LOQ (µg/mL) | 1.704 | 1.921 | 0.15 |
Stability-Indicating Properties
Forced degradation studies were conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][3] The method was able to resolve the tetrabenazine peak from all degradation products, confirming its stability-indicating nature.[1][3] This is a critical attribute for assessing the stability of the drug in pharmaceutical formulations.
Conclusion
The described RP-HPLC-UV method is a simple, rapid, accurate, and precise technique for the quantification of this compound in pharmaceutical tablets. The method has been thoroughly validated and proven to be stability-indicating, making it a reliable tool for routine quality control analysis and stability studies in the pharmaceutical industry.
References
Application Notes and Protocols: (-)-Tetrabenazine in Rodent Models of Huntington's Disease Chorea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-tetrabenazine (TBZ), a vesicular monoamine transporter 2 (VMAT2) inhibitor, in preclinical rodent models of Huntington's disease (HD). The following sections detail the mechanism of action, quantitative efficacy data, and detailed experimental protocols for evaluating the effects of TBZ on chorea-like motor deficits in these models.
Mechanism of Action
This compound's primary mechanism of action involves the reversible inhibition of VMAT2, a protein responsible for packaging monoamine neurotransmitters—primarily dopamine (B1211576), but also serotonin (B10506) and norepinephrine—into presynaptic vesicles.[1][2] In Huntington's disease, excessive dopaminergic signaling in the striatum is thought to contribute to the characteristic choreiform movements.[2][3] By blocking VMAT2, TBZ prevents the loading of dopamine into vesicles, leaving it susceptible to metabolism by monoamine oxidase in the cytoplasm.[3] This leads to a depletion of dopamine stores in presynaptic terminals, reducing its release into the synaptic cleft and thereby ameliorating the hyperkinetic movements associated with HD.[2][3]
Caption: Mechanism of this compound Action.
Quantitative Data Presentation
The efficacy of this compound in alleviating motor deficits has been demonstrated in various rodent models of Huntington's disease. The following tables summarize key quantitative findings from published studies.
Table 1: Effect of this compound on Motor Coordination in YAC128 Mice
| Treatment Group | Age (months) | Rotarod Latency to Fall (seconds) |
| WT Control | 6 | ~180 |
| 9 | ~190 | |
| 11 | ~200 | |
| 13 | ~200 | |
| YAC128 Control | 6 | ~120 |
| 9 | ~80 | |
| 11 | ~60 | |
| 13 | ~50 | |
| YAC128 + Early TBZ | 6 | ~160 |
| 9 | ~140 | |
| 11 | ~120 | |
| 13 | ~110 | |
| YAC128 + Late TBZ | 9 | ~120 |
| 11 | ~100 | |
| 13 | ~90 | |
| p < 0.05 compared to YAC128 Control. Data adapted from a study where early treatment began at 2 months and late treatment at 6 months of age.[2][3][4] |
Table 2: Effect of this compound on Beam Walking Performance in YAC128 Mice
| Treatment Group | Age (months) | Time to Traverse 11mm Beam (seconds) | Time to Traverse 5mm Beam (seconds) |
| WT Control | 9 | ~5 | ~8 |
| 11 | ~5 | ~8 | |
| 13 | ~5 | ~8 | |
| YAC128 Control | 9 | ~15 | ~25 |
| 11 | ~20 | ~30 | |
| 13 | ~25 | ~35 | |
| YAC128 + Early TBZ | 9 | ~8 | ~15 |
| 11 | ~10 | ~18 | |
| 13 | ~12 | ~20 | |
| YAC128 + Late TBZ | 9 | ~10 | ~18 |
| 11 | ~12 | ~22 | |
| 13 | ~15 | ~25 | |
| *p < 0.05 compared to YAC128 Control.[3][4] |
Table 3: Effect of this compound on Gait Parameters in 13-Month-Old YAC128 Mice
| Treatment Group | Stride Length (cm) | Front/Hind Paw Overlap (cm) |
| WT Control | ~8.5 | ~-1.0 |
| YAC128 Control | ~6.5 | ~1.0 |
| YAC128 + Early TBZ | ~7.5 | ~0.0 |
| YAC128 + Late TBZ | ~7.0 | ~0.5 |
| *p < 0.05 compared to YAC128 Control.[4] |
Table 4: Effect of this compound on Choreiform Movements in Transgenic HD Rats
| Treatment | Age | Reduction in Hyperkinetic Movements |
| TBZ (2.5 mg/kg, s.c.) | 17 months | 55% (p<0.01) |
| Data adapted from a study on homozygous male tgHD rats.[1] |
Table 5: Effect of this compound on Striatal Neuron Count in 12-Month-Old YAC128 Mice
| Treatment Group | NeuN-positive Striatal Neurons (x10^5) |
| WT Control | ~2.5 |
| YAC128 Control | ~2.0 |
| YAC128 + Early TBZ | ~2.3 |
| YAC128 + Late TBZ | ~2.2 |
| *p < 0.05 compared to YAC128 Control.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This compound Administration
References
Application of Radioisotopically Labeled Tetrabenazine in PET Imaging for Vesicular Monoamine Transporter 2 (VMAT2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for loading monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the neuronal cytoplasm into synaptic vesicles for subsequent release.[1][2][3][4] This function makes VMAT2 a key target for in vivo imaging to study the integrity of monoaminergic neurons in various neurological and psychiatric disorders. Positron Emission Tomography (PET) imaging using radioisotopically labeled ligands for VMAT2 provides a non-invasive method to quantify VMAT2 density, offering insights into conditions like Parkinson's disease, Huntington's disease, and diabetes.[5][6][7]
Tetrabenazine (B1681281) (TBZ) and its active metabolite, dihydrotetrabenazine (B1670615) (DTBZ), are high-affinity, reversible inhibitors of VMAT2.[1][2][8] Radioactively labeled derivatives of DTBZ are widely used as PET radiotracers to visualize and quantify VMAT2 distribution and density in the brain and other organs like the pancreas.[9][10][11] This document provides detailed application notes and protocols for the use of these radiotracers in VMAT2 PET imaging.
Mechanism of Action of Tetrabenazine and VMAT2
Tetrabenazine exerts its therapeutic effects by reversibly inhibiting VMAT2, which prevents the uptake of monoamine neurotransmitters into synaptic vesicles.[1][2] This leads to the depletion of these neurotransmitters at the nerve terminal, reducing their availability for release into the synaptic cleft.[1][3][8] By modulating dopaminergic pathways, tetrabenazine is effective in treating hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[2][12]
The VMAT2 transporter utilizes a proton gradient maintained by a vesicular H+-ATPase to drive monoamine uptake into vesicles. This process is essential for protecting monoamines from cytoplasmic degradation by enzymes like monoamine oxidase (MAO) and for their regulated release during neurotransmission.
VMAT2 Signaling Pathway
Caption: Mechanism of VMAT2 inhibition by tetrabenazine in a monoaminergic synapse.
Quantitative Data from PET Imaging Studies
The following tables summarize key quantitative data for various radiolabeled tetrabenazine derivatives used in VMAT2 PET imaging.
Table 1: In Vitro Binding Affinities (Ki) of Tetrabenazine Derivatives for VMAT2
| Compound | Ki (nM) | Species/Tissue | Reference |
| (+)-Dihydrotetrabenazine ((+)-DTBZ) | 0.97 ± 0.48 | Rat Brain Striatum | [5][9] |
| (-)-Dihydrotetrabenazine ((-)-DTBZ) | 2200 ± 300 | Rat Brain Striatum | [5][9] |
| 9-Fluoropropyl-(+)-dihydrotetrabenazine (FP-(+)-DTBZ) | 0.11 | Rat Brain Striatum | [10] |
| Epoxide derivative of FP-(+)-DTBZ | 0.08 | Rat Brain Striatum | [10][13] |
Table 2: In Vivo PET Imaging Data of Radiolabeled Tetrabenazine Derivatives
| Radiotracer | Species | Brain Uptake (SUV) | Striatum-to-Cerebellum Ratio | Binding Potential (BPND) | Reference |
| [¹¹C]-(+)-DTBZ | Non-human Primate | 3.06 ± 0.32 | ~2.5 (in rats) | - | [5][9][14] |
| [¹⁸F]FE-(+)-DTBZ | Non-human Primate | 3.43 ± 0.54 | - | - | [9][14] |
| [¹⁸F]FE-DTBZ-d4 | Non-human Primate | 4.28 ± 1.01 | - | Putamen: 5.5 ± 1.4, Caudate: 4.4 ± 1.1 | [9][14][15] |
| 10-(+)-[¹¹C]-DTBZ | Rat | - | 3.74 ± 0.21 | - | [5] |
| [¹⁸F]FP-(±)-DTBZ | Monkey | - | 5.15 | DVR: 3.32 | [16] |
| [¹⁸F]FP-(+)-DTBZ | Monkey | - | 5.6 | DVR: >6 | [16] |
SUV: Standardized Uptake Value; BPND: Non-displaceable Binding Potential; DVR: Distribution Volume Ratio.
Experimental Protocols
Protocol 1: General Workflow for VMAT2 PET Imaging
Caption: A generalized experimental workflow for VMAT2 PET imaging studies.
Protocol 2: Radiolabeling of Tetrabenazine Derivatives (Example: [¹¹C]-(+)-DTBZ)
Objective: To synthesize [¹¹C]-(+)-DTBZ for use in PET imaging.
Materials:
-
(+)-9-O-desmethyl-α-dihydrotetrabenazine (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]MeOTf)
-
Anhydrous Dimethylformamide (DMF)
-
Automated radiosynthesis module
-
High-Performance Liquid Chromatography (HPLC) system for purification and quality control
Procedure:
-
Produce [¹¹C]CO₂ via a cyclotron using the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I or [¹¹C]MeOTf using a commercial synthesis module (e.g., GE MeI Microlab®).[6]
-
Dissolve the precursor, (+)-9-O-desmethyl-α-dihydrotetrabenazine (approx. 0.5 mg), in anhydrous DMF (approx. 300 µL).[6]
-
Trap the [¹¹C]CH₃I or [¹¹C]MeOTf in the reaction vessel containing the precursor solution.
-
Heat the reaction mixture (e.g., at 80-100°C for 5 minutes) to facilitate the ¹¹C-methylation.
-
Purify the crude product using semi-preparative HPLC to isolate [¹¹C]-(+)-DTBZ.
-
Formulate the purified product in a physiologically compatible solution (e.g., saline with ethanol) for injection.
-
Perform quality control analysis using analytical HPLC to determine radiochemical purity, chemical purity, and specific activity.[6]
Protocol 3: In Vivo PET Imaging in Non-Human Primates
Objective: To quantify VMAT2 density in the non-human primate brain using a radiolabeled tetrabenazine derivative.
Materials:
-
Radiolabeled tetrabenazine derivative (e.g., [¹⁸F]FE-DTBZ-d4)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner (e.g., High-Resolution Research Tomograph - HRRT)
-
Venous catheters for injection and blood sampling
-
(Optional) Blocking agent: unlabeled tetrabenazine or a specific VMAT2 inhibitor
Procedure:
-
Anesthetize the animal (e.g., a cynomolgus monkey) and maintain anesthesia throughout the imaging session.[9]
-
Position the animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus intravenous injection of the radiotracer (e.g., 1-5 mCi).[16]
-
Acquire dynamic emission data in list mode for a predefined duration (e.g., 90-120 minutes).[6]
-
(Optional) For blocking or displacement studies, administer a VMAT2 inhibitor (e.g., tetrabenazine, 2.0 mg/kg) before or during the PET scan to confirm the specificity of the radiotracer binding.[9][15]
-
(Optional) Collect arterial or venous blood samples throughout the scan to measure radiometabolites in plasma using radio-HPLC.[9][14]
-
After the emission scan, acquire a CT or MRI scan for anatomical co-registration.
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with the anatomical scan.
-
Define regions of interest (ROIs) on the anatomical images for brain regions with high VMAT2 density (e.g., putamen, caudate) and a reference region with negligible specific binding (e.g., cerebellum).[5]
-
Generate time-activity curves (TACs) for each ROI.
-
Apply kinetic modeling to the TACs to estimate outcome measures such as the binding potential (BPND) or distribution volume ratio (DVR), which are proportional to VMAT2 density.
Applications in Research and Drug Development
-
Neurodegenerative Diseases: VMAT2 PET imaging is extensively used to assess the loss of dopaminergic neurons in Parkinson's disease and to differentiate it from other parkinsonian syndromes.[7][9]
-
Hyperkinetic Movement Disorders: It can be used to study the pathophysiology of conditions like Huntington's disease and tardive dyskinesia.[2][12]
-
Diabetes Research: VMAT2 is expressed in pancreatic beta cells, and PET imaging with tetrabenazine derivatives is being explored as a method to quantify beta-cell mass in diabetes.[5][10][17]
-
Drug Development: VMAT2 PET is a valuable tool in drug development for quantifying the target occupancy of novel VMAT2 inhibitors, helping to establish dose-response relationships and confirm the mechanism of action in vivo.[18]
Conclusion
PET imaging with radioisotopically labeled tetrabenazine derivatives is a powerful and well-established technique for the in vivo quantification of VMAT2. This approach provides critical information for understanding the pathophysiology of various neurological and metabolic disorders and serves as an essential tool in the development of new therapeutics targeting the monoaminergic systems. The protocols and data presented here offer a comprehensive guide for researchers and clinicians working in this field.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. drugs.com [drugs.com]
- 4. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 5. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancreatic beta cell mass PET imaging and quantification with [11C]DTBZ and [18F]FP-(+)-DTBZ in rodent models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human study of D6-[18F]FP-(+)-DTBZ, a novel VMAT2 tracer: whole-body biodistribution and brain PET comparison with [18F]FP-(+)-DTBZ (AV-133) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo imaging of VMAT2 in pancreas using a 18F epoxide derivative of tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligands for Imaging Vesicular Monoamine Transporters | Radiology Key [radiologykey.com]
- 12. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]
- 13. In vivo imaging of vesicular monoamine transporter 2 in pancreas using an (18)F epoxide derivative of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmacokinetics of [18F]Fluoroalkyl Derivatives of Dihydrotetrabenazine (DTBZ) in Rat and Monkey Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pancreatic beta cell mass PET imaging and quantification with [11C]DTBZ and [18F]FP-(+)-DTBZ in rodent models of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantifying VMAT2 target occupancy at effective valbenazine doses and comparing to a novel VMAT2 inhibitor: a translational PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of (-)-Tetrabenazine in the Study of Hyperkinetic Movement Disorders in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-tetrabenazine (TBZ), a selective and reversible inhibitor of vesicular monoamine transporter 2 (VMAT2), for inducing and studying hyperkinetic movement disorders in animal models. By depleting presynaptic stores of monoamines, particularly dopamine (B1211576), TBZ serves as a valuable pharmacological tool to investigate the pathophysiology of conditions like Huntington's disease and tardive dyskinesia, and to evaluate potential therapeutic interventions.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of VMAT2.[1] VMAT2 is a transport protein located on the membrane of synaptic vesicles within presynaptic neurons.[2] Its function is to uptake cytosolic monoamines (dopamine, norepinephrine, serotonin, and histamine) into these vesicles for subsequent release into the synaptic cleft.[2][3] By binding to VMAT2, tetrabenazine (B1681281) prevents the packaging of these neurotransmitters, leaving them vulnerable to metabolism by monoamine oxidase (MAO) in the cytoplasm.[1][4] This leads to a depletion of monoamine stores available for release, thereby reducing neurotransmission.[3] The preferential depletion of dopamine in the striatum is believed to be the key to its therapeutic effect in hyperkinetic movement disorders.[5][6]
Signaling Pathway of this compound Action
References
- 1. neurologylive.com [neurologylive.com]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
Preparation of (-)-Tetrabenazine Stock Solutions for In Vitro Cell Culture Assays
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for transporting monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine (B1679862) into synaptic vesicles.[1][2] By inhibiting VMAT2, tetrabenazine (B1681281) depletes the stores of these neurotransmitters, making it a valuable tool for studying neurological and psychiatric disorders.[3] It is approved for the treatment of chorea associated with Huntington's disease.[2] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in in vitro cell culture assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for such assays.
Physicochemical Properties and Solubility
This compound is a white to pale yellow crystalline powder.[4] Its solubility in common laboratory solvents is a key consideration for stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇NO₃ | [5] |
| Molecular Weight | 317.42 g/mol | [4] |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL (approx. 25 mg/mL) | [4][5] |
| Ethanol (B145695) | Approx. 10 mg/mL | [5] |
| Dimethylformamide (DMF) | Approx. 30 mg/mL | [5] |
| Water | Sparingly soluble | [6] |
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of VMAT2. This disrupts the packaging of monoamine neurotransmitters into presynaptic vesicles, leading to their depletion and reduced neurotransmission.
Caption: Mechanism of VMAT2 inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 317.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-warm an aliquot of anhydrous DMSO to room temperature.
-
Weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.174 mg of this compound.
-
Transfer the weighed powder to a sterile amber microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution with 3.174 mg of tetrabenazine, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Storage and Stability:
-
Solid this compound should be stored at -20°C and is stable for at least one year.
-
Stock solutions in DMSO or ethanol can be stored at -20°C for up to one week.[4] For longer-term storage, it is recommended to store at -80°C.
-
Protect both the solid compound and its solutions from light, as tetrabenazine is light-sensitive.[7]
-
Aqueous solutions of tetrabenazine are not recommended for storage for more than one day.[5]
In Vitro Cell Culture Assay Workflow
The following diagram illustrates a general workflow for using this compound in in vitro cell culture assays.
Caption: Experimental workflow for cell-based assays.
Dopamine Uptake Assay Protocol
This protocol is a general guideline for a competitive dopamine uptake assay in a cell line expressing VMAT2.
Materials:
-
VMAT2-expressing cells (e.g., SH-SY5Y, PC12)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Radiolabeled dopamine (e.g., [³H]-dopamine)
-
Unlabeled ("cold") dopamine
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation counter and vials
-
Cell harvester (optional)
Procedure:
-
Cell Seeding: Seed VMAT2-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[8]
-
Prepare a solution of [³H]-dopamine in assay buffer at the desired final concentration.
-
-
Assay:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound solutions to the respective wells. Include wells with vehicle (DMSO in assay buffer) as a control for maximal uptake and wells with a high concentration of unlabeled dopamine for non-specific uptake.
-
Pre-incubate the cells with the compounds for 10-15 minutes at the appropriate temperature (e.g., 37°C).
-
Initiate the uptake by adding the [³H]-dopamine solution to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer or distilled water.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5% and be consistent in all wells, including the vehicle control.[8]
-
Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[9][10]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control to determine the effect of this compound on cell viability.
Important Considerations
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%.[8] Always include a vehicle control with the same concentration of DMSO as the experimental wells.
-
Light Sensitivity: this compound is sensitive to light.[7] All steps involving the compound and its solutions should be performed with protection from light. Use amber tubes and cover plates with foil.
-
pH Sensitivity: Tetrabenazine can be unstable in acidic conditions.[12] Ensure that the pH of the cell culture medium and buffers is maintained within the physiological range.
-
Purity of Compound: The purity of the this compound used will directly impact the accuracy of the results. Use a compound of high purity (≥98%).
By following these detailed protocols and considering the important factors outlined, researchers can confidently prepare and use this compound stock solutions for a variety of in vitro cell culture assays, ensuring reliable and reproducible data.
References
- 1. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) [pubmed.ncbi.nlm.nih.gov]
- 2. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tetrabenazine CAS#: 58-46-8 [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lifetein.com [lifetein.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Simultaneous Analysis of Tetrabenazine and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tetrabenazine (B1681281) (TBZ) and its primary active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development processes involving tetrabenazine. The protocol employs solid-phase extraction for sample clean-up and utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders, such as chorea associated with Huntington's disease.[1] Following oral administration, tetrabenazine is rapidly and extensively metabolized by hepatic carbonyl reductase to its two major active metabolites: α-HTBZ and β-HTBZ.[2][3] These metabolites are pharmacologically active and contribute significantly to the therapeutic effects of the drug.[1] Therefore, a reliable bioanalytical method for the simultaneous measurement of tetrabenazine and its key metabolites is essential for accurately characterizing its pharmacokinetic profile.
This document provides a detailed protocol for a validated LC-MS/MS assay designed for the simultaneous determination of TBZ, α-HTBZ, and β-HTBZ in human plasma.[4]
Metabolic Pathway of Tetrabenazine
Tetrabenazine undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the reduction of a ketone group by carbonyl reductase to form the active metabolites, α-dihydrotetrabenazine and β-dihydrotetrabenazine. These metabolites are then further metabolized, primarily by the cytochrome P450 enzyme CYP2D6.
Experimental Protocol
This protocol is based on a validated method for the analysis of tetrabenazine and its metabolites in human plasma.
1. Materials and Reagents
-
Tetrabenazine, α-dihydrotetrabenazine, and β-dihydrotetrabenazine reference standards
-
Tetrabenazine-d7 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (HPLC grade)
-
Human plasma (blank)
-
C18 Solid-Phase Extraction (SPE) cartridges
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of tetrabenazine, α-HTBZ, β-HTBZ, and the internal standard (Tetrabenazine-d7) in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in diluent to create calibration curve (CC) standards and quality control (QC) samples.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge.
-
Load 200 µL of human plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API-4000) operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Zorbax SB C18 |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (60:40, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Run Time | 2.5 minutes |
Mass Spectrometry Conditions
| Parameter | Tetrabenazine | α-HTBZ | β-HTBZ | Tetrabenazine-d7 (IS) |
|---|---|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 318.0 | 320.2 | 320.3 | 325.1 |
| Product Ion (m/z) | 220.0 | 302.4 | 165.2 | 220.0 |
Method Validation Summary
The method was validated according to FDA guidelines, demonstrating good linearity, precision, and accuracy.
Calibration Curve
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Tetrabenazine | 0.01 - 5.03 | ≥ 0.99 |
| α-dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |
| β-dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the simultaneous quantification of tetrabenazine and its major active metabolites, α- and β-dihydrotetrabenazine, in human plasma. With a run time of only 2.5 minutes per sample, this high-throughput method is well-suited for pharmacokinetic and clinical studies requiring the analysis of a large number of samples. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable and reproducible results.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dopamine Depletion Studies Using (-)-Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to study dopamine (B1211576) depletion using (-)-tetrabenazine (TBZ). This document includes detailed protocols for animal handling, drug administration, and subsequent neurochemical and behavioral analyses.
Introduction
This compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines, including dopamine, into synaptic vesicles.[1][2] By inhibiting VMAT2, tetrabenazine (B1681281) prevents the storage of dopamine, leaving it susceptible to metabolism by monoamine oxidase (MAO) in the cytoplasm.[3] This leads to a rapid and significant depletion of dopamine levels in the brain, particularly in dopamine-rich regions like the striatum and nucleus accumbens.[1][4] This pharmacological tool is invaluable for studying the role of dopamine in various physiological processes and for modeling disease states characterized by dopaminergic dysfunction, such as Parkinson's disease and depression.[5][6]
Mechanism of Action
Tetrabenazine's primary mechanism of action is the reversible, high-affinity binding to VMAT2.[2] This inhibition disrupts the proton gradient necessary for monoamine transport into synaptic vesicles. Consequently, cytosolic dopamine is not sequestered and is subsequently degraded by MAO. Some studies also suggest that at higher concentrations, tetrabenazine may exhibit weak dopamine D2 receptor antagonist properties.[1][5]
Data Presentation: Quantitative Effects of Tetrabenazine on Dopamine Levels
The following tables summarize the dose-dependent and time-course effects of this compound on dopamine depletion in rodents, as reported in various studies.
Table 1: Dose-Dependent Dopamine Depletion in Rodents
| Animal Model | Brain Region | Dose (mg/kg, IP) | % Dopamine Depletion | Reference |
| Rat | Striatum | 1.0 | ~70-75% | [4][7] |
| Rat | Striatum | 5.0 | ~90% (at 1 hour) | [1] |
| Mouse | Nucleus Accumbens | 8.0 | >55% | [4] |
| Mouse | Neostriatum | 8.0 | >55% | [4] |
Table 2: Time-Course of Dopamine Depletion in Rats (Striatum)
| Dose (mg/kg, IP) | Time Post-Injection | % Dopamine Depletion | Reference |
| IC50 ~1.2 | 30 minutes | Maximal Depletion | [1] |
| 0.75 | 2 - 2.5 hours | ~75% (extracellular DA) | [4] |
| IC50 ~1.2 | 8 hours | Partial Recovery | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of a tetrabenazine solution for intraperitoneal (IP) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO in sterile saline.
-
Tetrabenazine Solution Preparation:
-
Calculate the required amount of tetrabenazine based on the desired dose and the number and weight of the animals.
-
Dissolve the tetrabenazine powder in a small volume of DMSO.
-
Gradually add the sterile saline to the DMSO-tetrabenazine mixture while vortexing to achieve the final desired concentration and a 10% DMSO solution.
-
Ensure the solution is clear and free of precipitates. Gentle warming may be required for complete dissolution.
-
-
Administration:
-
Accurately weigh each animal to determine the precise injection volume.
-
Restrain the animal securely. For IP injection, position the animal with its head tilted slightly downwards.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.[8]
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.[8]
-
Aspirate briefly to ensure the needle is not in a blood vessel or organ.[9]
-
Inject the tetrabenazine solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Quantification of Dopamine and Metabolites by HPLC-ECD
This protocol outlines the procedure for measuring dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in rodent brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Materials:
-
Dissected brain tissue (e.g., striatum, nucleus accumbens)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Ice-cold saline
-
Sonicator or tissue homogenizer
-
Refrigerated centrifuge
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., sodium phosphate (B84403) buffer with methanol (B129727) and an ion-pairing agent)
-
DA, DOPAC, and HVA standards
Procedure:
-
Tissue Dissection and Homogenization:
-
Rapidly dissect the brain region of interest on an ice-cold surface.[10]
-
Wash the tissue in ice-cold saline to remove blood.[1]
-
Weigh the tissue and place it in a pre-weighed, pre-chilled microcentrifuge tube containing a known volume of homogenization buffer.[11]
-
Homogenize the tissue using a sonicator or mechanical homogenizer on ice.[11]
-
-
Sample Preparation:
-
HPLC-ECD Analysis:
-
Prepare a standard curve with known concentrations of DA, DOPAC, and HVA.
-
Set up the HPLC system with the appropriate C18 column and mobile phase. The mobile phase composition will need to be optimized for the specific column and system but typically consists of a phosphate or citrate (B86180) buffer, an organic modifier like methanol or acetonitrile, and an ion-pairing agent.[12][13]
-
Set the electrochemical detector to an oxidizing potential suitable for the detection of dopamine and its metabolites (e.g., +0.65 to +0.8 V).[14]
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks corresponding to DA, DOPAC, and HVA by comparing their retention times and peak areas to the standard curve.
-
Normalize the results to the weight of the tissue sample.
-
Protocol 3: In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol provides a general framework for using in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of freely moving rats following tetrabenazine administration.
Materials:
-
Microdialysis probes
-
Guide cannula
-
Stereotaxic apparatus
-
Surgical tools
-
Dental cement
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
HPLC-ECD system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., striatum).[15]
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[16]
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.
-
Administer tetrabenazine (IP) as described in Protocol 1.
-
Continue collecting dialysate samples to monitor the time-course of dopamine depletion and recovery.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD as described in Protocol 2.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with formalin.
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Protocol 4: Behavioral Assessment
Tetrabenazine-induced dopamine depletion can be used to model behavioral deficits observed in certain neurological and psychiatric disorders. Below are examples of behavioral tests that can be performed.
-
Effort-Related Decision-Making Tasks: These tasks assess motivation and are sensitive to dopamine depletion.
-
Concurrent Fixed-Ratio/Chow Feeding Choice Task: Rats are given the choice to work for a preferred food reward by pressing a lever on a fixed-ratio schedule or to consume a freely available, less preferred chow.[17] Dopamine depletion with tetrabenazine typically leads to a decrease in lever pressing for the preferred reward and an increase in the consumption of the freely available chow.[17]
-
-
Forced Swim Test: This test is commonly used to assess depressive-like behavior in rodents.
-
Open Field Test: This test can be used to assess general locomotor activity and anxiety-like behavior.
-
The animal is placed in a novel, open arena, and its movement is tracked. Tetrabenazine can reduce overall locomotor activity.
-
Mandatory Visualizations
Caption: Mechanism of this compound induced dopamine depletion.
Caption: Experimental workflow for in vivo dopamine depletion studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. japsonline.com [japsonline.com]
- 4. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 6. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. Mouse Brain Tissue Collection and Analysis [protocols.io]
- 11. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of dopamine, DOPAC and homovanillic acid. Direct injection of supernatants from brain tissue homogenates in a liquid chromatography--electrochemical detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIMULTANEOUS QUANTIFICATION OF DOPAMINE, 5-HYDROXYTRYPTAMINE AND FOUR METABOLICALLY RELATED COMPOUNDS BY MEANS OF REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 15. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: (-)-Tetrabenazine as a Tool to Investigate VMAT2 Function in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tetrabenazine (TBZ) and its metabolites are high-affinity, reversible inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a crucial proton-dependent antiporter responsible for packaging monoamine neurotransmitters—such as dopamine (B1211576), serotonin, and norepinephrine—from the neuronal cytoplasm into synaptic vesicles.[1][2] This sequestration is vital for protecting neurotransmitters from degradation and for their subsequent release into the synapse. By inhibiting VMAT2, tetrabenazine (B1681281) leads to the depletion of these key monoamines from nerve terminals, thereby reducing monoaminergic neurotransmission.[3][4]
This mechanism of action makes this compound an invaluable tool for neuroscientists investigating the roles of VMAT2 and monoaminergic systems in various physiological and pathological processes. Dysregulation of VMAT2 is implicated in numerous neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and Huntington's disease. In a research context, tetrabenazine is used to create animal models of monoamine depletion to study depression, motivation, and motor control. Its effects are dose-dependent and reversible, allowing for controlled studies of VMAT2 function.
Recent cryo-electron microscopy studies have revealed that tetrabenazine locks VMAT2 in a centrally-bound, occluded conformation, providing a structural basis for its non-competitive inhibition. This detailed understanding of its binding mechanism enhances its utility as a specific and potent tool for probing VMAT2's role in health and disease.
Data Presentation: Quantitative Analysis of Tetrabenazine and Metabolite Binding to VMAT2
The binding affinity of tetrabenazine and its primary metabolites to VMAT2 is critical for designing and interpreting experiments. The data below, derived from radioligand binding assays, highlights the stereospecificity and high affinity of these compounds for the transporter. The metabolite (+)-α-dihydrotetrabenazine ((+)-α-DHTBZ) is particularly potent and is considered a major contributor to the pharmacological activity of the parent compound.
| Compound | Dissociation Constant (Kᵢ) | Target | Notes |
| (+)-Tetrabenazine | 4.47 nM | Rat Striatal VMAT2 | The more potent enantiomer of tetrabenazine. |
| This compound | 36,400 nM | Rat Striatal VMAT2 | Demonstrates significant stereospecificity in VMAT2 binding. |
| (+)-α-DHTBZ | 3.96 nM | Rat Striatal VMAT2 | A major, high-affinity metabolite of tetrabenazine. |
| (-)-α-DHTBZ | 23,700 nM | Rat Striatal VMAT2 | Shows high stereospecific binding affinity compared to the (+)-isomer. |
| (+)-β-DHTBZ | 202 nM (approx.) | Rat Striatal VMAT2 | Another key metabolite with significant VMAT2 affinity. |
| (-)-β-DHTBZ | 714 nM (approx.) | Rat Striatal VMAT2 |
Table 1: Binding affinities of tetrabenazine enantiomers and dihydrotetrabenazine (B1670615) (DHTBZ) stereoisomers to VMAT2.
| Radioligand | Dissociation Constant (Kₔ) | Target | Notes |
| [³H]dihydrotetrabenazine | 18 ± 4 nM | Wild-Type Human VMAT2 | Used in saturation binding experiments to characterize the receptor. |
| [³H]dihydrotetrabenazine | 26 ± 9 nM | Chimera Human VMAT2 | Affinity is similar to wild-type, validating its use in structural studies. |
Table 2: Dissociation constants for the commonly used radioligand [³H]dihydrotetrabenazine.
Visualizing the Mechanism and Experimental Workflow
Mechanism of VMAT2 Inhibition by Tetrabenazine
The following diagram illustrates the core mechanism of action of tetrabenazine at a presynaptic monoaminergic terminal.
General Experimental Workflow
This diagram outlines a typical workflow for an in vivo study investigating the effects of tetrabenazine.
Experimental Protocols
Protocol 1: In Vitro VMAT2 Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound (like this compound) for VMAT2 by measuring its ability to displace a radiolabeled ligand, [³H]dihydrotetrabenazine ([³H]DHTBZ).
1. Materials:
-
Tissue Preparation: Male Sprague-Dawley rat brains; striatum tissue.
-
Buffers:
-
Homogenization Buffer: 50 mM HEPES, 0.32 M sucrose, pH 8.0, ice-cold.
-
Assay Buffer: 50 mM HEPES, 0.32 M sucrose, pH 8.0.
-
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DHTBZ), specific activity ~20 Ci/mmol.
-
Non-specific Binding: 20 µM (±)-Tetrabenazine.
-
Test Compounds: this compound and other compounds of interest at various concentrations.
-
Equipment: Brinkman Polytron homogenizer, refrigerated centrifuge, Brandel R48 filtering manifold, Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine), scintillation vials, liquid scintillation counter.
2. Procedure:
-
Membrane Preparation:
-
Rapidly dissect striata from rat brains on ice.
-
Homogenize the tissue in 20 volumes (w/v) of ice-cold Homogenization Buffer using a Polytron homogenizer (e.g., setting 6 for 20 seconds).
-
Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.
-
Resuspend the final pellet in buffer to a concentration of 10 mg/mL (original wet weight).
-
-
Binding Assay:
-
Set up polystyrene assay tubes for total binding, non-specific binding, and various concentrations of the test compound.
-
To each tube, add 1.0 mg of the prepared striatal tissue membrane.
-
Add 2 nM [³H]DHTBZ to each tube.
-
For non-specific binding tubes, add 20 µM (±)-tetrabenazine. For experimental tubes, add the desired concentration of the test compound.
-
Bring the final volume of each tube to 0.5 mL with Assay Buffer.
-
Incubate the tubes for 60 minutes at room temperature.
-
-
Termination and Counting:
-
Terminate the incubation by rapid filtration through the pre-soaked Whatman GF/B filters using the filtering manifold.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., one-site competitive binding equation in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: In Vivo Assessment of Motor Activity
This protocol measures the effect of tetrabenazine on spontaneous locomotor activity in rodents, a common behavioral indicator of central monoamine depletion.
1. Materials:
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
Apparatus: Photocell activity cages (open field arenas) capable of tracking horizontal movement (distance traveled) and vertical movement (rearing).
-
Drug: this compound dissolved in a suitable vehicle (e.g., 20% DMSO in saline).
-
Equipment: Syringes for intraperitoneal (i.p.) injection.
2. Procedure:
-
Habituation:
-
Acclimate rats to the housing facility for at least one week before testing.
-
On the test day, transport the animals to the behavioral testing room and allow them to habituate for at least 60 minutes.
-
-
Baseline Activity (Optional but Recommended):
-
Place each rat in the center of an activity cage and record its locomotor activity for a 30-60 minute baseline period.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.25-1.0 mg/kg, i.p.) or vehicle to the rats. The dose will depend on the desired level of VMAT2 inhibition.
-
-
Post-Injection Monitoring:
-
Return the animals to their home cages for a set period (e.g., 90 minutes) to allow for drug absorption and action.
-
Place the rats back into the activity cages and record locomotor activity for a specified duration (e.g., 30-60 minutes).
-
3. Data Analysis:
-
Quantify total distance traveled, number of vertical rears, and time spent mobile versus immobile.
-
Compare the activity levels between the tetrabenazine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in locomotor activity is indicative of VMAT2 inhibition and monoamine depletion.
Protocol 3: In Vivo Assessment of Catalepsy (Bar Test)
Catalepsy, a state of motor rigidity and failure to correct an externally imposed posture, is a classic sign of severe dopamine depletion in the basal ganglia. The bar test is a simple and effective way to quantify this effect after tetrabenazine administration.
1. Materials:
-
Animals: Adult male rats.
-
Apparatus: A horizontal bar (approx. 1 cm in diameter) elevated 9-12 cm above a flat surface.
-
Drug: this compound or a classic antipsychotic like haloperidol (B65202) as a positive control.
-
Equipment: Stopwatch.
2. Procedure:
-
Drug Administration:
-
Administer a cataleptogenic dose of this compound (typically higher doses, e.g., >1 mg/kg i.p.) or vehicle.
-
Test for catalepsy at peak effect time (e.g., 60-90 minutes post-injection).
-
-
Catalepsy Test:
-
Gently place the rat's forepaws onto the horizontal bar. The hind paws should remain on the surface.
-
Start the stopwatch immediately.
-
Measure the "descent latency," defined as the time it takes for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the rat is returned to its home cage.
-
Repeat the test multiple times (e.g., three times) with a brief rest period in between.
-
3. Data Analysis:
-
Calculate the mean or median descent latency for each animal at each time point.
-
Compare the latencies between the drug-treated and vehicle-treated groups.
-
A significant increase in descent latency indicates a cataleptic state induced by the VMAT2 inhibitor.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Formulation of (-)-Tetrabenazine for Oral Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of (-)-tetrabenazine for oral administration in preclinical research. Tetrabenazine (B1681281), a vesicular monoamine transporter 2 (VMAT2) inhibitor, is characterized by its poor aqueous solubility, which presents a significant challenge for achieving consistent and adequate oral bioavailability in animal studies. This document outlines various formulation strategies, from simple suspensions to advanced solubility-enhancement techniques, and provides detailed protocols for their preparation, administration, and evaluation.
Overview of this compound
This compound is the active enantiomer of tetrabenazine and acts by reversibly inhibiting VMAT2, a transporter that loads monoamines (dopamine, serotonin, norepinephrine) into synaptic vesicles.[1][2] This inhibition leads to the depletion of these neurotransmitters in the presynaptic terminal, reducing their release into the synaptic cleft.[1][3] This mechanism of action is the basis for its therapeutic use in treating hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[2]
From a formulation perspective, the key challenge is tetrabenazine's low aqueous solubility, which classifies it as a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility and low permeability). This poor solubility can lead to low and variable oral absorption, complicating the interpretation of preclinical pharmacology and toxicology studies.
Formulation Strategies for Preclinical Oral Administration
The choice of formulation for preclinical studies depends on the study's objective, the animal species, and the desired pharmacokinetic profile. Below are several approaches, ranging from simple to more advanced, for the oral delivery of this compound in a research setting.
Simple Aqueous Suspension
For early-stage preclinical studies, a simple aqueous suspension is often the most straightforward approach. This involves dispersing the micronized drug powder in an aqueous vehicle containing a suspending agent and a wetting agent to ensure dose uniformity.
Common Vehicle: A widely used vehicle for oral gavage in rodents is an aqueous solution of 0.5% (w/v) methylcellulose (B11928114) with 0.2% (v/v) Tween 80. Methylcellulose acts as a suspending agent to prevent the drug particles from settling, while Tween 80 is a non-ionic surfactant that acts as a wetting agent to improve the dispersibility of the hydrophobic drug powder.
Modified-Release Formulation (Amorphous Solid Dispersion)
To overcome the limitations of low bioavailability and to provide a more sustained release profile, advanced formulations such as amorphous solid dispersions (ASDs) can be employed. In an ASD, the drug is dispersed in a polymeric carrier in an amorphous state, which can significantly enhance its aqueous solubility and dissolution rate.
A patent for a modified-release formulation of tetrabenazine describes an ASD prepared by spray-drying a solution of tetrabenazine and a polymer, such as hydroxypropyl methylcellulose (HPMC) or copovidone. This ASD can then be formulated into tablets for administration. While primarily developed for clinical use, the principles can be adapted for preclinical studies, for instance, by administering the spray-dried powder as a suspension.
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters of different oral formulations of tetrabenazine from preclinical studies. It is important to note that direct comparison between studies should be made with caution due to differences in animal species, dose, and analytical methods.
Table 1: Pharmacokinetic Parameters of an Oral Suspension of Tetrabenazine in Rats
| Parameter | Value | Reference |
| Dose | 1 mg/kg | |
| Animal Model | Rat | |
| Cmax (ng/mL) | Not Reported for Parent Drug | |
| Tmax (hr) | Not Reported for Parent Drug | |
| AUC (ng·hr/mL) | Not Reported for Parent Drug | |
| Oral Bioavailability (F) | 0.17 |
Note: Due to rapid and extensive first-pass metabolism, plasma concentrations of the parent tetrabenazine are often below the limit of detection. Pharmacokinetic analyses are frequently based on its active metabolites, α- and β-dihydrotetrabenazine (HTBZ).
Table 2: Pharmacokinetic Parameters of an Immediate-Release (IR) vs. Modified-Release (MR) Formulation of Tetrabenazine in Beagle Dogs
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| IR Formulation | 100-150 | ~1.5 | ~400-600 | |
| MR Formulation | < 65% of IR | > 1.5 | Comparable to IR |
Data are estimations based on graphical representations and descriptions in the patent. The MR formulation demonstrates a lower peak plasma concentration (Cmax) and a delayed time to reach Cmax (Tmax) compared to the IR formulation, while maintaining a similar overall exposure (AUC).
Experimental Protocols
Preparation of a Simple Aqueous Suspension of this compound (0.5% Methylcellulose/0.2% Tween 80)
Objective: To prepare a homogeneous suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder (micronized)
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
Protocol:
-
Prepare the 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the final required volume of purified water to 60-70°C. b. Slowly add the methylcellulose powder to the heated water while stirring vigorously with a magnetic stirrer to ensure the powder is wetted and dispersed without forming clumps. c. Once the methylcellulose is fully dispersed, remove the beaker from the heat and add the remaining two-thirds of the volume as cold (2-8°C) purified water. d. Continue stirring the solution in a cold water bath or at 2-8°C until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
Add Tween 80: a. To the clear methylcellulose solution, add Tween 80 to a final concentration of 0.2% (v/v). b. Stir until the Tween 80 is completely dissolved.
-
Prepare the Tetrabenazine Suspension: a. Weigh the required amount of this compound powder. b. In a separate container, create a paste by adding a small amount of the prepared vehicle to the tetrabenazine powder and triturating with a spatula. c. Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension. d. Continue stirring for at least 15-30 minutes to ensure homogeneity.
-
Storage and Use: a. Store the suspension at 2-8°C and protect from light. b. Before each use, stir the suspension thoroughly to ensure a uniform distribution of the drug.
Oral Gavage Administration in Rodents
Objective: To administer a precise dose of the this compound formulation orally to a rat or mouse.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
Animal scale
Protocol:
-
Dose Calculation: a. Weigh the animal to determine the correct volume of the formulation to administer based on the desired dose (mg/kg) and the concentration of the formulation (mg/mL).
-
Animal Restraint: a. Restrain the animal firmly but gently to immobilize the head and align the head and body vertically to straighten the esophagus.
-
Gavage Needle Insertion: a. Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the insertion depth. b. Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. Allow the animal to swallow the needle; do not force it. If resistance is met, withdraw the needle and re-attempt.
-
Dose Administration: a. Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly administer the formulation. b. If the animal struggles, or if fluid comes from the nose or mouth, stop the procedure immediately.
-
Post-Administration: a. Gently withdraw the gavage needle. b. Return the animal to its cage and monitor for any signs of distress.
Quantification of Tetrabenazine in Plasma by LC-MS/MS
Objective: To determine the concentration of tetrabenazine and its active metabolites in plasma samples for pharmacokinetic analysis.
Materials:
-
Plasma samples from treated animals
-
Tetrabenazine and its metabolite standards
-
Internal standard (e.g., deuterated tetrabenazine)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Protocol (General Overview):
-
Sample Preparation: a. Thaw plasma samples on ice. b. To a small aliquot of plasma (e.g., 200 µL), add the internal standard. c. Perform protein precipitation by adding a solvent like acetonitrile, vortex, and centrifuge to pellet the proteins. d. Alternatively, for cleaner samples, perform solid-phase extraction (SPE). Condition the SPE cartridge, load the plasma sample, wash away interfering substances, and elute the analytes.
-
LC-MS/MS Analysis: a. Evaporate the supernatant or eluate to dryness and reconstitute in the mobile phase. b. Inject the reconstituted sample onto the LC-MS/MS system. c. Separate the analytes using a C18 column with a mobile phase gradient (e.g., acetonitrile and ammonium acetate buffer). d. Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Construct a calibration curve using the standard samples. b. Determine the concentration of tetrabenazine and its metabolites in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
References
Troubleshooting & Optimization
Optimizing (-)-tetrabenazine dosage to avoid sedation and parkinsonism side effects in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-tetrabenazine (TBZ) in mouse models. The focus is on optimizing dosage to achieve desired therapeutic effects while minimizing sedation and parkinsonism-like side effects.
Troubleshooting Guides
Issue: Excessive Sedation or Akinesia Post-TBZ Administration
-
Question: My mice appear overly sedated, showing minimal movement in the open field test shortly after TBZ administration. What should I do?
-
Answer:
-
Dosage Reduction: This is the most critical first step. Sedation is a primary, dose-dependent side effect of TBZ. Consider reducing the dose by 25-50% in the next cohort of animals.
-
Route of Administration Review: Intraperitoneal (IP) injections can lead to rapid peak plasma concentrations. If using IP, consider switching to oral gavage, which may provide a more gradual absorption and potentially reduce acute sedative effects.
-
Acclimation Period: Ensure mice are adequately acclimated to the testing environment. A novel environment can exacerbate stress and reduce movement, confounding the sedative effects of the drug.
-
Timing of Behavioral Testing: The sedative effects of TBZ are most pronounced at peak plasma concentration. Consider adjusting the timing of your behavioral testing to a later time point post-administration to allow for the acute sedative effects to subside.
-
Issue: Observing Parkinsonism-like Symptoms (Bradykinesia, Rigidity)
-
Question: My mice are showing signs of parkinsonism, such as slowness of movement (bradykinesia) in the pole test and impaired coordination on the rotarod. How can I mitigate this?
-
Answer:
-
Dose Titration: Implement a slow dose-titration schedule. Starting with a low dose and gradually increasing it over several days can help identify a therapeutic window that minimizes parkinsonian side effects.
-
Behavioral Test Selection: Utilize a battery of tests to get a comprehensive picture of motor function. The pole test is particularly sensitive to bradykinesia. Combine this with the rotarod test for motor coordination and the gait analysis to assess for subtle changes in stride length and posture.
-
Distinguishing from Sedation: It's crucial to differentiate parkinsonism from sedation. A sedated mouse will show generalized hypoactivity, while a mouse with parkinsonism-like symptoms may exhibit specific motor deficits like difficulty initiating movement or maintaining balance, even if they are alert.
-
Issue: High Variability in Behavioral Data
-
Answer:
-
CYP2D6 Metabolism: Be aware that TBZ is metabolized by the CYP2D6 enzyme, and there can be genetic variability in its activity even within the same strain of mice. This can lead to significant differences in drug metabolism and, consequently, behavioral outcomes.
-
Consistent Drug Formulation: Ensure your TBZ formulation is consistent across all experiments. The vehicle used and the suspension of the drug can impact its bioavailability.
-
Standardized Procedures: Strictly standardize all experimental procedures, including animal handling, time of day for testing, and the behavioral testing protocols themselves.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is responsible for packaging monoamines (dopamine, serotonin, norepinephrine) into synaptic vesicles for release.[1] By inhibiting VMAT2, TBZ leads to the depletion of these neurotransmitters in the presynaptic terminal, thereby reducing their availability in the synaptic cleft.[1]
-
-
Q2: What are the primary dose-limiting side effects of TBZ in mice?
-
Q3: What are typical starting doses for TBZ in mice?
-
A3: Dosing can vary significantly based on the study's objectives and the mouse model. Some studies have used oral administration of 0.125 mg three times a week.[3] Another study in a Parkinson's disease mouse model used 1 mg/kg of TBZ. A dose-response study on effort-related decision making used intraperitoneal (IP) injections of 2.0-8.0 mg/kg. It is crucial to start with a low dose and titrate upwards based on the observed effects and side effects.
-
-
Q4: How can I assess sedation and parkinsonism in my mice?
-
A4: A combination of behavioral tests is recommended:
-
Open Field Test: To assess general locomotor activity and exploratory behavior. A significant decrease in distance traveled can indicate sedation.
-
Rotarod Test: To evaluate motor coordination and balance. An inability to stay on the rotating rod can indicate motor impairment.
-
Pole Test: To measure bradykinesia. An increased time to turn and descend the pole is indicative of slowness of movement.
-
-
Quantitative Data
Table 1: Summary of this compound Dosages and Observed Effects in Mice
| Mouse Model | Dosage and Route of Administration | Observed Behavioral Effects | Reference |
| YAC128 (Huntington's Disease) | 0.125 mg orally, three times a week | Improved motor coordination (rotarod performance); at higher doses, depression-like behavior was observed (forced swim test).[3] | [3] |
| MitoPark (Parkinson's Disease) | 1 mg/kg | Attenuated L-DOPA-induced abnormal involuntary movements and locomotor hyperactivity. | |
| C57BL/6 | 2.0-8.0 mg/kg IP | Dose-related decrease in high-effort tasks, suggesting motivational changes. |
Experimental Protocols
Protocol 1: Open Field Test for Sedation Assessment
-
Apparatus: A square arena (e.g., 42 x 42 cm) with high walls, made of a non-reflective material. The arena should be evenly illuminated.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-20 minutes).
-
Record the session using an overhead video camera connected to a tracking software.
-
-
Data Analysis: Key parameters to quantify sedation include:
-
Total distance traveled.
-
Time spent mobile vs. immobile.
-
A significant decrease in these parameters in the TBZ-treated group compared to the vehicle control group is indicative of sedation.
-
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip.
-
Procedure:
-
Training: Acclimate the mice to the rotarod by placing them on the stationary rod for a few minutes. Then, train the mice at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 2-5 minutes) for 2-3 trials.
-
Testing: Place the mouse on the rod and begin the trial. The rod should accelerate from a low speed to a high speed (e.g., 4 to 40 RPM) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
-
Data Analysis: A shorter latency to fall in the TBZ-treated group compared to the control group suggests impaired motor coordination.
Protocol 3: Pole Test for Bradykinesia
-
Apparatus: A vertical wooden or metal pole (approximately 50 cm long and 1 cm in diameter) with a rough surface for grip. The pole should be placed in a cage with bedding at the bottom.
-
Procedure:
-
Place the mouse head-upward at the top of the pole.
-
Start a timer and measure:
-
The time it takes for the mouse to turn completely around to face downward.
-
The total time it takes for the mouse to descend to the base of the pole.
-
-
-
Data Analysis: An increase in the time to turn and the total time to descend in the TBZ-treated group is indicative of bradykinesia.
Visualizations
Caption: Mechanism of this compound action on VMAT2.
Caption: General experimental workflow for TBZ studies in mice.
Caption: Troubleshooting logic for TBZ-induced side effects.
References
- 1. The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple quantitative bradykinesia test in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrabenazine Mitigates Aberrant Release and Clearance of Dopamine in the Nigrostriatal System, and Alleviates L-DOPA-Induced Dyskinesia in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Impact of CYP2D6 Inhibition on (-)-Tetrabenazine Metabolism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Cytochrome P450 2D6 (CYP2D6) inhibitors on the metabolism and experimental outcomes of (-)-tetrabenazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
This compound undergoes extensive first-pass metabolism primarily in the liver. The initial step involves the reduction of the ketone moiety by carbonyl reductase to form two major active metabolites: alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ).[1][2][3][4][5] These active metabolites are then further metabolized, predominantly through O-demethylation, by the CYP2D6 isoenzyme.[1][2][3][4] A minor contribution to the metabolism of α-HTBZ is also made by CYP1A2.[3][4]
Q2: How do CYP2D6 inhibitors affect the metabolism of this compound?
CYP2D6 inhibitors block the O-demethylation of α-HTBZ and β-HTBZ, leading to a significant increase in their plasma concentrations.[1][2][6] This elevated exposure to the active metabolites can potentiate the pharmacological effects and increase the risk of adverse reactions.[7] Consequently, dose adjustments are crucial when co-administering tetrabenazine (B1681281) with strong CYP2D6 inhibitors.[1][2][6][8]
Q3: What are the clinical and experimental implications of co-administering a strong CYP2D6 inhibitor with this compound?
Co-administration of a strong CYP2D6 inhibitor, such as paroxetine (B1678475), with tetrabenazine leads to a significant increase in the systemic exposure (AUC) and peak plasma concentration (Cmax) of its active metabolites, α-HTBZ and β-HTBZ.[6][9] This necessitates a reduction in the tetrabenazine dosage to avoid potential toxicity.[1][2][6][8][10] For patients taking strong CYP2D6 inhibitors, the recommended maximum daily dose of tetrabenazine should not exceed 50 mg, with a maximum single dose of 25 mg.[1][2][6][10]
Q4: How does deuteration of tetrabenazine (deutetrabenazine) alter its metabolism and interaction with CYP2D6 inhibitors?
Deutetrabenazine is a deuterated form of tetrabenazine where deuterium (B1214612) atoms replace hydrogen at the methoxy (B1213986) groups. This modification makes the active metabolites less susceptible to CYP2D6-mediated metabolism.[11][12] As a result, deutetrabenazine exhibits a longer half-life, lower peak plasma concentrations, and reduced peak-to-trough fluctuations of its active metabolites compared to tetrabenazine.[12][13] While CYP2D6 inhibitors still increase the exposure to deutetrabenazine's active metabolites, the magnitude of this increase is less pronounced than that observed with tetrabenazine.[12][14] This attenuated drug-drug interaction reduces the clinical burden and may require less stringent dose adjustments.[12] For individuals who are poor CYP2D6 metabolizers or are taking strong CYP2D6 inhibitors, the total daily dose of deutetrabenazine should not exceed 36 mg.[15]
Troubleshooting Guide for Experimental Studies
Issue 1: High variability in pharmacokinetic data for tetrabenazine metabolites.
-
Possible Cause: Inter-individual differences in CYP2D6 enzyme activity due to genetic polymorphisms (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[7]
-
Troubleshooting Steps:
-
CYP2D6 Genotyping: Genotype your study subjects for CYP2D6 to stratify the population and reduce variability in pharmacokinetic analyses.[6][7]
-
Phenotyping: Alternatively, use a probe drug to phenotype subjects based on their metabolic capacity.
-
Exclusion Criteria: Exclude subjects with known CYP2D6 poor or ultrarapid metabolizer status if the study aims to investigate a general population.
-
Statistical Analysis: Employ appropriate statistical models that account for genetic covariates.
-
Issue 2: Unexpectedly high exposure and adverse events in a subset of study subjects.
-
Possible Cause: Concomitant administration of medications that are strong or moderate CYP2D6 inhibitors (e.g., certain antidepressants like fluoxetine (B1211875) and paroxetine, or the antiarrhythmic quinidine).[1][2][6]
-
Troubleshooting Steps:
-
Review Concomitant Medications: Thoroughly review and document all concomitant medications of the study subjects.
-
CYP2D6 Inhibitor Database: Cross-reference concomitant medications with a comprehensive database of CYP2D6 inhibitors.
-
Washout Period: Ensure an adequate washout period for any known CYP2D6 inhibitors prior to the administration of tetrabenazine.
-
Dose Adjustment: If co-administration is unavoidable, implement a protocol-defined dose reduction for tetrabenazine.[6][10]
-
Issue 3: Inconsistent results in in vitro CYP2D6 inhibition assays.
-
Possible Cause: Issues with the experimental setup, such as substrate concentration, inhibitor potency, or the choice of in vitro system.
-
Troubleshooting Steps:
-
Substrate Concentration: Ensure the substrate (e.g., bufuralol) concentration is appropriate, typically at or below the Michaelis-Menten constant (Km), to accurately determine the inhibition constant (Ki).[16]
-
Inhibitor Purity and Concentration: Verify the purity and concentration of the CYP2D6 inhibitor used in the assay.
-
Microsome Quality: Use high-quality human liver microsomes or recombinant CYP2D6 enzymes with consistent activity.
-
Incubation Conditions: Optimize incubation times and protein concentrations to ensure linear reaction kinetics.
-
Data Presentation
Table 1: Impact of the Strong CYP2D6 Inhibitor Paroxetine on the Pharmacokinetics of this compound's Active Metabolites
| Metabolite | Parameter | This compound Alone | This compound + Paroxetine | Fold Increase |
| α-HTBZ | Cmax | Data not available | Data not available | ~1.3-fold[6][9] |
| AUC | Data not available | Data not available | ~3-fold[6][9] | |
| β-HTBZ | Cmax | Data not available | Data not available | ~2.4-fold[6] |
| AUC | Data not available | Data not available | ~9-fold[6] |
Note: Specific mean values for Cmax and AUC were not consistently reported across the reviewed sources, but the fold-increase is a reliable indicator of the magnitude of the interaction.
Table 2: Impact of the Strong CYP2D6 Inhibitor Paroxetine on the Pharmacokinetics of Deutetrabenazine's Active Metabolites
| Metabolite | Parameter | Deutetrabenazine Alone | Deutetrabenazine + Paroxetine | Fold Increase |
| Deuterated α-HTBZ | Cmax | Data not available | Data not available | 1.2-fold[12][14] |
| AUC₀₋∞ | Data not available | Data not available | 1.8-fold[12][14] | |
| Deuterated β-HTBZ | Cmax | Data not available | Data not available | 2.1-fold[12][14] |
| AUC₀₋∞ | Data not available | Data not available | 5.6-fold[12][14] | |
| Total (α+β)-HTBZ | Cmax | Data not available | Data not available | 1.6-fold[12][14] |
| AUC₀₋∞ | Data not available | Data not available | 3-fold[12][14] |
Note: This table summarizes the effect of paroxetine on the deuterated active metabolites of deutetrabenazine.
Experimental Protocols
Protocol 1: In Vivo Drug-Drug Interaction Study of Deutetrabenazine with Paroxetine
This protocol is based on a clinical study designed to assess the effect of a strong CYP2D6 inhibitor on the pharmacokinetics of deutetrabenazine.[12][14]
-
Study Design: Open-label, sequential drug-drug interaction study.
-
Subjects: Healthy adult volunteers classified as CYP2D6 extensive or intermediate metabolizers.
-
Methodology:
-
Day 1: Administer a single oral dose of 22.5 mg deutetrabenazine.
-
Days 1-4: Conduct pharmacokinetic blood sampling at predefined time points to determine the baseline pharmacokinetics of deutetrabenazine and its metabolites.
-
Days 4-12: Administer a single daily oral dose of 20 mg paroxetine to achieve steady-state concentrations.
-
Days 9-13: Obtain pre-dose trough concentrations of paroxetine to confirm steady-state.
-
Day 11: Co-administer a single oral dose of 22.5 mg deutetrabenazine with the daily paroxetine dose.
-
Days 11-14: Conduct intensive pharmacokinetic blood sampling to determine the pharmacokinetics of deutetrabenazine and its metabolites in the presence of the CYP2D6 inhibitor.
-
-
Pharmacokinetic Analysis: Analyze plasma samples for concentrations of deutetrabenazine and its deuterated α-HTBZ and β-HTBZ metabolites using a validated LC-MS/MS method. Calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life (t½).
-
Safety Monitoring: Monitor subjects for adverse events throughout the study.
Protocol 2: In Vitro CYP2D6 Inhibition Assay
This protocol outlines a general method for assessing the inhibitory potential of a compound on CYP2D6 activity in vitro.[16]
-
Materials:
-
Human liver microsomes or recombinant human CYP2D6 enzyme.
-
CYP2D6 substrate (e.g., bufuralol).
-
Test inhibitor compound (e.g., a classic antihistamine or a novel compound).
-
NADPH regenerating system.
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer).
-
Quenching solution (e.g., acetonitrile).
-
-
Methodology:
-
Prepare Microsomal Incubations: In a microcentrifuge tube, combine the buffer, human liver microsomes, and the test inhibitor at various concentrations. Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Add the CYP2D6 substrate (bufuralol) to initiate the enzymatic reaction.
-
Incubate: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding a quenching solution.
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxybufuralol) using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Determine the reaction velocities at different substrate and inhibitor concentrations.
-
Generate Lineweaver-Burke plots to visualize the type of inhibition (e.g., competitive, non-competitive, or mixed).
-
Calculate the inhibition constant (Ki) to quantify the potency of the inhibitor.
-
Visualizations
Caption: Metabolic pathway of this compound and the site of CYP2D6 inhibition.
Caption: Workflow for an in vivo drug-drug interaction study.
Caption: Logical cascade of CYP2D6 inhibition on tetrabenazine outcomes.
References
- 1. karger.com [karger.com]
- 2. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Xenazine (tetrabenazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of (-)-tetrabenazine in physiological buffers
Welcome to the technical support center for (-)-tetrabenazine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of this compound in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic compound with poor aqueous solubility. It is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[1] It is a white to light yellow crystalline powder.[2][3] While it is sparingly soluble in water, it demonstrates higher solubility in organic solvents and acidic aqueous solutions.[1][2]
Q2: I am observing precipitation when I try to dissolve this compound in my physiological buffer (e.g., PBS, pH 7.4). What is causing this?
A2: The precipitation is likely due to the low intrinsic aqueous solubility of this compound at neutral pH. Its solubility is pH-dependent, with greater solubility in acidic environments (pH 1.2 to 4.5) and significantly lower solubility in neutral to alkaline conditions (pH 6.0 to 7.8). Physiological buffers, which are typically at a pH of ~7.4, are not ideal for dissolving tetrabenazine (B1681281) on their own.
Q3: Can I use an organic solvent to first dissolve this compound before adding it to my aqueous buffer?
A3: Yes, this is a common and recommended strategy. This compound is soluble in several organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. You can prepare a concentrated stock solution in one of these solvents and then dilute it into your physiological buffer. However, it is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <1%, and ideally <0.1%) to avoid solvent-induced artifacts or toxicity in cellular or in vivo models.
Q4: What are some alternative methods to improve the solubility of this compound in physiological buffers without using high concentrations of organic solvents?
A4: Several techniques can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Lowering the pH of the buffer can increase solubility. However, this may not be suitable for all biological experiments where a physiological pH is required.
-
Use of Co-solvents: As mentioned, using a minimal amount of a water-miscible organic solvent can be effective.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween 80 (polysorbate 80) can form micelles that entrap hydrophobic drugs, increasing their apparent solubility in aqueous solutions.
Q5: How stable are this compound solutions in physiological buffers?
A5: Aqueous solutions of this compound are not recommended for long-term storage. One supplier suggests not storing aqueous solutions for more than one day. The stability can be affected by pH, light, and temperature. Studies have shown that tetrabenazine can undergo degradation under acidic conditions and upon exposure to light. It is always recommended to prepare fresh solutions for your experiments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble, ~0.02-0.05 mg/mL | |
| Hot Water | Soluble | |
| Ethanol | Soluble, ~10 mg/mL | |
| Chloroform | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble, ~25 mg/mL | |
| Dimethylformamide (DMF) | Soluble, ~30 mg/mL | |
| 1:2 (v/v) DMF:PBS (pH 7.2) | ~0.33 mg/mL |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility |
| 1.2 - 4.5 | Soluble (dose solubility volume < 250 mL) |
| 6.0 - 7.8 | Poorly soluble (dose solubility volume > 250 mL) |
| Data adapted from a study on the biopharmaceutical classification of tetrabenazine. |
Experimental Protocols
Here are detailed protocols for solubilizing this compound in physiological buffers.
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
This is the most straightforward method for preparing stock solutions.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to the powder to create a concentrated stock solution (e.g., 10-25 mg/mL).
-
Vortex the tube until the tetrabenazine is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
For your experiment, dilute this stock solution into your physiological buffer to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your experimental system (typically below 0.5%).
-
-
Note: Always add the DMSO stock solution to the buffer, not the other way around, to minimize the risk of precipitation. Prepare fresh dilutions daily.
Protocol 2: Solubilization using Cyclodextrins (Hydroxypropyl-β-cyclodextrin - HP-β-CD)
This method can increase the aqueous solubility of tetrabenazine by forming an inclusion complex.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a solution of HP-β-CD in your physiological buffer (e.g., 10-40% w/v).
-
Weigh the desired amount of this compound.
-
Slowly add the tetrabenazine powder to the HP-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature for several hours, or overnight, to allow for complex formation.
-
Once the solution appears clear, filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
The concentration of the dissolved tetrabenazine should be determined using a validated analytical method such as HPLC-UV.
-
Protocol 3: Solubilization using a Surfactant (Tween 80)
This method utilizes the micelle-forming properties of Tween 80 to solubilize tetrabenazine.
-
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Physiological buffer (e.g., Saline or PBS, pH 7.4)
-
Sonicator (bath or probe)
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Prepare a stock solution of Tween 80 in your physiological buffer (e.g., 1-10% v/v).
-
Add the desired amount of this compound powder to the Tween 80 solution.
-
Stir the mixture vigorously.
-
Sonicate the solution in a bath sonicator until the tetrabenazine is fully dispersed and the solution becomes clear. This may take 30-60 minutes.
-
The final solution should be a clear, micellar solution. It is advisable to determine the final concentration of dissolved tetrabenazine using a suitable analytical method.
-
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
Technical Support Center: Stability-Indicating HPLC Method for (-)-Tetrabenazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for (-)-tetrabenazine under stress conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. Such a method is crucial for assessing the stability of a drug substance and drug product under various environmental conditions.
Q2: Why is it important to perform forced degradation studies for this compound?
Forced degradation studies, or stress testing, are essential to:
-
Identify potential degradation products that could form under various stress conditions (acid, base, oxidation, heat, light).
-
Demonstrate the specificity and stability-indicating nature of the HPLC method by ensuring the separation of the parent drug from its degradants.[1][2]
-
Understand the degradation pathways of the drug molecule.
-
Aid in the development of a stable formulation.
Q3: What are the typical stress conditions applied to this compound?
Common stress conditions for tetrabenazine (B1681281) include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N to 2 N HCl) at elevated temperatures (e.g., 60-80°C).[1][3][4]
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N to 2 N NaOH) at room or elevated temperatures.[1][3][4]
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-4% H₂O₂).[1][5]
-
Thermal Degradation: Heating the solid drug at high temperatures (e.g., 105°C).[3]
-
Photolytic Degradation: Exposing the drug solution or solid to UV light.[3]
Q4: Are the HPLC methods developed for tetrabenazine applicable to its specific stereoisomer, this compound?
The HPLC methods described in the literature for tetrabenazine are generally applicable to its stereoisomers. Since the primary structure remains the same, the chromatographic behavior is expected to be very similar. However, for regulatory submissions, it is crucial to validate the method specifically for this compound to ensure there is no interference from other stereoisomers or their degradation products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Presence of interfering substances. | - Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH to be at least 2 units away from the pKa of tetrabenazine.- Reduce the injection volume or sample concentration.- Ensure proper sample preparation and filtration. |
| Poor Resolution Between this compound and Degradation Peaks | - Inadequate mobile phase composition.- Incorrect column selection.- Flow rate is too high. | - Optimize the mobile phase by adjusting the organic-to-aqueous ratio or trying a different organic solvent (e.g., acetonitrile (B52724) vs. methanol).- Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction or leaks.- Column equilibration issues. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow.- Ensure the column is adequately equilibrated with the mobile phase before injection. |
| No Degradation Observed Under Stress Conditions | - Stress conditions are not harsh enough.- The drug is highly stable under the applied conditions. | - Increase the concentration of the stressor (acid, base, H₂O₂), the temperature, or the duration of exposure.[6][7] |
| Excessive Degradation (Main Peak is Very Small) | - Stress conditions are too harsh. | - Reduce the concentration of the stressor, the temperature, or the duration of exposure. |
Experimental Protocols
Below are summarized experimental protocols from published stability-indicating HPLC methods for tetrabenazine. These can serve as a starting point for developing a method for this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Thermo BDS C18 (150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Methanol:Potassium dihydrogen orthophosphate buffer (pH 6.8) (40:60 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 284 nm.[3]
-
Injection Volume: 20 µL.
-
Retention Time of Tetrabenazine: Approximately 5.08 min.[3]
-
HPLC System: A standard HPLC system with a Photo Diode Array (PDA) detector.
-
Column: Xterra RP18 (150 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: 0.01M K₂HPO₄ buffer:Acetonitrile (50:50 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Column Temperature: 25°C.[1]
-
Retention Time of Tetrabenazine: Approximately 6.4 min.[1]
Method 3 [5]
-
HPLC System: HPLC 1100 series with a PDA detector.[5]
-
Column: Waters XBridge™ C18 (3.5 µm).[5]
-
Mobile Phase: Methanol:Acetonitrile (50:50 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 284 nm.[5]
-
Column Temperature: 40°C.[5]
-
Retention Time of Tetrabenazine: Approximately 3.9 min.[5]
Data Presentation
Table 1: Summary of Forced Degradation Studies for Tetrabenazine
| Stress Condition | Method 1 (% Degradation)[3] | Method 2 (Conditions)[1] | Method 3 (Conditions)[5] |
| Acid | 9.19% (2N HCl, 60°C, 30 min) | 0.2N HCl, 80°C, 24 hrs | 0.5N HCl, 24 hrs |
| Alkali | 5.31% (2N NaOH, 60°C, 30 min) | 0.2N NaOH, 80°C, 24 hrs | 0.5N NaOH, 24 hrs |
| Oxidative | Not Reported | 4% H₂O₂, Room Temp, 24 hrs | 3% H₂O₂, Room Temp, 24 hrs |
| Thermal | 4.31% (105°C, 6 hrs) | Dry Heat | Not Reported |
| Photolytic (UV) | 7.83% | Photolytic | Not Reported |
Note: The percentage of degradation can vary significantly depending on the precise experimental conditions.
Visualizations
Caption: Experimental workflow for the development of a stability-indicating HPLC method.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: Managing Tetrabenazine-Induced Depression in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing depressive-like states induced by tetrabenazine (B1681281) (TBZ) in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind tetrabenazine-induced depression in animal models?
A1: Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is crucial for packaging monoamines such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) into synaptic vesicles for release. By inhibiting VMAT2, tetrabenazine leads to the depletion of these key neurotransmitters in the brain, which is thought to underlie the depressive-like symptoms observed in animal models and the depressive side effects in humans.[1] The most significant impact is on striatal dopamine.
Q2: Which animal models and tetrabenazine administration routes are commonly used?
A2: Rats and mice are the most common animal models for studying tetrabenazine-induced depression. Administration is typically via intraperitoneal (IP) injection. The vehicle often used for dissolving tetrabenazine is a solution of 20% dimethylsulfoxide (DMSO) in saline, titrated with HCl to improve solubility.
Q3: What are the typical behavioral tests used to assess tetrabenazine-induced depression?
A3: Several behavioral tests are employed, including:
-
Forced Swim Test (FST): Measures behavioral despair, where an increase in immobility time is indicative of a depressive-like state.
-
Sucrose (B13894) Preference Test (SPT): Assesses anhedonia, the inability to experience pleasure, by measuring the preference for a sucrose solution over water. A reduced preference for sucrose suggests an anhedonic-like state.
-
Effort-Related Choice Tasks: These tasks, such as the progressive ratio/chow feeding choice task, evaluate motivational aspects of depression. A shift towards low-effort/low-reward choices is observed after tetrabenazine administration.
Q4: How can tetrabenazine-induced depressive-like behaviors be reversed or managed in animal studies?
A4: Co-administration of antidepressant medications can reverse the effects of tetrabenazine. Pro-dopaminergic antidepressants appear to be more effective at improving anergia (lack of energy) in both sexes.
-
Bupropion: A dopamine and norepinephrine reuptake inhibitor, has been shown to reverse the effects of tetrabenazine on effort-related tasks and in the Forced Swim Test.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), has shown efficacy in reversing tetrabenazine's effects in the FST, particularly in female mice.
-
Deprenyl (Selegiline): A monoamine oxidase-B (MAO-B) inhibitor, can also reverse the behavioral deficits induced by tetrabenazine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral test results. | 1. Inconsistent drug administration (time of day, injection technique).2. Environmental stressors (noise, light changes).3. Lack of proper habituation to testing procedures.4. Strain and sex differences in response. | 1. Standardize all procedures, including dosing schedules and handling.2. Ensure a controlled and stable laboratory environment.3. Follow detailed habituation protocols for each behavioral test.4. Be consistent with the animal strain and sex used throughout the study and analyze data accordingly. |
| Excessive sedation or motor impairment in animals. | 1. Tetrabenazine dose is too high.2. Interaction with other administered compounds. | 1. Perform a dose-response study to determine the optimal dose that induces depressive-like behavior without causing significant motor deficits.2. Carefully review all administered substances for potential synergistic sedative effects. |
| No significant effect of tetrabenazine on depressive-like behavior. | 1. Tetrabenazine dose is too low.2. Insufficient duration of treatment for the desired effect.3. Improper preparation or storage of tetrabenazine solution.4. Choice of behavioral test may not be sensitive enough. | 1. Increase the dose of tetrabenazine incrementally.2. For long-term studies, ensure the treatment period is adequate to induce a stable depressive-like phenotype.3. Prepare fresh solutions and verify the correct concentration.4. Consider using a battery of behavioral tests to assess different aspects of depression (e.g., anhedonia, despair, motivation). |
| High mortality rate in the tetrabenazine-treated group. | 1. Chronic toxicity at the administered dose.2. Significant weight loss due to decreased motivation to eat or drink. | 1. Lower the dose of tetrabenazine or consider a different dosing schedule (e.g., intermittent dosing).2. Closely monitor body weight, food, and water intake. Provide supplemental nutrition or hydration if necessary. |
| Inconsistent results in the Sucrose Preference Test. | 1. Side preference for one of the bottles.2. Neophobia towards the sucrose solution.3. Variability in individual housing adaptation. | 1. Alternate the position of the sucrose and water bottles during the test.2. Include a habituation phase where animals are exposed to both bottles containing water, followed by exposure to the sucrose solution.3. Allow for an adaptation period of 48-72 hours after switching to single-housing conditions. |
Quantitative Data Summary
Table 1: Reversal of Tetrabenazine-Induced Behavioral Deficits by Antidepressants in Rodents
| Antidepressant | Animal Model | Tetrabenazine Dose | Antidepressant Dose(s) | Behavioral Test | Observed Effect | Reference |
| Bupropion | Male & Female Mice | Not specified | Not specified | Forced Swim Test | Reversed TBZ-induced immobility in both sexes. | |
| Bupropion | Male Rats | 0.75 mg/kg IP | 5.0, 10.0, 15.0 mg/kg IP | Effort-Related Choice Task | Attenuated the TBZ-induced decrease in lever pressing and increase in chow intake. | |
| Fluoxetine | Male & Female Mice | Not specified | Not specified | Forced Swim Test | Effective in reversing TBZ effects only in female mice. | |
| Deprenyl (Selegiline) | Male Rats | 0.75 mg/kg IP | 2.5 mg/kg | Effort-Related Choice Task | Reversed the TBZ-induced decrease in lever pressing and increase in chow intake. |
Experimental Protocols
Forced Swim Test (FST) - Rat Protocol
This protocol is adapted from established methods to assess depressive-like behavior.
Equipment:
-
Transparent Plexiglas cylinders (20 cm diameter x 40 cm high).
-
Water maintained at 23-25°C.
-
Video recording equipment.
Procedure:
-
Habituation (Day 1):
-
Fill cylinders with water to a depth where the rat cannot touch the bottom.
-
Gently place each rat into a cylinder for a 15-minute session.
-
No behavioral recording is done during this session. This pre-swim exposure is crucial for inducing a stable high level of immobility on the test day.
-
After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
-
Testing (Day 2):
-
Administer tetrabenazine or vehicle according to your experimental timeline (e.g., 90 minutes before the test).
-
Place the rats in the same cylinders with fresh water for a 5-minute session.
-
Record the session for later analysis.
-
Score the duration of immobility, which is defined as the lack of movement except for small motions necessary to keep the head above water.
-
Sucrose Preference Test (SPT) - Mouse Protocol
This protocol is designed to measure anhedonia.
Equipment:
-
Two identical drinking bottles per cage.
-
1% sucrose solution.
-
Standard drinking water.
Procedure:
-
Habituation (48-72 hours):
-
Individually house the mice to allow for accurate measurement of individual fluid consumption.
-
For the first 24 hours, present two bottles of water to acclimate the mice to the two-bottle setup.
-
For the next 24 hours, present one bottle of 1% sucrose solution and one bottle of water.
-
-
Deprivation (Optional, but common):
-
Before testing, deprive the mice of water and food for a period of up to 24 hours to encourage drinking during the test.
-
-
Testing (1-24 hours):
-
Weigh both the sucrose and water bottles before placing them in the cage.
-
Present the mice with one bottle of 1% sucrose solution and one bottle of water.
-
The position of the bottles should be swapped halfway through the testing period to avoid place preference.
-
After the testing period, remove and weigh the bottles again to determine the volume consumed from each.
-
Calculate the sucrose preference using the formula:
-
Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100%
-
-
Visualizations
Caption: Mechanism of tetrabenazine-induced monoamine depletion.
Caption: General experimental workflow for long-term TBZ studies.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Modeling CYP2D6 Poor Metabolizer Phenotype in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with preclinical models of the CYP2D6 poor metabolizer (PM) phenotype.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in modeling the CYP2D6 poor metabolizer phenotype in preclinical studies?
A1: Researchers face several key challenges when attempting to model the human CYP2D6 poor metabolizer (PM) phenotype in preclinical settings. A primary obstacle is the significant species differences in the expression and substrate specificity of cytochrome P450 enzymes.[1][2] For instance, rodents have a cluster of Cyp2d genes, none of which perfectly replicate the metabolic activity of human CYP2D6.[3] Mice, for example, have at least six Cyp2d genes, and their liver microsomes do not exhibit the debrisoquine (B72478) 4-hydroxylation activity that is a hallmark of human CYP2D6.[4] This makes it difficult to directly extrapolate findings from animal studies to predict human metabolic pathways.[1][2] Furthermore, the human CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to a wide spectrum of metabolic capacities from poor to ultrarapid metabolizers.[5][6][7] Replicating this genetic diversity in animal models is a complex endeavor.[8][9]
Q2: What are the main types of preclinical models available to study the CYP2D6 poor metabolizer phenotype?
A2: There are two main categories of preclinical models used to investigate the CYP2D6 PM phenotype: in vivo animal models and in vitro systems.
In Vivo Models:
-
Humanized Mouse Models: These are considered a robust approach and include transgenic mice expressing human CYP2D6 and knockout models where the murine Cyp2d gene cluster is deleted and replaced with human CYP2D6 variants.[1][2][10] These models allow for the study of human CYP2D6-mediated metabolism in a physiological context.[11][12]
-
Chemical Inhibition Models: This approach involves administering a selective CYP2D6 inhibitor to a standard animal model to mimic the PM phenotype pharmacologically.[13][14][15] This is a more accessible method but may have limitations regarding specificity and the complete replication of a genetic PM state.
In Vitro Models:
-
Human Liver Microsomes (HLMs): HLMs from genotyped donors are widely used to study the metabolism of compounds by different CYP2D6 variants.[16][17] They provide a direct measure of enzyme kinetics.
-
Cell-Based Expression Systems: Systems like COS-7, HEK293T, and baculovirus-infected insect cells can be engineered to express specific human CYP2D6 alleles.[18][19][20] This allows for the detailed characterization of the functional consequences of specific genetic variants.[21]
-
Purified Enzymes: Recombinant CYP2D6 protein allows for highly controlled enzymatic assays to determine kinetic parameters for specific substrates and inhibitors.[18]
Q3: How do I choose the most appropriate preclinical model for my study?
A3: The choice of model depends on the specific research question.
-
For studying the overall pharmacokinetic (PK) and pharmacodynamic (PD) consequences of a lack of CYP2D6 metabolism in a whole organism, humanized mouse models are the gold standard.[3][12]
-
For rapid screening of compounds for their potential as CYP2D6 substrates or inhibitors, in vitro models such as human liver microsomes or recombinant enzymes are highly efficient and cost-effective.[22][23]
-
If the goal is to understand the functional impact of a specific rare genetic variant of CYP2D6, cell-based expression systems are particularly useful.[18][19]
-
When a humanized model is not available, a chemical inhibition model can serve as a practical alternative to get an initial indication of the effects of impaired CYP2D6 metabolism.
Troubleshooting Guides
Issue 1: Unexpectedly high variability in pharmacokinetic data from humanized mouse models.
Possible Cause 1: Inconsistent Transgene Expression.
-
Troubleshooting: Verify the expression level of the human CYP2D6 protein in the liver of your mice using Western blotting or quantitative proteomics.[10] Expression can sometimes vary between individual animals.
Possible Cause 2: Genetic Background of the Mice.
-
Troubleshooting: Ensure that all mice in the study are on the same inbred genetic background (e.g., C57BL/6). Different background strains can have variations in other drug-metabolizing enzymes or transporters that could influence the pharmacokinetics of your compound.
Possible Cause 3: Gut Microbiome Differences.
-
Troubleshooting: House mice in the same environment and provide the same diet, as variations in gut microbiota can influence drug metabolism. Consider co-housing animals from different litters for a period before the study.
Issue 2: In vitro results from human liver microsomes do not correlate with in vivo data from humanized mice.
Possible Cause 1: Extrahepatic Metabolism.
-
Troubleshooting: Human CYP2D6 is also expressed in other tissues, such as the intestine and kidney.[11] Your compound might be subject to significant metabolism in these organs, which is not captured by liver microsome assays. Consider using intestinal microsomes or conducting studies in humanized mice to assess the contribution of extrahepatic metabolism.
Possible Cause 2: Role of Other Enzymes and Transporters.
-
Troubleshooting: While CYP2D6 may be the primary enzyme, other CYPs or phase II enzymes could be involved in the metabolism of your compound.[24] Also, drug transporters can influence the intracellular concentration of the drug available for metabolism. Use a panel of recombinant enzymes to screen for metabolism by other CYPs and consider in vitro transporter assays.
Possible Cause 3: Inappropriate Kinetic Parameters.
-
Troubleshooting: Ensure that the substrate concentrations used in your HLM experiments are physiologically relevant and cover a range that allows for accurate determination of Km and Vmax.[17][21]
Experimental Protocols
Protocol 1: Pharmacokinetic Study in CYP2D6-Humanized Mice
This protocol describes a typical pharmacokinetic study to compare the disposition of a test compound between mice expressing human CYP2D6 (extensive metabolizers, EM) and knockout mice lacking the murine Cyp2d cluster (poor metabolizers, PM).[4][10]
Methodology:
-
Animal Models: Use male and female CYP2D6-humanized transgenic mice and corresponding wild-type or Cyp2d-knockout mice (n=5 per group), aged 8-12 weeks.
-
Compound Administration: Administer the test compound orally (e.g., 10 mg/kg) or intravenously (e.g., 2 mg/kg).
-
Blood Sampling: Collect blood samples (e.g., 20 µL) via tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound and any known metabolites in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and clearance (CL) using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: In Vitro Metabolism Assay using Human Liver Microsomes
This protocol outlines a method to determine the kinetics of a compound's metabolism by CYP2D6 in human liver microsomes.[16]
Methodology:
-
Materials: Pooled human liver microsomes from normal metabolizers, recombinant human CYP2D6, NADPH regenerating system, test compound, and a positive control CYP2D6 substrate (e.g., dextromethorphan).
-
Incubation: Prepare an incubation mixture containing phosphate (B84403) buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound at various concentrations (e.g., 0.1 to 50 µM).
-
Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Reaction Termination: Stop the reaction at various time points (e.g., 0, 5, 15, 30, and 60 minutes) by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
-
Data Analysis: Calculate the rate of metabolism and determine the Michaelis-Menten kinetic parameters (Vmax and Km) by non-linear regression analysis.
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters of Metoprolol in Different CYP2D6 Metabolizer Phenotypes (Meta-analysis data). [25]
| Metabolizer Phenotype | Peak Plasma Concentration (Cmax) Fold Difference vs. PM | Area Under the Curve (AUC) Fold Difference vs. PM | Elimination Half-Life (t1/2) Fold Difference vs. PM | Apparent Oral Clearance (CL/F) Fold Difference vs. PM |
| Ultra-Rapid (UM) | 5.3 | 13 | 2.6 | 15 |
| Extensive (EM) | 2.3 | 4.9 | 2.3 | 5.9 |
| Poor (PM) | 1.0 | 1.0 | 1.0 | 1.0 |
Table 2: Effect of CYP2D6 Phenotype on Propafenone Pharmacokinetics (300 mg dose). [24]
| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold Difference (PM vs. EM) |
| AUC (µg·h/mL) | 15.9 | 6.6 | 2.4 |
| Cmax (µg/mL) | 1.10 | 0.098 | 11.2 |
| t1/2 (h) | 12.8 | 2.7 | 4.7 |
Visualizations
References
- 1. Modeling human cytochrome P450 2D6 metabolism and drug-drug interaction by a novel panel of knockout and humanized mouse lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Cytochrome P450 humanised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 6. The CYP2D6 Gene And Its Influence On Drug Detoxification [xcode.life]
- 7. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Challenges in CYP2D6 phenotype assignment from genotype data: a critical assessment and call for standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human CYP2D6 and mouse CYP2Ds: organ distribution in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyp2d6 inhibiting drugs: Topics by Science.gov [science.gov]
- 15. scbt.com [scbt.com]
- 16. Influence of the CYP2D6*10 allele on the metabolism of mexiletine by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genotype-sensitive reversible and time-dependent CYP2D6 inhibition in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ClinPGx [clinpgx.org]
- 22. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 23. researchgate.net [researchgate.net]
- 24. The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. META-ANALYSIS OF CYP2D6 METABOLIZER PHENOTYPE AND METOPROLOL PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of (-)-tetrabenazine in primary neuron cultures
This guide provides in-depth technical support for researchers using (-)-tetrabenazine (TBZ) in primary neuron cultures, with a specific focus on understanding and minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2][3] VMAT2 is a protein responsible for transporting monoamines—such as dopamine (B1211576), norepinephrine (B1679862), serotonin (B10506), and histamine—from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[1][2][4] By inhibiting VMAT2, TBZ leads to the depletion of these monoamines at the nerve terminal, thereby reducing downstream signaling.[2] The primary on-target effect is the reduction of hyperkinetic movements in conditions like Huntington's disease, which is attributed to the depletion of dopamine.[2][3]
Q2: What are the known off-target effects of this compound in neuronal cultures?
A2: While highly specific for VMAT2, off-target effects can arise, particularly at higher concentrations.[1] These can be broadly categorized:
-
Monoamine-related effects: Although depletion of dopamine is the intended on-target effect for treating hyperkinetic disorders, the concurrent depletion of serotonin and norepinephrine can be considered an off-target effect in experiments focused solely on dopaminergic pathways.[2][5] This can lead to unintended consequences on neuronal survival, mood-related behaviors in animal models, and overall network activity.[2]
-
Receptor binding: Tetrabenazine (B1681281) and its metabolites have a weak binding affinity for other receptors, such as the dopamine D2 receptor (Ki = 2100 nM) and certain serotonin receptors (5HT7).[3][6] While significantly weaker than its VMAT2 affinity (Ki = 100 nM), these interactions could become relevant at high experimental concentrations.[3]
-
General cytotoxicity: At supra-pharmacological doses, TBZ can induce cellular stress, leading to apoptosis or necrosis. This is often independent of VMAT2 inhibition and may be related to mitochondrial dysfunction or oxidative stress, common pathways for drug-induced cytotoxicity in vitro.
Q3: How do the metabolites of tetrabenazine contribute to its effects?
A3: After administration, tetrabenazine is extensively metabolized in the liver to active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[2] These metabolites are also potent VMAT2 inhibitors and are largely responsible for the therapeutic and biological effects observed.[2] When conducting in vitro studies, it's important to recognize that the direct application of TBZ to cultures will not replicate the in vivo metabolic profile.
Troubleshooting Guides
Problem 1: High levels of neuronal death or apoptosis observed after TBZ treatment.
This is a common issue when the concentration of TBZ is too high or the culture is particularly sensitive.
-
Cause 1: Concentration-dependent cytotoxicity.
-
Solution: Perform a dose-response curve to determine the EC50 for the desired on-target effect (e.g., dopamine depletion) and the CC50 (cytotoxic concentration 50%). The goal is to find a therapeutic window where the on-target effect is maximized with minimal cell death.
-
-
Cause 2: Depletion of essential monoamines.
-
Solution: Prolonged and profound depletion of all monoamines can disrupt neuronal homeostasis and survival. Consider co-application of specific monoamine receptor agonists (e.g., for serotonin or norepinephrine) to rescue off-target monoamine depletion effects, if experimentally appropriate.
-
-
Cause 3: Culture stress.
-
Solution: Primary neurons are sensitive. Ensure the culture medium, supplements, and incubation conditions are optimal. Use antioxidant-free supplements if you intend to measure oxidative stress, as some supplements can mask cytotoxic effects.[7]
-
Experimental Protocol: Determining EC50 and CC50 in Primary Cortical Neurons
-
Cell Plating: Plate primary cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate. Culture for 9-10 days to allow for mature network formation.[7]
-
TBZ Dilution Series: Prepare a 2x serial dilution of this compound in your culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM), including a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Carefully replace half of the medium in each well with the corresponding 2x TBZ dilution. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay (CC50):
-
Add a resazurin-based reagent (e.g., alamarBlue) or perform an MTT assay according to the manufacturer's protocol.
-
Measure fluorescence or absorbance and normalize the data to the vehicle control wells.
-
Plot the normalized viability against the log of the TBZ concentration and fit a sigmoidal dose-response curve to calculate the CC50.
-
-
Dopamine Depletion Assay (EC50):
-
For dopaminergic cultures, after treatment, lyse the cells and measure the total dopamine content using a commercially available ELISA kit or via HPLC.
-
Normalize the dopamine levels to the vehicle control.
-
Plot the normalized dopamine levels against the log of the TBZ concentration to calculate the EC50.
-
Data Presentation: Example Dose-Response Data
Table 1: Example EC50 and CC50 values for this compound in primary rat cortical neurons after 48-hour exposure.
| Parameter | Value (µM) | 95% Confidence Interval |
| EC50 (Dopamine Depletion) | 0.15 | 0.12 - 0.18 |
| CC50 (Cell Viability) | 12.5 | 10.8 - 14.2 |
| Therapeutic Index (CC50/EC50) | 83.3 | - |
Note: This is example data. Actual values must be determined empirically for your specific cell type and experimental conditions.
Visualization: Troubleshooting Workflow for Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Problem 2: Experimental results are inconsistent or not reproducible.
This can stem from the compound's properties, its mechanism, or the experimental design.
-
Cause 1: Compound instability.
-
Solution: Prepare fresh stock solutions of TBZ in a suitable solvent like DMSO. Store stocks at -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Protect from light.
-
-
Cause 2: Variability in neuronal activity.
-
Solution: The primary action of TBZ is to deplete monoamines that are packaged in an activity-dependent manner. If the baseline level of spontaneous electrical and synaptic activity in your cultures is variable, the effect of TBZ will also be variable. Use control treatments that modulate neuronal activity, such as the sodium channel blocker tetrodotoxin (B1210768) (TTX), to establish a baseline for non-activity-dependent effects.[8]
-
-
Cause 3: Ignoring CYP2D6 metabolism.
-
Solution: While primary neurons have low metabolic activity compared to the liver, some cytochrome P450 enzymes, including CYP2D6, are expressed in the brain.[9] If your experimental endpoint might be affected by TBZ metabolites, consider using a well-characterized CYP2D6 inhibitor (like quinidine) as a control to differentiate the effects of the parent compound from its metabolites.
-
Visualization: Simplified VMAT2 Inhibition Pathway
Caption: Mechanism of VMAT2 inhibition by this compound.
Visualization: Logic for Selecting Control Experiments
Caption: Decision tree for selecting appropriate experimental controls.
References
- 1. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-dependent survival of neurons in culture: a model of slow neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]
Best practices for long-term storage of (-)-tetrabenazine powder and solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of (-)-tetrabenazine powder and solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of their experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound as a crystalline solid should be stored at -20°C.[1] Pharmaceutical-grade tetrabenazine (B1681281) tablets are typically stored at a controlled room temperature between 15°C and 30°C (59°F and 86°F).[2][3][4] The powder is a white to light yellow crystalline substance.[2] It is also recommended to protect it from light.
Q2: What solvents are suitable for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For creating aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.
Q3: How should I store this compound stock solutions for long-term use?
A3: For long-term storage, it is recommended to aliquot reconstituted stock solutions and freeze them at -20°C. Under these conditions, stock solutions are suggested to be stable for up to three months. Some data for deuterated tetrabenazine suggests stability for up to 6 months at -80°C. It is advisable to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive. Exposure to light can cause degradation and a yellow discoloration of the compound in solution. The main photolytic degradation products have been identified as dedihydrotetrabenazine (DTBZ) and detetrahydrotetrabenazine (TTBZ). Therefore, it is crucial to store both the powder and solutions in light-protecting containers.
Q5: What are the known degradation pathways for this compound?
A5: this compound is known to degrade under several conditions:
-
Photodegradation: Exposure to light leads to the formation of DTBZ and TTBZ.
-
Acidic Conditions: In acidic solutions, tetrabenazine can undergo an interconversion to its cis-isomer.
-
Oxidative Stress: The compound degrades in the presence of oxidizing agents like hydrogen peroxide.
-
Thermal Stress: Elevated temperatures can lead to degradation.
-
Basic Conditions: Tetrabenazine is also unstable in alkaline solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| This compound powder has changed color (e.g., from white to yellow). | Exposure to light or elevated temperatures over time. | Discard the powder as it may have degraded. For future storage, ensure the container is tightly sealed, protected from light, and stored at the recommended temperature. |
| Difficulty dissolving this compound powder. | Use of an inappropriate solvent. The compound has low aqueous solubility. | Use a recommended organic solvent such as DMSO, ethanol, or DMF to prepare a stock solution before diluting with aqueous media. Gentle warming or sonication can also aid dissolution in organic solvents. |
| Precipitation observed after diluting an organic stock solution with aqueous buffer. | The solubility limit in the final aqueous solution has been exceeded. This is a common phenomenon known as "salting out" or "crashing out". | 1. Increase the proportion of the organic co-solvent in the final solution, if experimentally permissible. 2. Prepare a more dilute final solution. 3. Add the organic stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing. |
| A prepared this compound solution has turned yellow. | The solution has likely been exposed to light, leading to photodegradation. | The yellow color indicates the formation of degradation products (DTBZ and TTBZ). It is recommended to discard the solution and prepare a fresh batch, ensuring it is protected from light during preparation and storage. |
| Loss of biological activity in an experiment using a previously prepared stock solution. | The stock solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, light exposure). | Prepare a fresh stock solution from the powder. Perform a stability test on your stock solutions under your specific storage conditions to determine their viability over time (see Experimental Protocols section). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Special Instructions |
| Powder (Crystalline Solid) | Long-Term | -20°C | ≥ 4 years | Protect from light. |
| Powder (Pharmaceutical Grade) | Standard | 15°C to 30°C | Per manufacturer's expiry | Protect from light and moisture. |
| Stock Solution in Acetonitrile | Short-Term | 4°C | At least 1 week | Protect from light. |
| Reconstituted Stock Solutions | Long-Term | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solutions | Short-Term | Room Temperature | Not recommended for > 1 day | Prepare fresh before use. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Water | Sparingly Soluble |
| Aqueous Buffers | Sparingly Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder container to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, light-protecting microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in separate light-protecting tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability Assessment of this compound Solutions via HPLC
This protocol describes a general procedure for assessing the stability of a prepared stock solution over time.
Materials:
-
Prepared this compound stock solution (e.g., in DMSO)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Volumetric flasks and pipettes
Procedure:
-
HPLC Method Setup:
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be 30-70% B over 15 minutes. This should be optimized to achieve good separation of the parent peak from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 284 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
At time zero (immediately after preparation), dilute a small aliquot of your stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL). This is your reference sample.
-
Store the remaining aliquots of your stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Prepare a sample for HPLC analysis by diluting it in the same manner as the time-zero sample.
-
-
Data Analysis:
-
Inject the prepared samples into the HPLC system.
-
Compare the chromatograms of the stored samples to the time-zero reference sample.
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area of the parent compound to the initial peak area.
-
Observe the appearance of any new peaks, which would indicate degradation products.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting decision tree for this compound solution precipitation.
References
Addressing variability in behavioral responses to (-)-tetrabenazine treatment
This technical support center is designed for researchers, scientists, and drug development professionals to address the inherent variability in behavioral responses observed during experiments with (-)-tetrabenazine (TBZ). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you design robust experiments and interpret your results with confidence.
Troubleshooting Guide
This section addresses common problems encountered during in-vivo experiments with TBZ.
Question: I'm observing high variability in locomotor suppression between animals receiving the same dose of TBZ. What are the potential causes?
Answer: High inter-individual variability is a known challenge with TBZ and can stem from several factors:
-
Genetic Polymorphisms: The primary driver of variability is the genetic polymorphism of the Cytochrome P450 2D6 (CYP2D6) enzyme, which is crucial for metabolizing TBZ into its active metabolites, α- and β-dihydrotetrabenazine (HTBZ).[1][2] Different strains or even individual animals within a cohort can have varying CYP2D6 activity, leading to different metabolic rates.[3] This results in significant differences in the plasma concentrations of active metabolites, directly impacting the behavioral phenotype.
-
Metabolizer Status: Based on their CYP2D6 genotype, subjects are classified into four groups: poor, intermediate, extensive (normal), and ultrarapid metabolizers.[1][3] Poor metabolizers clear the drug slowly, leading to higher exposure and increased risk of side effects, while ultrarapid metabolizers clear it quickly, potentially reducing efficacy at standard doses. For instance, ultrarapid metabolizers may require a longer titration period to achieve an optimal therapeutic effect.
-
Drug Administration: The route and consistency of administration can affect absorption and bioavailability. Ensure precise and consistent administration techniques across all subjects.
-
Environmental Factors: Stress, time of day, and housing conditions can influence baseline monoamine levels and animal behavior, thus affecting the response to a monoamine-depleting agent like TBZ.
Question: My results show a weaker-than-expected behavioral effect, even at higher doses. How can I troubleshoot this?
Answer: A blunted response to TBZ could be due to the following:
-
Ultrarapid Metabolizers: Your animal cohort may include a high number of ultrarapid metabolizers, which clear the drug too quickly to achieve effective concentrations of the active metabolites. These subjects may require higher doses to see a robust effect.
-
Drug Stability: Ensure the TBZ solution is properly prepared and stored to prevent degradation.
-
Target Engagement: Confirm that TBZ is reaching its target, the vesicular monoamine transporter 2 (VMAT2), in the brain. This can be assessed post-mortem using techniques like autoradiography with a VMAT2 radioligand.
-
Behavioral Paradigm: The chosen behavioral test may not be sensitive enough to detect the effects of TBZ at the administered doses. Consider using tasks known to be sensitive to dopamine (B1211576) depletion, such as effort-based decision-making tasks.
Question: I'm observing significant sedative effects that are confounding the interpretation of my primary behavioral endpoint. What can I do?
Answer: Sedation is a common side effect of TBZ due to its broad effects on monoamines, including serotonin.
-
Dose Optimization: The most effective strategy is to perform a thorough dose-response study to identify the lowest effective dose that produces the desired effect on your primary measure without causing excessive sedation. Titrating the dose up slowly can help identify an optimal therapeutic window.
-
Time-Course Analysis: The sedative effects may have a different time course than the primary behavioral effect you are studying. Conducting a time-course experiment can help identify a testing window where the primary effect is present, but sedation has diminished.
-
Control Experiments: Include specific control tests to measure sedation or general motor impairment (e.g., rotarod test). This allows you to statistically dissociate sedative effects from your primary behavioral outcome.
-
Alternative Metabolites: The sedative action of TBZ has been linked to an excess of functional serotonin. Investigating the effects of specific TBZ metabolites might offer a more targeted approach with fewer side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a reversible, high-affinity inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transporter protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) into synaptic vesicles for storage and subsequent release. By inhibiting VMAT2, TBZ prevents the loading of these neurotransmitters into vesicles, leading to their depletion from nerve terminals and a reduction in monoaminergic neurotransmission.
Q2: How is tetrabenazine (B1681281) metabolized and what are its active metabolites?
A2: After oral administration, TBZ is rapidly and extensively metabolized, primarily by hepatic carbonyl reductase, into two major active metabolites: (+)-α-dihydrotetrabenazine (α-HTBZ) and (-)-β-dihydrotetrabenazine (β-HTBZ). These metabolites are potent VMAT2 inhibitors and are considered the primary mediators of TBZ's therapeutic effects. The parent drug, TBZ, is often undetectable in plasma due to this rapid metabolism. These active metabolites are further metabolized by the CYP2D6 enzyme.
Q3: Why is CYP2D6 genotyping important when using tetrabenazine?
A3: The CYP2D6 enzyme is responsible for the metabolism and clearance of the active HTBZ metabolites. Genetic variations in the CYP2D6 gene lead to different enzyme activity levels, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This genetic status is a major predictor of drug exposure and response. Poor metabolizers have significantly higher plasma concentrations of the active metabolites, increasing the risk of adverse effects, while ultrarapid metabolizers may have a reduced therapeutic response. For clinical doses exceeding 50 mg/day, CYP2D6 genotyping is recommended to adjust the dosage accordingly.
Q4: What are the known binding affinities of TBZ and its metabolites for VMAT2?
A4: The binding affinity for VMAT2 is stereospecific. Studies have shown that the (+)-enantiomers of TBZ and its metabolites have a much higher affinity for VMAT2 than the (-)-enantiomers. The (+)-α-HTBZ metabolite generally shows the highest affinity.
Quantitative Data Summary
Table 1: VMAT2 Binding Affinities (Ki) of TBZ Enantiomers and Metabolites
| Compound | Ki (nM) |
| (±)-Tetrabenazine (TBZ) | 7.62 |
| (+)-Tetrabenazine | 4.47 |
| This compound | 36,400 |
| (+)-α-Dihydrotetrabenazine ((+)-2) | 3.96 |
| (-)-β-Dihydrotetrabenazine | 13.4 |
Data derived from in-vitro radioligand binding assays using rat striatum homogenates.
Table 2: Recommended Dosing Adjustments Based on CYP2D6 Metabolizer Status (Clinical Guidelines)
| Metabolizer Status | Maximum Recommended Daily Dose | Maximum Single Dose | Key Consideration |
| Poor Metabolizer (PM) | 50 mg | 25 mg | Significantly higher exposure to active metabolites. |
| Extensive/Intermediate (EM/IM) | 100 mg | 37.5 mg | Standard titration recommended. |
| Ultrarapid Metabolizer (UM) | Not explicitly limited, but may require higher doses | Not specified | May require longer titration to achieve efficacy. |
These are clinical guidelines and should be adapted for preclinical research with appropriate dose-finding studies.
Visualizations
Caption: Metabolic pathway of this compound and the influence of CYP2D6 genetics.
Caption: Mechanism of VMAT2 inhibition by TBZ, leading to dopamine depletion.
Caption: General experimental workflow for in-vivo studies involving tetrabenazine.
Key Experimental Protocols
Protocol 1: Assessment of Effort-Based Decision Making in Rodents
This protocol is adapted from studies demonstrating TBZ's effects on effort-related choice behavior.
Objective: To assess the effect of TBZ on the willingness of an animal to expend effort for a preferred reward.
Apparatus:
-
Standard operant conditioning chambers.
-
Two levers or nose-poke holes.
-
A pellet dispenser for high-value food rewards (e.g., sucrose (B13894) pellets).
-
A dish for freely available, low-value food (e.g., standard lab chow).
Procedure:
-
Training:
-
Food restrict animals to 85-90% of their free-feeding body weight.
-
Train animals on a fixed ratio (FR) schedule (e.g., FR5, requiring 5 lever presses for one pellet) with the concurrently available lab chow on the chamber floor.
-
Continue training until stable baseline performance is achieved (e.g., consistent number of lever presses and chow intake over 3-5 consecutive days).
-
-
Drug Testing:
-
Administer TBZ (e.g., 0.25 - 1.0 mg/kg, intraperitoneally) or vehicle.
-
Allow for a pre-treatment period before testing (e.g., 90-120 minutes, depending on the study).
-
Place the animal in the operant chamber for a fixed session duration (e.g., 30 minutes).
-
Use a within-subjects, counterbalanced design where each animal receives all treatment doses.
-
-
Data Analysis:
-
Primary Measures: Number of lever presses completed, number of high-value rewards earned, and amount of low-value chow consumed.
-
Interpretation: A TBZ-induced effect is characterized by a significant decrease in lever pressing for the preferred reward and a concurrent increase in the consumption of the freely available chow. This shift indicates a reduction in the motivation to work for a reward.
-
Protocol 2: VMAT2 Occupancy Measurement via Autoradiography
Objective: To quantify the binding of TBZ's active metabolites to VMAT2 in specific brain regions.
Materials:
-
[³H]dihydrotetrabenazine ([³H]DHTBZ) as the radioligand.
-
Unlabeled (+)-Tetrabenazine or a specific VMAT2 ligand for determining non-specific binding.
-
Cryostat for brain sectioning.
-
Phosphor imaging plates or film.
Procedure:
-
Dosing and Tissue Collection:
-
Administer TBZ or vehicle to animals as per the behavioral study design.
-
At a predetermined time point post-administration, euthanize the animals and rapidly extract the brains.
-
Flash-freeze the brains in isopentane (B150273) cooled with dry ice. Store at -80°C.
-
-
Cryosectioning:
-
Section the brains coronally (e.g., 20 µm thickness) through regions of interest (e.g., striatum, nucleus accumbens).
-
Thaw-mount the sections onto microscope slides and store at -80°C.
-
-
Autoradiography:
-
Pre-incubate slides in buffer to remove endogenous ligands.
-
Incubate slides with a saturating concentration of [³H]DHTBZ.
-
For non-specific binding, incubate an adjacent set of slides with [³H]DHTBZ plus a high concentration of an unlabeled VMAT2 ligand.
-
Wash the slides in buffer to remove unbound radioligand.
-
Dry the slides and appose them to imaging plates or film along with radioactive standards.
-
-
Data Analysis:
-
Quantify the optical density of the signal in the brain regions of interest.
-
Convert optical density values to radioligand concentration (fmol/mg tissue) using the standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
VMAT2 occupancy is determined by the percentage reduction in specific [³H]DHTBZ binding in TBZ-treated animals compared to vehicle-treated controls.
-
References
Validation & Comparative
A Comparative Analysis of (-)-Tetrabenazine and Reserpine on Vesicular Monoamine Transporter (VMAT) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent vesicular monoamine transporter (VMAT) inhibitors: (-)-tetrabenazine (TBZ) and reserpine (B192253). Both drugs are instrumental in modulating monoaminergic neurotransmission by inhibiting VMAT, the transporter responsible for packaging cytosolic monoamines into synaptic vesicles. However, their distinct pharmacological profiles, including their mechanism of action, binding affinity, and reversibility, lead to different therapeutic applications and side-effect profiles. This document aims to objectively compare their performance with supporting experimental data, detailed methodologies, and visual representations of their mechanisms.
Quantitative Comparison of VMAT Inhibition
The following table summarizes the key quantitative parameters of this compound and reserpine in their interaction with VMAT, primarily focusing on VMAT2, which is the predominant isoform in the central nervous system.
| Parameter | This compound | Reserpine | References |
| Binding Affinity (Kd) | ~1.34 nM (for VMAT2) | Subnanomolar | [1] |
| Inhibitory Constant (Ki) | ~173 ± 1 nM (competition binding with [3H]dihydrotetrabenazine) | ~161 ± 1 nM (competition binding with [3H]dihydrotetrabenazine) | [2][3] |
| IC50 (Dopamine Uptake) | ~100-200 nM (for VMAT2) | Not explicitly stated in the provided results, but known to be a potent inhibitor. | [1] |
| VMAT Isoform Selectivity | Selective for VMAT2 over VMAT1. | Binds to both VMAT1 and VMAT2. | [2][3] |
| Mechanism of Inhibition | Non-competitive, reversible. | Competitive, irreversible. | [1][4][5] |
| Binding Site | Binds to a site distinct from the substrate binding site, locking VMAT2 in an occluded conformation. | Binds to the substrate-binding pocket, stabilizing a cytoplasm-facing conformation. | [2][3][6] |
| Effect on Neurotransmitter Release | Reversible reduction in vesicular storage and exocytotic release. | Irreversible reduction in vesicular storage and exocytotic release. | [4][7] |
Mechanism of Action: A Visualized Comparison
The distinct mechanisms of VMAT2 inhibition by this compound and reserpine can be visualized through the following signaling pathway diagrams.
Caption: The normal VMAT2 transport cycle, illustrating the antiport of cytosolic monoamines for vesicular protons.
Caption: this compound binds to the lumen-facing state of VMAT2, inducing an occluded conformation and non-competitively inhibiting transport.[2][3]
Caption: Reserpine competitively and irreversibly binds to the cytoplasm-facing state of VMAT2, preventing the transport cycle.[4][8]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and neurotransmitter uptake assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd) and inhibitory constant (Ki) of compounds for VMAT2.
Objective: To quantify the direct interaction between the inhibitor and the transporter.
General Protocol:
-
Membrane Preparation: Vesicular membranes expressing VMAT2 are prepared from a suitable source, such as rat brain striatum or cells overexpressing the transporter.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand that binds to VMAT2, such as [3H]dihydrotetrabenazine ([3H]DTBZ).
-
Competition Binding: To determine the Ki of a test compound (e.g., this compound or reserpine), the assay is performed in the presence of increasing concentrations of the unlabeled inhibitor.
-
Separation and Scintillation Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the Kd for the radioligand and the Ki for the competing inhibitor.
Caption: A simplified workflow for a radioligand binding assay to determine VMAT2 inhibitor affinity.
Neurotransmitter Uptake Assay
This functional assay measures the ability of an inhibitor to block the transport of monoamines into vesicles.
Objective: To determine the functional potency (IC50) of an inhibitor.
General Protocol:
-
Vesicle Preparation: Synaptic vesicles are isolated from a tissue source (e.g., rodent brain) or cell lines expressing VMAT2.
-
Assay Initiation: The vesicles are incubated in a buffer containing ATP (to energize the V-ATPase and create a proton gradient) and a radiolabeled monoamine substrate (e.g., [3H]dopamine or [3H]serotonin).
-
Inhibitor Addition: The assay is conducted in the presence of various concentrations of the test inhibitor (this compound or reserpine).
-
Uptake Termination: After a defined incubation period, the uptake of the radiolabeled substrate is terminated by rapid filtration or by adding a stop solution.
-
Quantification: The amount of radioactivity accumulated inside the vesicles is measured by scintillation counting.
-
Data Analysis: The concentration of the inhibitor that reduces substrate uptake by 50% (IC50) is determined by fitting the data to a dose-response curve.
Caption: A streamlined workflow for a neurotransmitter uptake assay to assess VMAT2 inhibitor potency.
Conclusion
This compound and reserpine are both potent inhibitors of VMAT, but they achieve this through distinct molecular mechanisms. Reserpine's irreversible and competitive inhibition of both VMAT1 and VMAT2 leads to a prolonged and widespread depletion of monoamines.[4][9] In contrast, this compound's reversible and non-competitive inhibition, with selectivity for VMAT2, allows for a more controlled and targeted modulation of monoaminergic neurotransmission in the brain.[1][10] These differences are crucial for their respective clinical uses and are a key consideration in the development of novel VMAT-targeting therapeutics. The experimental protocols and data presented provide a foundational understanding for researchers in this field.
References
- 1. medkoo.com [medkoo.com]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Deutetrabenazine and (-)-Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of deutetrabenazine and its non-deuterated counterpart, (-)-tetrabenazine. Both compounds are vesicular monoamine transporter 2 (VMAT2) inhibitors indicated for the treatment of chorea associated with Huntington's disease, with deutetrabenazine also approved for tardive dyskinesia.[1][2] The key difference between the two lies in the strategic replacement of hydrogen with deuterium (B1214612) in deutetrabenazine, which significantly alters its pharmacokinetic profile.[3] This guide will delve into the experimental data supporting these differences, offering a clear comparison of their pharmacokinetic and pharmacodynamic properties.
Pharmacokinetic Profile: A Tale of Two Half-Lives
The primary advantage of deutetrabenazine lies in its improved pharmacokinetic profile, characterized by a longer half-life and lower peak plasma concentrations of its active metabolites compared to tetrabenazine (B1681281).[4][5] This is attributed to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the metabolism of the active metabolites by the cytochrome P450 2D6 (CYP2D6) enzyme. Both tetrabenazine and deutetrabenazine are rapidly and extensively metabolized to their respective active metabolites, α-dihydrotetrabenazine (HTBZ) and β-dihydrotetrabenazine (HTBZ). The parent compounds are present in plasma at very low levels. The α-HTBZ and β-HTBZ metabolites are responsible for the pharmacological activity of both drugs.
Table 1: Comparative Pharmacokinetic Parameters of Total Active Metabolites ((α+β)-HTBZ) Following Oral Administration
| Parameter | Deutetrabenazine | This compound | Fold Difference (Deutetrabenazine/Tetrabenazine) | Reference |
| Dose | 25 mg | 25 mg | - | |
| Cmax (ng/mL) | 74.6 | 61.6 | ~1.2 | |
| AUCinf (ng·hr/mL) | 542 | 261 | ~2.1 | |
| Half-life (t½) (hours) | 8.6 | 4.8 | ~1.8 | |
| Peak-to-Trough Fluctuation (steady state) | Lower (3- to 4-fold) | Higher | - |
Data represents the mean values for the sum of the active metabolites (α+β)-HTBZ in healthy volunteers.
Pharmacodynamic Profile: Shared Mechanism, Differentiated Clinical Performance
Both deutetrabenazine and this compound exert their therapeutic effects through the same primary mechanism of action: reversible inhibition of VMAT2. This inhibition leads to the depletion of monoamines, particularly dopamine, from presynaptic nerve terminals, which is thought to reduce the hyperkinetic movements characteristic of chorea. In vitro binding studies have confirmed that the deuterated active metabolites of deutetrabenazine have Ki values within 0.04 log units of their non-deuterated counterparts, indicating a similar binding affinity for VMAT2.
Despite the shared mechanism, the distinct pharmacokinetic profiles of the two drugs translate into differences in their clinical application and side-effect profiles. The more stable plasma concentrations of deutetrabenazine's active metabolites are associated with improved tolerability, particularly a lower incidence of neuropsychiatric adverse events such as depression, somnolence, and akathisia, compared to tetrabenazine.
Table 2: Comparative Clinical Efficacy and Dosing
| Parameter | Deutetrabenazine (FIRST-HD Trial) | This compound (TETRA-HD Trial) | Reference |
| Primary Efficacy Endpoint | Change in Total Maximal Chorea (TMC) Score | Change in Total Maximal Chorea (TMC) Score | |
| Mean Improvement in TMC Score vs. Placebo | -2.5 points | -3.5 points (adjusted for placebo) | |
| Mean Daily Dose at End of Treatment | ~40 mg | Not directly comparable due to different titration schedules | |
| Dosing Frequency | Typically twice daily | Typically three times daily |
Experimental Protocols
Pharmacokinetic Comparison Study in Healthy Volunteers
A representative experimental design to compare the pharmacokinetics of deutetrabenazine and tetrabenazine is a randomized, double-blind, two-period crossover study.
1. Study Population:
-
Healthy male and female volunteers, typically aged 18-55 years.
-
Participants undergo a screening process to ensure good health, including physical examination, electrocardiogram (ECG), and standard laboratory tests.
-
Genotyping for CYP2D6 metabolizer status is often performed to assess its influence on drug metabolism.
2. Study Design:
-
A randomized, double-blind, crossover design is employed to minimize inter-individual variability.
-
Participants are randomly assigned to receive a single oral dose of either deutetrabenazine (e.g., 25 mg) or tetrabenazine (e.g., 25 mg) in the first period.
-
A washout period of at least 72 hours separates the two treatment periods, after which participants receive the alternate treatment.
3. Dosing and Sample Collection:
-
The study drug is administered orally, often with a standardized meal to control for food effects.
-
Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the parent drugs and their active metabolites (α-HTBZ and β-HTBZ) are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be sensitive and specific for the deuterated and non-deuterated forms of the analytes.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data for each analyte using non-compartmental analysis.
-
Statistical comparisons are made between the two treatment groups to assess for significant differences in the pharmacokinetic profiles.
Pivotal Clinical Efficacy Trials
FIRST-HD (Deutetrabenazine):
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 90 ambulatory adults with a diagnosis of manifest Huntington's disease and a baseline total maximal chorea (TMC) score of 8 or higher.
-
Intervention: Participants were randomized to receive either deutetrabenazine or placebo for 12 weeks. The deutetrabenazine dose was titrated over the first 8 weeks to an optimal dose based on chorea control and tolerability, followed by a 4-week maintenance phase.
-
Primary Efficacy Endpoint: The change in the TMC score of the Unified Huntington's Disease Rating Scale (UHDRS) from baseline to the end of the maintenance period (average of week 9 and week 12).
TETRA-HD (Tetrabenazine):
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 84 individuals with Huntington's disease.
-
Intervention: Participants were randomized in a 2:1 ratio to receive either tetrabenazine or placebo for 12 weeks. The dose of tetrabenazine was titrated upwards over the first 7 weeks to a target dose.
-
Primary Efficacy Endpoint: The change from baseline in the chorea score of the UHDRS at 12 weeks.
Visualizing the Pathways and Processes
Metabolic Pathways
Caption: Metabolic pathways of deutetrabenazine and tetrabenazine.
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: A typical experimental workflow for a crossover pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Deutetrabenazine - Prescriber's Guide [cambridge.org]
- 4. neurology.org [neurology.org]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of (+)-tetrabenazine vs (-)-tetrabenazine efficacy in vivo
A Comprehensive Guide for Researchers and Drug Development Professionals
Tetrabenazine (B1681281) (TBZ) is a well-established treatment for hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. It is clinically available as a racemic mixture of two enantiomers: (+)-tetrabenazine and (-)-tetrabenazine. This guide provides a detailed comparison of the in vivo efficacy of these two enantiomers, drawing upon available preclinical and clinical data to inform future research and drug development.
Executive Summary
The therapeutic efficacy of tetrabenazine is primarily attributed to its (+)-enantiomer. In vitro studies have conclusively demonstrated that (+)-tetrabenazine possesses a significantly higher affinity for the vesicular monoamine transporter 2 (VMAT2) compared to its (-)-enantiomer. This differential binding affinity is the cornerstone of their differing biological activities. While direct head-to-head in vivo efficacy studies comparing the purified enantiomers are limited, the profound difference in VMAT2 inhibition strongly suggests that (+)-tetrabenazine is the primary driver of the therapeutic effects observed with the racemic mixture. In contrast, this compound is considered to be largely inactive.
Data Presentation
VMAT2 Binding Affinity
The primary mechanism of action for tetrabenazine is the inhibition of VMAT2, a transporter responsible for packaging monoamines into synaptic vesicles. This inhibition leads to the depletion of dopamine (B1211576) and other monoamines in the presynaptic terminal, thereby reducing the excessive neurotransmission that underlies hyperkinetic movements.
| Compound | VMAT2 Binding Affinity (Ki, nM) | Potency Ratio ((+)-TBZ vs. (-)-TBZ) | Reference |
| (+)-Tetrabenazine | 4.47 | \multirow{2}{*}{~8000-fold} | [1] |
| This compound | 36,400 | [1] |
Lower Ki values indicate higher binding affinity.
In Vivo Efficacy of Racemic Tetrabenazine in a Huntington's Disease Animal Model
While direct comparative in vivo data for the individual enantiomers is scarce, studies on racemic tetrabenazine in animal models of Huntington's disease demonstrate its efficacy in reducing hyperkinetic movements.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Transgenic HD rats | Racemic Tetrabenazine | 2.5 mg/kg (subcutaneous) | 55% reduction in hyperkinetic movements |
Signaling Pathways and Experimental Workflows
Mechanism of VMAT2 Inhibition by Tetrabenazine
The following diagram illustrates the signaling pathway affected by tetrabenazine. By inhibiting VMAT2, tetrabenazine prevents the loading of dopamine into synaptic vesicles, leading to its metabolism in the cytoplasm and a subsequent reduction in dopaminergic signaling.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of tetrabenazine in a rodent model of Huntington's disease.
Experimental Protocols
VMAT2 Binding Assay
Objective: To determine the binding affinity of (+)-tetrabenazine and this compound for VMAT2.
Methodology:
-
Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand Binding: The homogenate is incubated with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine, in the presence of varying concentrations of the test compounds ((+)-tetrabenazine or this compound).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]
In Vivo Assessment of Hyperkinetic Movements in a Transgenic Rat Model of Huntington's Disease
Objective: To evaluate the in vivo efficacy of tetrabenazine in reducing chorea-like movements.
Methodology:
-
Animals: Homozygous male transgenic Huntington's disease (tgHD) rats are used.
-
Housing and Acclimation: Animals are housed in their home cages and allowed to acclimate to the environment.
-
Baseline Assessment: The rats are videotaped in their home cages to record baseline hyperkinetic movements.
-
Treatment Administration: Animals receive a subcutaneous injection of either racemic tetrabenazine (2.5 mg/kg) or a vehicle control.
-
Post-Treatment Assessment: Following injection, the animals are videotaped at regular intervals (e.g., every 15 minutes for a 5-minute assessment period).
-
Blinded Analysis: The videotapes are scored by an observer who is blinded to the treatment condition. The number of abrupt, rapid, brief, and irregular movements, characteristic of chorea, are counted.
-
Statistical Analysis: The change in the number of hyperkinetic movements from baseline is compared between the tetrabenazine-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
The available evidence strongly indicates that the in vivo efficacy of tetrabenazine is overwhelmingly attributed to the (+)-enantiomer due to its substantially higher affinity for VMAT2. Future preclinical studies should focus on directly comparing the in vivo effects of the purified (+)- and (-)-enantiomers in animal models of hyperkinetic disorders to further elucidate their individual contributions to the therapeutic and potential side-effect profiles of the racemic mixture. This will provide a more refined understanding of the structure-activity relationship and could guide the development of more targeted and better-tolerated therapies.
References
Validating VMAT2 Target Engagement: A Comparative Guide to (-)-Tetrabenazine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of (-)-tetrabenazine with the Vesicular Monoamine Transporter 2 (VMAT2) in brain tissue. We present supporting experimental data for this compound and its key alternatives, deutetrabenazine and valbenazine (B1662120), to assist researchers in selecting the most appropriate tools and techniques for their drug development programs.
Introduction to VMAT2 and Tetrabenazine (B1681281)
The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into synaptic vesicles.[1] This process is essential for neurotransmitter storage and subsequent release into the synapse.[1] Dysregulation of VMAT2 function is implicated in several neuropsychiatric disorders, including Huntington's disease and tardive dyskinesia.[1][2]
Tetrabenazine (TBZ) is a reversible, high-affinity inhibitor of VMAT2.[3][4] It acts as a non-competitive inhibitor, locking VMAT2 in a conformation that prevents neurotransmitter binding and transport.[1][5] However, tetrabenazine is a racemic mixture of two enantiomers, (+)-tetrabenazine and this compound. The therapeutic activity is primarily attributed to the (+)-enantiomer and its metabolites, which exhibit significantly higher binding affinity for VMAT2.[3][4][6]
Comparative Analysis of VMAT2 Inhibitors
While tetrabenazine has been a cornerstone in VMAT2-targeted therapy, newer alternatives like deutetrabenazine and valbenazine have been developed to improve upon its pharmacokinetic and side-effect profiles.[7][8][9]
| Compound | Key Characteristics | VMAT2 Binding Affinity (Ki) | Dosing Frequency |
| This compound | The less active enantiomer of tetrabenazine. | ~36,400 nM[3][6] | Not used therapeutically in isolation. |
| (+)-Tetrabenazine | The therapeutically active enantiomer. | ~4.47 nM[3][6] | Multiple times a day.[10] |
| Deutetrabenazine | A deuterated form of tetrabenazine with a longer half-life.[8] | Not directly reported, but its metabolites have high affinity. | Twice a day.[10] |
| Valbenazine | A prodrug metabolized to a single active metabolite, [+]-α-dihydrotetrabenazine.[11] | Not directly reported for the prodrug; its active metabolite has high affinity. | Once a day.[10] |
Experimental Protocols for Validating VMAT2 Target Engagement
Validating the interaction of compounds with VMAT2 in brain tissue is critical for preclinical and clinical development. The primary methods employed are in vitro binding assays and in vivo imaging.
In Vitro VMAT2 Binding Assay
This method quantifies the affinity of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand from the transporter.
Protocol:
-
Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer (e.g., 25 mM sodium phosphate, pH 7.4).[12]
-
Incubation: Incubate the brain homogenates with a radioligand, such as [³H]dihydrotetrabenazine ([³H]DHTBZ), and varying concentrations of the test compound.[3][12]
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[12]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
In Vivo VMAT2 Occupancy using Positron Emission Tomography (PET)
PET imaging allows for the non-invasive quantification of VMAT2 density and target occupancy by a drug in the living brain.
Protocol:
-
Radioligand Selection: Choose a suitable VMAT2 PET radioligand, such as [¹¹C]DTBZ or [¹⁸F]AV-133.[11][13][14]
-
Subject Preparation: Administer the test compound (e.g., tetrabenazine, deutetrabenazine, or valbenazine) to the subject (animal model or human) at various doses and time points before the PET scan.[13]
-
Radioligand Injection and PET Scan: Inject the radioligand intravenously and acquire dynamic PET data over a specified period (e.g., 90-120 minutes).[13]
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) in VMAT2-rich areas (e.g., striatum) and a reference region with negligible VMAT2 density (e.g., cerebellum).[13]
-
Quantification of VMAT2 Occupancy: Calculate the binding potential (BP_ND) in the ROIs. VMAT2 occupancy is then determined by the percentage reduction in BP_ND after drug administration compared to a baseline scan.
Visualizing VMAT2 Function and Inhibition
VMAT2 Neurotransmitter Transport Pathway
Caption: VMAT2-mediated transport of monoamines into synaptic vesicles and its inhibition.
Experimental Workflow for VMAT2 Target Engagement Validation
Caption: Workflow for in vitro and in vivo validation of VMAT2 target engagement.
Conclusion
The validation of VMAT2 target engagement is a critical step in the development of drugs for various neurological disorders. While this compound itself has low affinity for VMAT2, its enantiomer and newer derivatives like deutetrabenazine and valbenazine are potent inhibitors. The choice between in vitro binding assays and in vivo PET imaging will depend on the specific research question and stage of drug development. The protocols and comparative data presented in this guide offer a framework for researchers to design and execute robust target validation studies.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. va.gov [va.gov]
- 8. Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Tetrabenazine and its Active Metabolites, α-HTBZ and β-HTBZ
An Objective Guide for Researchers in Neuropharmacology and Drug Development
Tetrabenazine (B1681281) (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is a cornerstone therapy for hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2] Following oral administration, tetrabenazine undergoes rapid and extensive first-pass metabolism, making its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), the primary moieties responsible for its therapeutic effect.[3][4] Understanding the distinct pharmacological profiles of these metabolites is crucial for optimizing therapeutic strategies and developing next-generation VMAT2 inhibitors.
This guide provides a detailed comparison of the efficacy and pharmacokinetic properties of tetrabenazine and its principal active metabolites, supported by experimental data and methodologies.
Comparative Pharmacological and Pharmacokinetic Profiles
The parent drug, tetrabenazine, has very low systemic bioavailability due to extensive first-pass metabolism.[3] Its pharmacological activity is primarily attributed to the α-HTBZ and β-HTBZ metabolites, which are formed in the liver by carbonyl reductase.[1][5] These metabolites have higher bioavailability and are present in plasma at much higher concentrations than the parent drug.[1][3]
The following table summarizes the key quantitative parameters for tetrabenazine and its metabolites.
| Parameter | Tetrabenazine (TBZ) | α-Dihydrotetrabenazine (α-HTBZ) | β-Dihydrotetrabenazine (β-HTBZ) |
| VMAT2 Binding Affinity (Ki) | ~100 nM (racemic)[5] | High Affinity (+)-α-HTBZ: 3.96 nM[6] | Moderate Affinity (+)-β-HTBZ is a major contributor to VMAT2 inhibition[7][8] |
| Half-Life (t½) | ~10 hours (IV)[5] | 4–8 hours[1][9] | 2–5 hours[10] |
| Time to Peak Plasma Conc. (Tmax) | Below detection limit orally[1] | ~1.5 hours[1] | ~1.5 hours[1] |
| Systemic Bioavailability | Very low (~4.9%)[3] | High[1][10] | High[1][10] |
| Plasma Protein Binding | 82–88%[5][10] | 60–68%[5] | 59–63%[5] |
| Primary Metabolism | Carbonyl Reductase (to HTBZs)[1][5] | CYP2D6 (O-demethylation)[1][9] | CYP2D6 (O-demethylation)[5] |
Note: HTBZ isomers exist as stereoisomers. Studies show that (+)-α-HTBZ has the highest affinity for VMAT2.[6][11] However, based on relative abundance and potency in patients, [+]-β-HTBZ appears to be a primary contributor to the overall VMAT2 inhibition by tetrabenazine.[7][8]
Metabolic Pathway of Tetrabenazine
Tetrabenazine is rapidly metabolized in the liver into its two major active dihydro-metabolites, α-HTBZ and β-HTBZ. These metabolites are then further metabolized, primarily by the cytochrome P450 enzyme CYP2D6. This metabolic cascade is central to the drug's pharmacokinetic profile and duration of action.
Experimental Protocols
Key Experiment: VMAT2 Binding Affinity Assay
To determine and compare the efficacy of tetrabenazine and its metabolites at the molecular level, a competitive radioligand binding assay is commonly employed. This assay quantifies the affinity of a compound for the VMAT2 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the dissociation constant (Ki) of TBZ, α-HTBZ, and β-HTBZ for the VMAT2 receptor.
Materials & Reagents:
-
Rat striatal tissue homogenates (source of VMAT2)
-
[³H]dihydrotetrabenazine ([³H]DTBZ) as the radioligand
-
Test compounds: Tetrabenazine, α-HTBZ, β-HTBZ in various concentrations
-
Binding buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)[12]
-
Wash buffer
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter[12]
Methodology:
-
Preparation of Membranes: Synaptic vesicles are prepared from rat striatum, a brain region with high VMAT2 expression.[6]
-
Assay Incubation: The striatal synaptic vesicles are incubated in the binding buffer with a fixed concentration of [³H]DTBZ (e.g., 20 nM) and varying concentrations of the unlabeled test compounds (TBZ, α-HTBZ, or β-HTBZ).[12]
-
Defining Non-Specific Binding: A parallel set of tubes containing a high concentration of unlabeled tetrabenazine (e.g., 10 µM) is used to determine the level of non-specific binding.[12]
-
Incubation: The reaction mixture is incubated for a set period (e.g., 90 minutes at 30°C) to allow the binding to reach equilibrium.[12]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound. The filters are then washed with ice-cold wash buffer to remove any remaining unbound ligand.
-
Quantification: The filters are transferred to scintillation vials with scintillation fluid, and the radioactivity retained on the filters is measured using a liquid scintillation counter.[12]
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Illustrative Experimental Workflow
The following diagram outlines a typical workflow for a preclinical comparative study of VMAT2 inhibitors.
Conclusion
The therapeutic action of tetrabenazine is a composite of the effects of its more potent and bioavailable metabolites, α-HTBZ and β-HTBZ. While both metabolites are active inhibitors of VMAT2, they exhibit distinct pharmacokinetic profiles and binding affinities. Specifically, (+)-α-HTBZ demonstrates the highest binding affinity for VMAT2 in vitro.[6] However, considering plasma concentrations and relative potencies, [+]-β-HTBZ is also a key contributor to the overall clinical effect.[7][8]
The shorter half-lives of the metabolites necessitate multiple daily doses of tetrabenazine to maintain therapeutic levels.[1] This detailed understanding of the parent drug versus its metabolites has been instrumental in the development of new VMAT2 inhibitors, such as deutetrabenazine, which was engineered to have a longer metabolite half-life, thereby improving the pharmacokinetic profile and allowing for less frequent dosing.[13][14] For drug development professionals, a thorough characterization of metabolic pathways and the activity of resulting metabolites is paramount to designing more effective and tolerable therapeutics for neurological disorders.
References
- 1. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS for the Quantification of Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of tetrabenazine (B1681281). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, supported by experimental data from published studies.
Introduction
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2] Accurate and precise quantification of tetrabenazine in various matrices, including bulk pharmaceutical forms and biological fluids, is crucial for quality control, pharmacokinetic studies, and clinical monitoring. Both HPLC and LC-MS/MS are powerful analytical techniques widely employed for this purpose. This guide presents a detailed comparison of their methodologies and performance characteristics.
Mechanism of Action of Tetrabenazine
Tetrabenazine exerts its therapeutic effect by reversibly inhibiting VMAT2, a protein responsible for transporting monoamines—such as dopamine, serotonin, and norepinephrine—into synaptic vesicles in neurons.[3][4] By blocking VMAT2, tetrabenazine leads to the depletion of these neurotransmitters in the presynaptic terminal, thereby reducing their release into the synapse and mitigating the excessive dopaminergic activity associated with hyperkinetic movements.[3]
Figure 1: Mechanism of action of tetrabenazine.
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS quantification of tetrabenazine are outlined below, based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is synthesized from validated RP-HPLC methods for the determination of tetrabenazine in pharmaceutical dosage forms.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.
-
Column: A reverse-phase C18 column, such as a Waters XBridge™ C18 (3.5 µm particle size) or an Inertsil C18 (150 x 4.6mm, 5µ), is typically employed.
-
Mobile Phase: A common mobile phase consists of a mixture of methanol (B129727) and acetonitrile (B52724) (50:50 v/v) or a buffered aqueous solution with an organic modifier, such as phosphate (B84403) buffer and acetonitrile (40:60 v/v).
-
Flow Rate: The mobile phase is typically run at a flow rate of 1.0 mL/min.
-
Detection: Detection is carried out at a wavelength of 284 nm.
-
Sample Preparation: For tablet formulations, a representative number of tablets are weighed, finely powdered, and a portion equivalent to a specific amount of tetrabenazine is dissolved in the mobile phase, sonicated, and filtered before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a validated LC-MS/MS assay for the simultaneous quantification of tetrabenazine and its active metabolites in human plasma.
-
Chromatographic System: An LC-MS/MS system, such as an API-4000, is used for detection.
-
Column: A Zorbax SB C18 column is used for chromatographic separation.
-
Mobile Phase: The mobile phase consists of a 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium (B1175870) acetate.
-
Flow Rate: The mobile phase is delivered at a flow rate of 0.8 mL/min.
-
Detection: Detection is performed in multiple reaction-monitoring (MRM) mode.
-
Sample Preparation: For plasma samples, a solid-phase extraction (SPE) using C18 cartridges is performed to extract the analytes. An internal standard, such as tetrabenazine-d7, is used for quantification.
Figure 2: Generalized experimental workflow for tetrabenazine quantification.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of validated HPLC and LC-MS/MS methods for the quantification of tetrabenazine, based on data from the cited literature.
| Parameter | HPLC with UV Detection | LC-MS/MS | Reference(s) |
| Linearity Range | 2-10 µg/mL | 0.01-5.03 ng/mL | |
| 20-150 µg/mL | |||
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated, but LLOQ is 0.01 ng/mL | |
| Limit of Quantification (LOQ) | 0.18 µg/mL | 0.01 ng/mL | |
| Accuracy (% Recovery) | 99.58-99.99% | Meets FDA guidelines (typically 85-115%) | |
| Precision (%RSD) | < 2% | Meets FDA guidelines (typically < 15%) | |
| Run Time | ~3.9 - 6.4 minutes | ~2.5 minutes | |
| Selectivity/Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV absorbance. | High, based on specific mass-to-charge ratio transitions, minimizing matrix effects. |
Objective Comparison
Both HPLC with UV detection and LC-MS/MS are robust and reliable methods for the quantification of tetrabenazine. The choice between the two is contingent upon the specific requirements of the analysis.
HPLC with UV detection is a cost-effective and widely accessible technique that is well-suited for the routine quality control of bulk drug and pharmaceutical dosage forms, where the concentration of tetrabenazine is relatively high. The method demonstrates excellent accuracy and precision within the microgram per milliliter range. However, its sensitivity is lower than that of LC-MS/MS, and it may be more susceptible to interference from other compounds in complex matrices.
LC-MS/MS offers significantly higher sensitivity and selectivity. This makes it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where tetrabenazine and its metabolites need to be quantified at very low concentrations (nanogram per milliliter) in complex biological matrices like plasma. The use of an internal standard and multiple reaction monitoring (MRM) enhances the accuracy and reliability of the quantification by minimizing matrix effects. While more expensive and requiring more specialized expertise, the speed and sensitivity of LC-MS/MS are unparalleled for trace-level analysis.
Conclusion
The cross-validation of HPLC and LC-MS/MS for the quantification of tetrabenazine reveals that both methods are highly effective within their respective optimal applications. For routine analysis of pharmaceutical formulations with high analyte concentrations, a validated HPLC-UV method is a practical and economical choice. Conversely, for bioanalytical studies demanding ultra-high sensitivity and specificity for trace-level quantification in complex biological samples, LC-MS/MS is the indispensable gold standard. The selection of the most appropriate method should be guided by the specific analytical needs, sample matrix, required sensitivity, and available resources.
References
In Vitro VMAT2 Inhibition: A Comparative Analysis of Tetrabenazine, Valbenazine, and Deutetrabenazine
A detailed guide for researchers and drug development professionals on the comparative pharmacology of three key vesicular monoamine transporter 2 (VMAT2) inhibitors. This document provides a comprehensive overview of their in vitro binding affinities, functional potencies, and metabolic pathways, supported by experimental data and detailed protocols.
The vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), into synaptic vesicles for subsequent release.[1][2][3] Inhibition of VMAT2 leads to a depletion of these neurotransmitters, a mechanism that is therapeutically exploited in the management of hyperkinetic movement disorders like tardive dyskinesia and chorea associated with Huntington's disease.[4][5] This guide presents an in vitro comparison of three prominent VMAT2 inhibitors: tetrabenazine (B1681281), its deuterated analogue deutetrabenazine, and the prodrug valbenazine.
Comparative Pharmacodynamics: Binding Affinity and Potency
The therapeutic action of these drugs is mediated by their active metabolites, which exhibit high-affinity and stereospecific binding to VMAT2.[6] Valbenazine is a prodrug that is metabolized to (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), a potent VMAT2 inhibitor.[7] Deutetrabenazine, a deuterated version of tetrabenazine, is metabolized into four stereoisomers of dihydrodeutetrabenazine, with the (+)-isomers showing significantly higher affinity for VMAT2.[8] Tetrabenazine itself is rapidly metabolized to its active dihydrotetrabenazine (B1670615) (HTBZ) metabolites.[9][10]
The in vitro binding affinities (Ki) and functional inhibitory potencies (IC50) of these compounds and their key metabolites are summarized in the table below. This data highlights the high affinity of the active metabolites of all three drugs for VMAT2, with Ki values in the low nanomolar range.
| Compound/Metabolite | Drug Origin | VMAT2 Binding Affinity (Ki) [nM] | VMAT2 Functional Inhibition (IC50) [nM] | Off-Target Binding |
| Tetrabenazine | ||||
| (±)-Tetrabenazine | Tetrabenazine | 7.62 ± 0.20[6] | 28.8[11] | - |
| (+)-Tetrabenazine | Tetrabenazine | 4.47 ± 0.21[6] | - | - |
| (-)-Tetrabenazine | Tetrabenazine | 36,400 ± 4560[6] | - | - |
| (+)-α-HTBZ | Tetrabenazine, Valbenazine | 1.4[8], 3.96[6] | - | Negligible affinity for dopamine, serotonin, and adrenergic receptors[8] |
| (-)-α-HTBZ | Tetrabenazine | 23,700[9] | - | Appreciable affinity for D2S, D3, 5-HT1A, 5-HT2B, 5-HT7 receptors[8] |
| (+)-β-HTBZ | Tetrabenazine | - | - | - |
| (-)-β-HTBZ | Tetrabenazine | 13.4[12] | - | - |
| Valbenazine | ||||
| Valbenazine | Valbenazine | - | - | - |
| (+)-α-HTBZ | Valbenazine | 1.4[8] | - | Negligible affinity for dopamine, serotonin, and adrenergic receptors[8] |
| Deutetrabenazine | ||||
| Deutetrabenazine | Deutetrabenazine | - | - | - |
| (+)-α-deuHTBZ | Deutetrabenazine | 1.5[8] | - | - |
| (-)-α-deuHTBZ | Deutetrabenazine | ~3000 (216-fold weaker than [+]-β-deuHTBZ)[8] | - | Appreciable affinity for D2S, D3, 5-HT1A, 5-HT2B, 5-HT7 receptors[8] |
| (+)-β-deuHTBZ | Deutetrabenazine | 12.4[8] | - | - |
| (-)-β-deuHTBZ | Deutetrabenazine | ~1100 (91-fold weaker than [+]-β-deuHTBZ)[8] | - | - |
Metabolic Pathways
The metabolism of these three drugs is a key differentiator in their pharmacokinetic profiles. Valbenazine is designed as a prodrug to deliver the single, highly active (+)-α-HTBZ metabolite.[7][9] Tetrabenazine is a racemic mixture that is metabolized into a mixture of four dihydrotetrabenazine stereoisomers.[10] Deutetrabenazine's deuteration slows down its metabolism by cytochrome P450 (CYP) enzymes, leading to a longer half-life of its active metabolites compared to tetrabenazine.[7][10]
Caption: Metabolic conversion of tetrabenazine, valbenazine, and deutetrabenazine to their active metabolites.
VMAT2 Inhibition Signaling Pathway
The inhibition of VMAT2 by these drugs disrupts the normal process of monoamine neurotransmitter loading into synaptic vesicles. This leads to reduced vesicular stores and subsequent release of neurotransmitters like dopamine into the synaptic cleft. The resulting decrease in postsynaptic receptor stimulation is the basis for the therapeutic effect in hyperkinetic movement disorders.[3][4]
Caption: Mechanism of VMAT2 inhibition leading to reduced dopaminergic signaling.
Experimental Protocols
VMAT2 Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity (Ki) of test compounds for VMAT2 using radioligand displacement.
Objective: To quantify the ability of tetrabenazine, valbenazine, and deutetrabenazine metabolites to displace the binding of a known high-affinity VMAT2 radioligand, [3H]dihydrotetrabenazine ([3H]DTBZ), from its binding site on VMAT2.
Materials:
-
Biological Source: Rat striatal tissue homogenates or cell membranes from HEK293 cells stably expressing human VMAT2.
-
Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Tetrabenazine, valbenazine, deutetrabenazine, and their respective metabolites, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of unlabeled tetrabenazine (e.g., 10 µM).
-
Instrumentation: Scintillation counter, filter plates (e.g., 96-well GF/B or GF/C), and a cell harvester.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or VMAT2-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compounds.
-
Incubation: Add the membrane preparation, [3H]DTBZ (at a concentration near its Kd, e.g., 1-5 nM), and either vehicle (for total binding), unlabeled tetrabenazine (for non-specific binding), or the test compound to the wells.
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for VMAT2.
Caption: Workflow for the in vitro VMAT2 radioligand binding assay.
Vesicular Dopamine Uptake Assay
This protocol describes a functional assay to measure the inhibition of VMAT2-mediated dopamine transport.
Objective: To determine the potency (IC50) of tetrabenazine, valbenazine, and deutetrabenazine metabolites in inhibiting the uptake of [3H]dopamine into synaptic vesicles or VMAT2-expressing cells.
Materials:
-
Biological Source: Crude synaptosomal fraction from rat striatum or digitonin-permeabilized HEK293 cells expressing VMAT2.
-
Radioligand: [3H]dopamine.
-
Uptake Buffer: Buffer containing appropriate salts, glucose, and an MAO inhibitor (e.g., pargyline).
-
Test Compounds: As described in the binding assay.
-
ATP: To provide the energy for the proton gradient necessary for VMAT2 function.
-
Non-specific Uptake Control: A known VMAT2 inhibitor like tetrabenazine (e.g., 20 µM).
Procedure:
-
Preparation of Vesicles/Cells: Prepare a crude synaptosomal fraction from rat striatum or treat VMAT2-expressing cells with digitonin (B1670571) to permeabilize the plasma membrane.
-
Pre-incubation: Aliquot the vesicle/cell suspension into tubes or a 96-well plate. Pre-incubate with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a mixture of [3H]dopamine and unlabeled dopamine (e.g., final concentration of 1 µM) and ATP (e.g., 2 mM).
-
Incubation: Incubate for a short, defined period (e.g., 5 minutes) at 37°C with gentle shaking.
-
Termination of Uptake: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the amount of specific [3H]dopamine uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a VMAT2 inhibitor) from the total uptake. Plot the percentage of uptake inhibition against the logarithm of the test compound concentration and calculate the IC50 value using non-linear regression.[13]
This guide provides a foundational understanding of the in vitro comparative pharmacology of tetrabenazine, valbenazine, and deutetrabenazine. The provided data and protocols can serve as a valuable resource for researchers in the field of neuroscience and drug development, facilitating further investigation into VMAT2 inhibitors.
References
- 1. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. coconote.app [coconote.app]
- 4. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Deutetrabenazine and Valbenazine as VMAT2 Inhibitors for Tardive Dyskinesia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 12. Tetrabenazine Metabolite | Monoamine Transporter | TargetMol [targetmol.com]
- 13. benchchem.com [benchchem.com]
A Preclinical Showdown: Tetrabenazine vs. Typical Antipsychotics in Tardive Dyskinesia Models
For researchers and drug development professionals, understanding the comparative efficacy of therapeutic agents in preclinical models is paramount. This guide provides an objective comparison of tetrabenazine (B1681281) and typical antipsychotics in the context of tardive dyskinesia (TD), focusing on the widely utilized rodent model of vacuous chewing movements (VCMs).
Tardive dyskinesia is a significant and often irreversible movement disorder that can arise from long-term treatment with dopamine (B1211576) receptor antagonists, particularly typical (first-generation) antipsychotics.[1] The leading hypothesis for its development involves the prolonged blockade of D2 dopamine receptors in the nigrostriatal pathway, leading to receptor supersensitivity and an imbalance in dopamine signaling.[2][3]
This guide will delve into the mechanistic differences between tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, and typical antipsychotics, and present available preclinical data to illustrate their opposing effects in a common animal model of TD.
Mechanisms of Action: A Tale of Two Dopamine Modulators
The divergent effects of tetrabenazine and typical antipsychotics on dopamine signaling are central to their roles in tardive dyskinesia.
Typical Antipsychotics: These agents, including haloperidol (B65202) and chlorpromazine, act as direct antagonists of postsynaptic dopamine D2 receptors.[2] While this action is therapeutic for psychosis, chronic blockade in the nigrostriatal pathway is believed to be a primary driver of TD.[4][5] The persistent receptor blockade can lead to a compensatory upregulation and hypersensitivity of these receptors.[2][3]
Tetrabenazine: In contrast, tetrabenazine works presynaptically. It is a reversible inhibitor of VMAT2, a protein responsible for packaging monoamines, including dopamine, into synaptic vesicles for release.[6][7] By inhibiting VMAT2, tetrabenazine depletes presynaptic dopamine stores, thereby reducing the amount of dopamine available to act on postsynaptic receptors.[7] This reduction in dopaminergic transmission is the basis for its therapeutic effect in hyperkinetic movement disorders.[6]
Preclinical Efficacy in the Haloperidol-Induced Vacuous Chewing Movement (VCM) Model
The most common animal model for TD involves the chronic administration of a typical antipsychotic, such as haloperidol, to rodents, which induces orofacial dyskinesias known as vacuous chewing movements (VCMs).[8][9] These movements are considered analogous to the buccolingual stereotypy seen in human TD.
Data Presentation: Induction of Vacuous Chewing Movements by a Typical Antipsychotic
The following table summarizes representative data on the induction of VCMs in rats following chronic treatment with haloperidol. This serves as a baseline to understand the pathology that tetrabenazine aims to counteract.
| Treatment Group | Duration of Treatment | Endpoint Measured | Result | Reference Study |
| Haloperidol (1 mg/kg, i.p.) | 4-12 months | Number of Vacuous Chewing Movements (VCMs) | Significant increase in VCMs compared to control. | Based on methodology from Andreassen et al. (1995)[8] |
| Haloperidol (1.0 mg/kg i.p., twice daily) | 4 weeks | Number of Vacuous Chewing Movements (VCMs) | Significant increase in VCMs. | Based on methodology from Gortz et al. (1999)[9] |
| Haloperidol decanoate (B1226879) | 12 weeks | Number of Vacuous Chewing Movements (VCMs) | Induction of VCMs. | Based on methodology from Kelley et al. (2004)[10] |
Expected Efficacy of Tetrabenazine in the VCM Model
Given its mechanism of action in depleting presynaptic dopamine, it is hypothesized that tetrabenazine would significantly reduce the frequency and severity of haloperidol-induced VCMs in a preclinical setting. Clinical studies have demonstrated the efficacy of tetrabenazine in treating tardive dyskinesia in humans.[11][12][13] A systematic review of clinical trials has shown that tetrabenazine can provide benefit in managing symptoms of tardive dyskinesia.[12]
Experimental Protocols
Haloperidol-Induced Vacuous Chewing Movement (VCM) Model in Rats
This is a widely accepted analogous model for tardive dyskinesia.[8][9]
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of VCMs:
-
Chronic Haloperidol Administration: Haloperidol is administered daily or via a long-acting decanoate formulation for a period ranging from several weeks to months.[8][9] A common dosage is 1 mg/kg, administered intraperitoneally (i.p.).[9]
-
Behavioral Assessment: At specified time points during and after the treatment period, individual rats are placed in a clear observation cage. The frequency of VCMs (oral movements in the absence of food or other material) is manually counted by a trained observer, often blind to the treatment conditions, for a set duration (e.g., 2-5 minutes).[8]
-
-
Evaluation of Therapeutic Intervention (Hypothetical for Tetrabenazine):
-
Following the induction of stable VCMs, animals would be treated with tetrabenazine (e.g., via oral gavage or i.p. injection) at various doses.
-
VCMs would be quantified at different time points after tetrabenazine administration and compared to a vehicle-treated control group that continues to exhibit haloperidol-induced VCMs.
-
Signaling Pathways and Experimental Workflows
Dopaminergic Synapse in Tardive Dyskinesia: Opposing Mechanisms
The following diagram illustrates the contrasting effects of typical antipsychotics and tetrabenazine at the dopaminergic synapse, leading to the development and treatment of tardive dyskinesia, respectively.
Caption: Opposing mechanisms of tetrabenazine and typical antipsychotics.
Experimental Workflow for VCM Model
The workflow for a typical preclinical study evaluating a potential treatment for tardive dyskinesia using the VCM model is depicted below.
Caption: Workflow for the rodent VCM model of tardive dyskinesia.
Conclusion
Based on their distinct mechanisms of action, tetrabenazine and typical antipsychotics have opposing effects in the context of tardive dyskinesia. While typical antipsychotics are the causative agents in the most widely used preclinical model of TD, tetrabenazine's dopamine-depleting action is the basis for its clinical efficacy in treating this debilitating movement disorder. The lack of direct preclinical comparative studies highlights an opportunity for future research to further elucidate the quantitative effects of VMAT2 inhibitors in reversing established neuroleptic-induced vacuous chewing movements. Such studies would provide valuable data for the ongoing development of novel and more effective treatments for tardive dyskinesia.
References
- 1. Tardive Dyskinesia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tardive-dyskinesia [priory.com]
- 3. Antipsychotic-Induced Dopamine Supersensitivity Psychosis: Pharmacology, Criteria, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. msjonline.org [msjonline.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of chronic haloperidol and clozapine on vacuous chewing and dopamine-mediated jaw movements in rats: evaluation of a revised animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of haloperidol on cholinergic striatal interneurons: relationship to oral dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrabenazine for the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. becarispublishing.com [becarispublishing.com]
Unveiling the Neuroprotective Potential of Tetrabenazine: A Comparative Analysis in Neurodegenerative Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of tetrabenazine (B1681281) (TBZ) and its alternatives in various neurodegenerative disease models. Experimental data, detailed protocols, and visual pathway and workflow diagrams are presented to offer a clear and objective evaluation of tetrabenazine's therapeutic potential.
Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor, has long been utilized for the symptomatic treatment of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease (HD).[1][2][3][4][5][6][7] Its mechanism of action involves the depletion of monoamines, such as dopamine, serotonin, and norepinephrine, from nerve terminals.[8] By reversibly inhibiting VMAT2, tetrabenazine prevents the uptake of these neurotransmitters into synaptic vesicles, leading to their reduced availability in the synaptic cleft.[8] This reduction in dopaminergic neurotransmission is key to mitigating involuntary movements.[8] Beyond its symptomatic effects, emerging evidence from preclinical studies suggests that tetrabenazine may also exert neuroprotective effects, particularly in the context of Huntington's disease.
This guide delves into the experimental data validating these neuroprotective claims, comparing tetrabenazine's performance with its deuterated form, deutetrabenazine, and another VMAT2 inhibitor, valbenazine (B1662120). The analysis is primarily focused on models of Huntington's disease and Parkinson's disease, given the available literature. Notably, there is a significant lack of published studies investigating the neuroprotective effects of tetrabenazine in animal models of Alzheimer's disease.
Comparative Efficacy of Tetrabenazine and Alternatives
The following tables summarize the quantitative data from studies evaluating the effects of tetrabenazine and its alternatives in rodent models of Huntington's disease and Parkinson's disease.
Table 1: Huntington's Disease Models
| Compound | Animal Model | Key Efficacy Endpoints | Results | Citation(s) |
| Tetrabenazine | YAC128 Mice | Motor Function (Rotarod): Improved performance at 6, 9, 11, and 13 months with early treatment. Late treatment showed improvement at 9, 11, and 13 months. | Early and late treatment significantly improved rotarod performance compared to control YAC128 mice.[9] | [1][2][9][10] |
| Motor Function (Beam-Walking): Improved performance on 11 mm and 5 mm beams with both early and late treatment. | Early and late treatment significantly improved beam-walking performance at multiple time points compared to control YAC128 mice.[9][11] | [9][11] | ||
| Neuroprotection (Striatal Neuron Count): Reduced striatal cell loss. | Long-term administration of tetrabenazine reduced striatal neuronal loss in YAC128 mice.[1][2] | [1][2] | ||
| Deutetrabenazine | Huntington's Disease Patients (Clinical Trial) | Motor Function (Total Maximal Chorea Score): Improvement in TMC score. | A mean improvement of -4.4 in the Total Maximal Chorea (TMC) score from baseline compared to -1.9 in the placebo group was observed.[6] | [6] |
Table 2: Parkinson's Disease and Tardive Dyskinesia Models
| Compound | Disease Model | Key Efficacy Endpoints | Results | Citation(s) |
| Tetrabenazine | L-DOPA-induced Dyskinesia (PD model; Rats/Mice) | Abnormal Involuntary Movements (AIMs) Score: Reduction in AIMs. | A single injection of TBZ significantly attenuated L-DOPA-induced AIMs.[2] In a clinical study, TBZ treatment led to a significant decrease in dyskinesia scores as measured by AIMS.[3] | [2][3][12] |
| Valbenazine | Tardive Dyskinesia (Clinical Trial) | Abnormal Involuntary Movement Scale (AIMS) Score: Reduction in AIMS total score. | At week 6, there was a significant reduction in AIMS scores in both the 40 mg and 80 mg valbenazine groups compared to placebo.[10] | [8][10][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in key studies investigating tetrabenazine.
Huntington's Disease: YAC128 Mouse Model
-
Animal Model: Yeast Artificial Chromosome (YAC) transgenic mice expressing the full-length human huntingtin gene with 128 CAG repeats (YAC128).[9][14] These mice exhibit a progressive motor deficit and striatal neurodegeneration.[14]
-
Drug Administration:
-
Behavioral Assessment:
-
Rotarod Test: Motor coordination and balance were assessed by measuring the latency to fall from an accelerating rotarod.[9]
-
Beam-Walking Test: Fine motor coordination and balance were evaluated by measuring the ability of the mice to traverse narrow wooden beams of different widths (e.g., 11 mm and 5 mm).[9][11]
-
-
Histological Analysis:
-
Striatal Neuron Count: To assess neuroprotection, the number of striatal neurons was quantified using stereological methods on brain sections stained with neuronal markers (e.g., NeuN).[15]
-
Parkinson's Disease: L-DOPA-Induced Dyskinesia Model
-
Animal Model:
-
Induction of Dyskinesia: Chronic administration of L-DOPA (e.g., daily for several weeks) to the parkinsonian animal models to induce abnormal involuntary movements (AIMs).[4][12][16]
-
Drug Administration: Tetrabenazine was administered to the dyskinetic animals. In one study with MitoPark mice, a single injection of TBZ was given between two L-DOPA/Carbidopa treatments.[2] In a clinical study with human patients, oral TBZ was administered twice a day with slow titration up to 50 mg daily for six weeks.[3]
-
Behavioral Assessment:
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the signaling pathway of tetrabenazine and a typical experimental workflow.
References
- 1. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabenazine is neuroprotective in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabenazine in the treatment of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Huntington's disease - Wikipedia [en.wikipedia.org]
- 6. Efficacy and Safety of Tetrabenazine in Reducing Chorea and Improving Motor Function in Individuals With Huntington's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrabenazine in treatment of hyperkinetic movement disorders: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of therapeutic effects of tetramethylpyrazine nitrone in Alzheimer’s disease mouse model and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. VMAT2 Inhibitors in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Short-term effects of tetrabenazine on chorea associated with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Tetrabenazine on Motor Function in Patients with Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Safety Operating Guide
Proper Disposal of (-)-Tetrabenazine: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance necessitates the proper disposal of all chemical waste, including the selective monoamine-depleting agent, (-)-Tetrabenazine. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize environmental impact and ensure a safe working environment.
The disposal of this compound, as with any pharmaceutical waste, is governed by local, state, and federal regulations.[1][2] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] A key regulation, the Hazardous Waste Pharmaceutical Final Rule (Subpart P), strictly prohibits the sewering of hazardous pharmaceutical waste.[3][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat.[1] In the event of a spill, avoid dust formation.[6] For minor spills, use dry clean-up methods and place the material into a suitable, sealed container for disposal.[1] For major spills, evacuate the area and alert emergency personnel.[1]
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Characterize the this compound waste. Determine if it is unused, expired, or contaminated.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Place this compound waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.[1]
-
Label the container clearly as "Hazardous Waste" and include the chemical name, "this compound."
-
-
Regulatory Classification:
-
While this compound is not explicitly a P- or U-listed hazardous waste under RCRA, a hazardous waste determination must be conducted.[7][8] This involves evaluating if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on making a formal hazardous waste determination.
-
-
Storage:
-
Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[10]
-
The primary recommended method for the disposal of pharmaceutical waste is incineration in an approved facility.[2][5]
-
Do not discharge this compound waste down the drain or into the sewer system.[6]
-
Maintain all records of waste disposal as required by institutional and regulatory policies.
-
Disposal of Empty Containers
The disposal of containers that held this compound depends on whether it is classified as an acute hazardous waste (P-listed). Since it is not, the following general guidance applies:
-
Containers should be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and managed as hazardous waste.[11]
-
After rinsing, the container can be offered for recycling or reconditioning, or it can be punctured to prevent reuse and disposed of in a sanitary landfill.[6]
Summary of Disposal and Regulatory Information
| Parameter | Guideline | Citation |
| Primary Disposal Method | Incineration in an approved facility. | [2][5] |
| Sewer Disposal | Strictly prohibited. | [3][5][6] |
| Regulatory Framework | EPA Resource Conservation and Recovery Act (RCRA). | [3][4] |
| Spill Cleanup | Use dry methods; avoid dust; wear appropriate PPE. | [1][6] |
| Empty Containers | Triple-rinse; collect rinsate as hazardous waste. | [6][11] |
| Waste Storage | Designated, labeled, sealed containers in a satellite accumulation area. | [1][9] |
Note: No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were identified in publicly available resources.
Waste Management Decision Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. slaterunpharma.com [slaterunpharma.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. epa.gov [epa.gov]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. odu.edu [odu.edu]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
